2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
説明
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特性
IUPAC Name |
2-(oxan-4-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJTQREWSXKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. As a molecule incorporating both a tetrahydropyran ring and a functionalized pyridine core, it represents a scaffold of significant interest in modern medicinal chemistry. The insights presented herein are grounded in established chemical principles and analysis of structurally related compounds, offering a robust framework for researchers exploring this and similar chemical entities.
Molecular Structure and Physicochemical Properties
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a heterocyclic compound featuring a tetrahydropyran ring linked via an ether bond to the 2-position of an isonicotinonitrile moiety. The presence of the nitrile group and the pyridine nitrogen atom, combined with the flexible, saturated tetrahydropyran ring, imparts a unique combination of electronic and steric properties to the molecule.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Boiling Point | ~350-400 °C (decomposes) |
| Melting Point | ~80-100 °C |
| LogP | ~1.5 - 2.5 |
| Water Solubility | Low to moderate |
| Appearance | White to off-white solid |
Note: These values are estimations and should be confirmed by experimental analysis.
Synthesis and Reaction Mechanisms
The synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile can be approached through several established synthetic routes for forming aryl ethers. The choice of method will depend on the availability of starting materials, desired scale, and reaction efficiency. A common and reliable method is the Williamson ether synthesis.
Proposed Synthetic Pathway: Williamson Ether Synthesis
This pathway involves the reaction of the sodium salt of 2-hydroxyisonicotinonitrile with a suitable 4-substituted tetrahydropyran.
Caption: Proposed Williamson ether synthesis of the target molecule.
Experimental Protocol:
-
Salt Formation: To a solution of 2-hydroxyisonicotinonitrile in an anhydrous aprotic solvent (e.g., DMF or THF), add one equivalent of a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Nucleophilic Substitution: To the freshly prepared sodium salt solution, add a solution of 4-bromotetrahydro-2H-pyran (or a tetrahydropyran with another suitable leaving group like a tosylate) in the same solvent.
-
Reaction Monitoring: The reaction is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an anhydrous aprotic solvent is critical to prevent the quenching of the strong base and the alkoxide intermediate.
-
A strong base like NaH is necessary to fully deprotonate the hydroxyl group of the pyridine, creating a potent nucleophile.
-
The choice of a good leaving group on the tetrahydropyran (e.g., Br, I, OTs) is essential for an efficient Sₙ2 reaction.
Spectroscopic Characterization
The structural elucidation of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the pyridine ring (doublets and triplets in the δ 7.0-8.5 ppm region). - A multiplet for the methine proton on the tetrahydropyran ring attached to the oxygen (δ 4.5-5.0 ppm). - Multiplets for the methylene protons of the tetrahydropyran ring (δ 1.5-2.2 and 3.5-4.0 ppm). |
| ¹³C NMR | - Carbon of the nitrile group (δ 115-120 ppm). - Aromatic carbons of the pyridine ring (δ 110-160 ppm). - Methine carbon of the tetrahydropyran ring attached to the oxygen (δ 65-75 ppm). - Methylene carbons of the tetrahydropyran ring (δ 30-40 and 60-70 ppm). |
| IR | - A sharp, strong absorption for the C≡N stretch (~2230 cm⁻¹). - C-O-C stretching vibrations for the ether linkage (~1250 and 1050 cm⁻¹). - Aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z 205.10. |
Potential Applications in Drug Discovery
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. Pyridine derivatives are also a cornerstone of many pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1]
Derivatives of 4H-pyran have shown a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The isonicotinonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated into other functionalities.
Given the structural motifs present in 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, it is plausible that this compound could exhibit activity in several therapeutic areas:
-
Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the ATP binding site. The tetrahydropyran moiety could occupy a hydrophobic pocket and improve pharmacokinetic properties.[2]
-
Anticancer Agents: The pyran nucleus is found in numerous compounds with cytotoxic activity against various cancer cell lines.[3]
-
CNS Disorders: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor makes it a common feature in ligands for central nervous system (CNS) targets.
Caption: Potential therapeutic applications of the target molecule.
Safety and Handling
As with any novel chemical compound, 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A full safety data sheet (SDS) should be consulted once available.
Conclusion
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a molecule with significant potential in the field of drug discovery. While specific experimental data is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The combination of the privileged tetrahydropyran scaffold and the versatile isonicotinonitrile-substituted pyridine ring makes it an attractive candidate for further investigation as a modulator of various biological targets. Researchers are encouraged to use the provided protocols and predictions as a starting point for their own experimental explorations.
References
- Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed.
- 3-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile. BLDpharm.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
- Biological Activities of Alkaloids:
- anti-proliferative activities of 4h-pyran derivatives synthesized
- Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold.
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An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a structural motif and key building block in the development of novel therapeutics, particularly kinase inhibitors. This guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds" is a powerful approach to designing molecules with desirable pharmacokinetic and pharmacodynamic properties. 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a prime example of such a molecule, integrating two key structural motifs: the tetrahydropyran (THP) ring and the isonicotinonitrile core.
The tetrahydropyran (THP) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its saturated, non-planar ring structure offers a means to introduce three-dimensionality into otherwise flat molecules, which can enhance binding affinity and specificity to biological targets.[2] Furthermore, the ether linkage and the oxygen atom's ability to act as a hydrogen bond acceptor can improve a compound's aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[1]
On the other hand, the isonicotinonitrile core , a substituted pyridine ring, is a versatile building block in the synthesis of a wide array of biologically active compounds, including kinase inhibitors.[3] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the pyridine nitrogen offers a point for hydrogen bonding interactions with target proteins.
The strategic union of these two scaffolds in 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile creates a valuable intermediate for the synthesis of complex molecules with potentially enhanced drug-like properties. This guide will explore the fundamental aspects of this compound, providing a solid foundation for its application in drug discovery programs.
Chemical Identity and Properties
IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Synonyms: 2-(Oxan-4-yloxy)pyridine-4-carbonitrile
Molecular Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem |
| Molecular Weight | 204.23 g/mol | PubChem |
| CAS Number | 1228670-33-3 | Vendor Data |
| Canonical SMILES | C1CC(OC2=NC=C(C=C2)C#N)CCO1 | PubChem |
| InChIKey | UQJCRHJZLCQVEE-UHFFFAOYSA-N | PubChem |
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a pyridine ring activated by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group at the 2-position.
The key starting materials for this synthesis are 2-chloroisonicotinonitrile and tetrahydro-2H-pyran-4-ol . The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the tetrahydropyran-4-ol to form a more nucleophilic alkoxide.
Figure 1: General synthetic pathway for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Experimental Protocol (Representative)
The following is a representative, self-validating protocol based on established methodologies for similar SNAr reactions involving pyridines.
Materials:
-
2-Chloroisonicotinonitrile
-
Tetrahydro-2H-pyran-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of tetrahydro-2H-pyran-4-ol (1.1 equivalents) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The formation of the sodium alkoxide is evident by the cessation of hydrogen gas evolution. Causality: The strong base, NaH, is required to deprotonate the alcohol, forming the highly nucleophilic alkoxide necessary to attack the electron-deficient pyridine ring.
-
Nucleophilic Substitution: A solution of 2-chloroisonicotinonitrile (1.0 equivalent) in anhydrous DMF is added to the reaction mixture. The reaction is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Causality: The electron-withdrawing nitrile group at the 4-position activates the 2-position of the pyridine ring towards nucleophilic attack. Heat is typically required to overcome the activation energy of the reaction.
-
Work-up and Extraction: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of water. The aqueous mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. Self-validation: The quenching step neutralizes any unreacted NaH. The aqueous workup and extraction serve to remove the DMF solvent and inorganic salts.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a pure solid. Self-validation: Chromatographic purification is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound.
Spectroscopic Characterization
The structural confirmation of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is achieved through a combination of spectroscopic techniques. Below are the expected and representative data based on the analysis of similar structures.[4][5]
Table 2: Representative Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). A doublet for the proton at C5, a singlet or narrow doublet for the proton at C3, and a doublet for the proton at C6. Tetrahydropyran Protons: A multiplet for the proton at C4' (the methine proton attached to the ether oxygen) in the downfield aliphatic region (δ ~4.8-5.2 ppm). Two sets of multiplets for the methylene protons at C2'/C6' and C3'/C5', likely in the ranges of δ 3.5-4.0 ppm and δ 1.8-2.2 ppm, respectively. |
| ¹³C NMR | Pyridine Carbons: Signals for the six pyridine carbons, with the carbon bearing the nitrile group (C4) and the carbon attached to the ether oxygen (C2) appearing at characteristic chemical shifts. The nitrile carbon (C≡N) will appear in the typical range of δ 115-120 ppm. Tetrahydropyran Carbons: A signal for the methine carbon (C4') attached to the ether oxygen at δ ~70-75 ppm. Signals for the methylene carbons (C2'/C6' and C3'/C5') will be observed in the aliphatic region. |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.23). Fragmentation Pattern: Characteristic fragmentation would involve the cleavage of the ether bond, leading to fragments corresponding to the isonicotinonitrile radical cation and the tetrahydropyranyl cation. Loss of the entire tetrahydropyranoxy group is also a likely fragmentation pathway.[6] |
| Infrared (IR) | Nitrile Stretch (C≡N): A sharp, characteristic absorption band around 2230 cm⁻¹. C-O-C Stretch: Strong absorption bands in the region of 1250-1050 cm⁻¹ corresponding to the ether linkages. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |
Applications in Drug Discovery: A Versatile Building Block
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile serves as a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably in the development of kinase inhibitors. The strategic placement of the functional groups allows for diverse synthetic elaborations.
Role in the Synthesis of ALK5 Inhibitors
One of the prominent applications of this building block is in the synthesis of inhibitors of the TGF-β type I receptor kinase, also known as Activin receptor-Like Kinase 5 (ALK5).[3] Dysregulation of the ALK5 signaling pathway is implicated in a range of diseases, including cancer and fibrosis.
The isonicotinonitrile moiety can be a key pharmacophoric element that interacts with the hinge region of the kinase domain. The tetrahydropyran group, as previously discussed, is often incorporated to enhance the compound's pharmacokinetic properties.
Figure 2: Role as a key intermediate in the synthesis of drug candidates.
For instance, derivatives of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile have been explored in the development of potent and selective ALK5 inhibitors for the treatment of cancer.[3]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for derivatives of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is not extensively published, general principles can be inferred from related classes of kinase inhibitors.
-
The Isonicotinonitrile Core: This unit often serves as a hinge-binding motif. Modifications to the pyridine ring or the nitrile group can significantly impact kinase inhibitory activity.
-
The Tetrahydropyran Moiety: As a key modulator of physicochemical properties, the THP group's position and stereochemistry can influence solubility, cell permeability, and metabolic stability. Its replacement with other cyclic ethers or alkyl groups can be a strategy to fine-tune these properties.
-
Further Derivatization: The true value of this building block lies in its potential for further functionalization. The pyridine ring can be further substituted to explore additional binding interactions within the target protein's active site.
Safety and Handling
As a cyanopyridine derivative, 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a strategically designed molecule that combines the beneficial properties of the tetrahydropyran and isonicotinonitrile scaffolds. Its utility as a key building block in the synthesis of complex drug candidates, particularly kinase inhibitors, makes it a valuable tool for medicinal chemists. This guide has provided a foundational understanding of its synthesis, characterization, and applications, which should facilitate its effective use in the ongoing quest for novel and improved therapeutics.
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ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (2010). ChemInform, 29(39), no-no. [Link]
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Molero, D., Suárez, M., Martínez-Alvarez, R., Verdecia, Y., Martín, N., Seoane, C., & Ochoa, E. (2004). 1H and 13C spectral assignment of 2(1H)-pyridone derivatives. Magnetic Resonance in Chemistry, 42(8), 704–708. [Link]
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Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 58, 128552. [Link]
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.). Retrieved from [Link]
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Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). Acta Pharmaceutica Sinica B, 1(3), 133-146. [Link]
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Design, synthesis and biological evaluation of 2H-[4][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2018). RSC Advances, 8(15), 8035–8047. [Link]
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Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. (2021). Journal of the American Chemical Society, 143(33), 13225–13232. [Link]
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Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). Molecules, 27(19), 6537. [Link]
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Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. (2018). ResearchGate. [Link]
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A Technical Guide to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, with a primary focus on its molecular weight. A robust and industrially scalable synthesis protocol via the Williamson ether synthesis is presented, supported by a mechanistic rationale and detailed experimental steps. Furthermore, the guide explores the compound's significance as a structural motif in modern drug discovery, contextualizing its potential applications based on the established roles of the tetrahydropyran and cyanopyridine moieties in bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical building block.
Physicochemical and Structural Properties
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a substituted pyridine derivative. The core structure consists of an isonicotinonitrile (pyridine-4-carbonitrile) ring functionalized at the 2-position with an ether linkage to a tetrahydropyran (THP) ring. The THP group is a widely used scaffold in medicinal chemistry, valued for its ability to improve aqueous solubility, metabolic stability, and cell permeability while providing a three-dimensional structural element.
The precise calculation of molecular weight is fundamental for all quantitative aspects of chemistry, from reaction stoichiometry to analytical characterization. The properties of the title compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile | - |
| CAS Number | 869299-33-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |
Synthesis and Mechanistic Rationale
The most logical and efficient route for the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is the Williamson ether synthesis . This classic SNAr (Nucleophilic Aromatic Substitution) reaction involves the displacement of a halide from an electron-deficient aromatic ring by an alkoxide nucleophile.
Causality of Experimental Design
The choice of reactants is critical. 2-Chloroisonicotinonitrile serves as the electrophilic partner. The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the distal nitrile group. Tetrahydro-2H-pyran-4-ol is the nucleophile precursor. To react, its hydroxyl group must be deprotonated by a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is an ideal choice as it is a strong, non-nucleophilic base that generates the alkoxide irreversibly, driving the reaction forward, with hydrogen gas as the only byproduct. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solubilize the reactants and facilitate the SNAr mechanism.[3]
Proposed Synthetic Workflow
The logical flow of the synthesis, from reactant preparation to final product isolation, is outlined below.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles.
-
Alkoxide Formation: To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous DMF, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expertise Note: Adding NaH at 0°C controls the initial exothermic reaction and the rate of hydrogen gas evolution. Using a slight excess of NaH ensures complete deprotonation of the alcohol.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the sodium alkoxide.
-
Nucleophilic Substitution: Add a solution of 2-Chloroisonicotinonitrile (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Trustworthiness Note: Using a slight excess of the less expensive starting material or the material that is easier to remove can help drive the reaction to completion.
-
-
Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Dilute the mixture with additional water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Analytical Characterization (Self-Validation)
To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the pyridine and tetrahydropyran rings with appropriate integrations and coupling patterns.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M+H]⁺ at m/z 205.23, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: A strong absorbance band around 2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) functional group.
Applications in Research and Drug Development
While specific biological activity for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is not yet widely published, its structural components are prevalent in many potent therapeutic agents. The tetrahydropyran ring is a key structural feature in numerous approved drugs and clinical candidates.[4] Its inclusion often enhances pharmacokinetic properties.
The logical relationship between the core structure and its potential applications is illustrated below.
Caption: Logical flow from structural motifs to potential applications.
The isonicotinonitrile fragment can serve as a versatile handle for further chemical modification or as a key binding element (e.g., hydrogen bond acceptor) in interactions with biological targets. For instance, related pyran-containing structures have been investigated as inhibitors of ALK5 receptors and c-Src/Abl kinases, highlighting the potential of this scaffold in oncology.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not publicly available, the hazards can be inferred from its starting materials.
-
2-Chloroisonicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7]
-
Tetrahydro-2H-pyran-4-ol: May cause skin and respiratory irritation and poses a risk of serious eye damage.[8]
-
Sodium Hydride: Water-reactive, flammable solid. Reacts with water to produce flammable hydrogen gas.
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]
- Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7814–7828.
-
Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol. Retrieved from [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10080379, 2-Methyl-tetrahydro-pyran-4-OL. Retrieved from [Link]
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Chemistry Catalyst. (2023, November 14). Williamson Ether Synthesis - UCF CHM2210 Chapter13.2 [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800022, 2-Chloroisonicotinamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: Mechanism, Protocol, and Practical Insights
This document provides an in-depth technical exploration of the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a valuable heterocyclic building block in contemporary drug discovery. The narrative moves beyond a simple recitation of steps to dissect the strategic choices underpinning the synthesis, grounded in established mechanistic principles. This guide is intended for researchers, medicinal chemists, and process development professionals who require a robust and reproducible methodology.
Strategic Analysis: Deconstructing the Target Molecule
The synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is most logically approached by forming the ether linkage between the pyridine and tetrahydropyran ring systems. A retrosynthetic analysis reveals a clear and efficient pathway.
Retrosynthetic Pathway
The key disconnection is the C-O bond of the ether. This disconnection points to a nucleophilic attack from the oxygen of tetrahydro-2H-pyran-4-ol onto an electrophilic pyridine ring. The most common and effective strategy for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Retrosynthetic analysis of the target molecule.
This strategy leverages the inherent electrophilicity of a halogenated pyridine ring, which is further enhanced by the presence of an electron-withdrawing group. The readily available starting materials, 2-chloroisonicotinonitrile and tetrahydro-2H-pyran-4-ol, make this an industrially viable and scalable approach.
Mechanistic Underpinnings: The SNAr Reaction
The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination mechanism.[1]
Key Requirements for a Successful SNAr Reaction:
-
An Activated Aromatic Ring: The ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs). In our target, the nitrile (-CN) group at the C4 position (para to the substitution site) serves this role perfectly.[2]
-
A Good Leaving Group: A group that can depart with its electron pair, typically a halide (F, Cl, Br, I). Chlorine is a common and effective choice.[3]
-
A Strong Nucleophile: The attacking species must be sufficiently electron-rich. An alcohol, like tetrahydro-2H-pyran-4-ol, is a weak nucleophile. Therefore, it must first be deprotonated by a strong base to form the much more potent alkoxide nucleophile.[3]
The Addition-Elimination Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The alkoxide, generated in situ from tetrahydro-2H-pyran-4-ol, attacks the carbon atom bearing the chlorine leaving group. This is the rate-determining step. The attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2] The negative charge of this complex is delocalized onto the electron-withdrawing nitrile group, which is crucial for stabilizing this high-energy intermediate.[1]
-
Elimination: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, yielding the final ether product.
Caption: The SNAr Addition-Elimination mechanism pathway.
Reagent Selection and Process Parameters: A Field-Proven Approach
The choice of reagents and conditions is critical for maximizing yield and purity while ensuring a safe and reproducible process. This protocol is designed as a self-validating system where each component has a clear, justifiable role.
| Component | Compound/Parameter | Function & Rationale |
| Electrophile | 2-Chloroisonicotinonitrile | The pyridine substrate activated for SNAr by the para-nitrile group. The chlorine at the 2-position is the leaving group. |
| Nucleophile Precursor | Tetrahydro-2H-pyran-4-ol | The source of the alkoxy group. It is a stable, commercially available secondary alcohol. |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | A strong, non-nucleophilic base used to deprotonate the alcohol, forming the potent sodium tetrahydropyran-4-olate nucleophile in situ.[4] Its insolubility requires careful handling and stirring. |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent. It effectively dissolves the reactants and stabilizes the charged Meisenheimer complex, accelerating the reaction rate. Its high boiling point allows for heating if necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents NaH from reacting with atmospheric moisture and oxygen, and protects the anionic intermediates from protonation by water. |
| Temperature | 0 °C to Room Temperature | The initial deprotonation is performed at 0 °C to control the exothermic reaction of NaH. The subsequent substitution is typically run at room temperature, but may require gentle heating to proceed at a reasonable rate. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis on a laboratory scale.
Workflow Overview
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology
Materials & Reagents:
-
Tetrahydro-2H-pyran-4-ol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
2-Chloroisonicotinonitrile (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., a nitrogen balloon), add tetrahydro-2H-pyran-4-ol (1.0 eq).
-
Solvation: Add anhydrous DMF (approx. 5-10 mL per mmol of alcohol) to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Nucleophilic Aromatic Substitution: In a separate vial, dissolve 2-chloroisonicotinonitrile (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirred alkoxide mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-chloroisonicotinonitrile is consumed (typically 4-12 hours). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a pure solid or oil.
Product Characterization and Validation
Confirmation of the product structure and purity is essential. The following are expected characterization data:
-
¹H NMR: The spectrum should show characteristic peaks for both the pyridine and tetrahydropyran moieties. Expect to see the pyridine protons in the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic protons of the tetrahydropyran ring (typically δ 1.5-4.0 ppm), including a distinct multiplet for the C4-proton adjacent to the ether oxygen.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbon of the nitrile group (δ ~115-120 ppm) and the carbons of the pyridine and tetrahydropyran rings.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. For C₁₁H₁₂N₂O₂, the expected exact mass is 204.090.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final product.
By following this comprehensive guide, researchers can confidently and efficiently synthesize 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, leveraging a deep understanding of the underlying chemical principles to ensure a successful outcome.
References
-
Provides general background on the formation of tetrahydropyran structures, relevant to one of the starting materials.
-
Explains the fundamental principles of forming an ether from an alkoxide and an electrophile, analogous to the reaction in this guide.
-
A detailed overview of the SNAr mechanism, crucial for understanding the core transformation.
-
Discusses the conditions and electronic requirements for SNAr, including the role of electron-withdrawing groups.
-
A video tutorial explaining the addition-elimination and benzyne mechanisms for nucleophilic aromatic substitution.
-
A video tutorial that provides a detailed explanation of the SNAr mechanism, including the role of activating groups and the formation of the Meisenheimer complex.
-
Provides a summary of different SNAr mechanisms and reaction types.
-
A video tutorial explaining the deprotonation of an alcohol and subsequent SN2 attack, relevant to the formation of the alkoxide nucleophile.
Sources
The Synthetic Chemist's Guide to Isonicotinonitrile Derivatives: From Core Principles to Advanced Applications
Foreword: The Enduring Relevance of the Pyridine Nucleus
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged motif in a vast array of functional molecules. Among the diverse family of pyridine derivatives, isonicotinonitrile (4-cyanopyridine) and its analogues hold a place of particular importance. The nitrile group, a versatile functional handle, can be transformed into a wide range of other functionalities and its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring. This guide provides an in-depth exploration of the primary synthetic routes to isonicotinonitrile derivatives, aimed at researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to delve into the mechanistic underpinnings and practical considerations that inform the selection and execution of these synthetic strategies.
Strategic Approaches to the Isonicotinonitrile Core
The synthesis of the isonicotinonitrile framework can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and safety considerations.
Ammoxidation of 4-Picoline: The Industrial Powerhouse
The gas-phase ammoxidation of 4-methylpyridine (γ-picoline) is the most economically significant method for the large-scale production of isonicotinonitrile.[1] This process involves the catalytic reaction of 4-picoline with ammonia and oxygen (typically from air) at high temperatures.
Causality and Mechanistic Insights: The reaction proceeds over a heterogeneous catalyst, most commonly based on vanadium and molybdenum oxides (e.g., V₂O₅/MoO₃) on a solid support like alumina or titania.[2] The mechanism is complex but is understood to involve the activation of the methyl C-H bonds on the catalyst surface, followed by oxidative dehydrogenation and reaction with ammonia to form the nitrile. The catalyst's role is to facilitate the multi-electron oxidation process while minimizing over-oxidation to carbon oxides.
-
Caption: Simplified workflow for the ammoxidation of 4-picoline. */ Experimental Protocol (Laboratory Scale Adaptation):
While primarily an industrial process, the principles can be adapted for a laboratory setting using a tube furnace.
-
Catalyst Preparation: A V₂O₅-MoO₃ catalyst on an Al₂O₃ support is prepared via impregnation methods.
-
Reactor Setup: The catalyst is packed into a quartz tube reactor, which is then placed inside a tube furnace. Gas lines for ammonia, air, and a carrier gas (e.g., N₂) are connected, along with a syringe pump to introduce the 4-picoline.
-
Reaction Conditions: A gaseous mixture of 4-picoline, ammonia, and air is passed over the heated catalyst bed.[3] Typical laboratory conditions would involve temperatures in the range of 300-450°C.[1] The molar ratios of the reactants are critical to optimize yield and prevent the formation of explosive mixtures.[4]
-
Product Collection: The product stream is passed through a series of cold traps to condense the isonicotinonitrile and any unreacted starting material.
-
Purification: The collected crude product is then purified by distillation or crystallization.
Table 1: Ammoxidation Process Parameters
| Parameter | Typical Range/Value | Significance |
| Temperature | 300 - 500 °C | Balances reaction rate and catalyst stability/selectivity.[2] |
| Catalyst | V₂O₅/MoO₃ on support | Essential for activating the methyl group and facilitating oxidation.[2] |
| Picoline:NH₃:Air Ratio | Varies, non-flammable | Crucial for safety and maximizing nitrile formation over side products.[4] |
| Contact Time | 1-5 seconds | Affects conversion and selectivity.[3] |
| Yield | >95% (Industrial) | Highly efficient for large-scale production.[2] |
Nucleophilic Cyanation of 4-Halopyridines: A Classic Laboratory Approach
A cornerstone of laboratory synthesis is the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridine ring with a cyanide salt. 4-chloropyridine is a common and reactive starting material for this transformation.
Causality and Mechanistic Insights: The electron-withdrawing nature of the ring nitrogen and the nitrile group (once formed) activates the 4-position of the pyridine ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.[5]
-
Caption: SₙAr mechanism for the cyanation of 4-chloropyridine. */ Experimental Protocol (Cyanation with KCN in DMSO):
-
Safety First: All operations involving potassium cyanide must be conducted in a certified chemical fume hood. Wear appropriate PPE, including double gloves. Keep acidic materials away from the reaction area to prevent the formation of highly toxic HCN gas.
-
Reaction Setup: To a solution of 4-chloropyridine hydrochloride in DMSO, add potassium cyanide. The use of the hydrochloride salt is common, and the reaction is typically run at elevated temperatures.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and poured into water, followed by extraction with an organic solvent like ethyl acetate. The organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude isonicotinonitrile is purified by column chromatography or distillation.
Modern Variations: Due to the high toxicity of simple cyanide salts, methods using less toxic cyanide sources have been developed. Palladium-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) is a notable example, offering a safer alternative with good yields.[1]
Dehydration of Isonicotinamide: A Functional Group Transformation
This method starts from isonicotinamide, which can be prepared by the hydrolysis of isonicotinonitrile or from isonicotinic acid. The amide is then dehydrated to the corresponding nitrile.
Causality and Mechanistic Insights: The dehydration is achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). The mechanism involves the activation of the amide carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination, often facilitated by a base like pyridine, leads to the formation of the nitrile triple bond.[6]
-
Caption: Mechanism of amide dehydration using POCl₃. */ Experimental Protocol (Dehydration with P₂O₅):
-
Reaction Setup: In a round-bottom flask, powdered isonicotinamide and phosphorus pentoxide are thoroughly mixed.[7] The flask is equipped for distillation.
-
Heating: The mixture is heated, causing the isonicotinonitrile to form and distill from the reaction mixture.
-
Purification: The distilled product can be further purified by redistillation or crystallization.
Table 2: Comparison of Key Synthetic Routes to Isonicotinonitrile
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Ammoxidation | 4-Picoline | NH₃, O₂, V₂O₅ catalyst | >95% | Highly economical for large scale, high yield. | Requires specialized high-temperature/pressure equipment. |
| Nucleophilic Cyanation | 4-Chloropyridine | KCN, DMSO | 70-90% | Good yields, reliable laboratory method. | Use of highly toxic cyanide salts. |
| Dehydration | Isonicotinamide | P₂O₅ or POCl₃ | 60-85% | Utilizes a readily available starting material. | Requires stoichiometric amounts of corrosive dehydrating agents. |
| Reissert-Henze | 4-Substituted Pyridine N-Oxide | KCN, Acylating Agent | 60-70% | Good for introducing cyano group at the 2-position.[8] | Requires preparation of the N-oxide precursor. |
Advanced Synthesis of Substituted Isonicotinonitrile Derivatives
For applications in drug discovery, the synthesis of substituted isonicotinonitrile derivatives is of paramount importance. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of molecular complexity.
Multicomponent Synthesis of 2-Amino-3-cyanopyridine Scaffolds
A common and highly valuable scaffold is the 2-amino-3-cyanopyridine core, which can be further functionalized. These are often synthesized via a one-pot, four-component reaction.
Causality and Mechanistic Insights: A typical MCR for this scaffold involves an aldehyde, malononitrile, an active methylene compound (like a ketone), and ammonium acetate.[9] The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the highly substituted pyridine ring. The efficiency of MCRs lies in their ability to form multiple bonds in a single operation without the need to isolate intermediates.[4]
-
Caption: Logical flow of a four-component reaction for cyanopyridine synthesis. */ Experimental Protocol (General Procedure for 2-Amino-3-cyanopyridine Synthesis):
-
Reaction Setup: In a suitable solvent such as ethanol or n-butanol, the aldehyde, malononitrile, ketone, and ammonium acetate are combined.[6]
-
Heating: The reaction mixture is heated to reflux and monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization.
The modularity of this approach allows for the generation of large libraries of diverse isonicotinonitrile derivatives by simply varying the three input components, making it an invaluable tool in medicinal chemistry.
Safety and Handling of Cyanide Reagents
The use of cyanide salts (e.g., KCN, NaCN) necessitates strict adherence to safety protocols due to their high acute toxicity.
-
Engineering Controls: All manipulations of solid cyanide salts and reactions involving them must be performed in a certified chemical fume hood to prevent inhalation of dust or any evolved hydrogen cyanide (HCN) gas.[4]
-
Personal Protective Equipment (PPE): A lab coat, splash goggles, and nitrile gloves are mandatory. Consider double-gloving for added protection.
-
Incompatible Materials: Cyanides must be stored and handled away from acids. Accidental contact will lead to the rapid evolution of lethal HCN gas.
-
Waste Disposal: All cyanide-containing waste, including contaminated labware and PPE, must be segregated and disposed of as hazardous waste. Aqueous cyanide waste should be treated with a basic solution (e.g., sodium hydroxide) to maintain a pH > 10 to prevent HCN formation.[2]
Conclusion and Future Outlook
The synthesis of isonicotinonitrile and its derivatives is a mature field with a rich history, yet it continues to evolve. While traditional methods like ammoxidation and nucleophilic substitution remain relevant, there is a clear trend towards the development of safer and more efficient protocols. The rise of palladium-catalyzed cyanations using less toxic cyanide sources and the increasing adoption of multicomponent reactions for the rapid generation of molecular diversity are testaments to this progress. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies, their underlying mechanisms, and their practical limitations is essential for the successful design and execution of synthetic campaigns targeting novel therapeutics and functional materials.
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. [Link]
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. [Link]
- Process for producing 2-amino-nicotinonitrile intermediates.
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One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. ResearchGate. [Link]
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Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. ResearchGate. [Link]
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Koreascience. [Link]
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A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. [Link]
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Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
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Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]
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Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. [Link]
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Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction. ResearchGate. [Link]
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Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. [Link]
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Etherification of tetrahydropyran-4-ol
An In-Depth Technical Guide to the Etherification of Tetrahydropyran-4-ol
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved pharmaceuticals to modulate physicochemical properties such as solubility and metabolic stability.[1] Tetrahydropyran-4-ol serves as a critical and versatile building block for introducing this motif. The etherification of its C4 hydroxyl group is a fundamental transformation, enabling the synthesis of a diverse array of analogs for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the core methodologies for the etherification of tetrahydropyran-4-ol, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, practical considerations, and field-proven protocols for the Williamson ether synthesis, acid-catalyzed etherification, and the Mitsunobu reaction.
Introduction: The Strategic Importance of Tetrahydropyran-4-ol Ethers
Tetrahydropyran-4-ol is a cyclic secondary alcohol whose structural rigidity and hydrogen bond accepting capability make it an attractive design element in drug discovery.[2] The conversion of its hydroxyl group into an ether linkage (C-O-R) is a key step in molecular diversification. This modification allows for the precise tuning of properties such as:
-
Lipophilicity: The nature of the appended 'R' group can significantly alter the molecule's logP, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The ether substituent can introduce steric bulk or specific interactions that lock the molecule into a biologically active conformation.
-
Metabolic Blocking: Etherification can block a potential site of metabolic oxidation, thereby increasing the compound's half-life.
Selecting the appropriate synthetic strategy for this etherification is paramount and depends on factors such as the nature of the desired alkyl group, the presence of other functional groups, and the required stereochemical outcome. This guide delves into the three most robust and widely employed methods for this transformation.
The Williamson Ether Synthesis: A Foundational Approach
The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 mechanism.[3][4] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[5] For a secondary alcohol like tetrahydropyran-4-ol, this two-step, one-pot process is highly effective.
Mechanistic Rationale
The reaction proceeds in two distinct stages:
-
Deprotonation: The alcohol is treated with a strong, non-nucleophilic base to quantitatively generate the corresponding tetrahydropyran-4-alkoxide. This step is critical as it creates a potent nucleophile. The choice of a strong base like sodium hydride (NaH) ensures that the deprotonation equilibrium lies far to the right.
-
Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl bromide or iodide), displacing the leaving group in a single, concerted step.
Causality Behind Experimental Choices
-
Base Selection: Sodium hydride (NaH) is a superior choice over bases like NaOH or NaOMe. As an insoluble, strong base, it deprotonates the alcohol irreversibly, producing non-nucleophilic H₂ gas which simply evolves from the reaction, driving the reaction to completion.[5]
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.
-
Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[3] Therefore, this method works best with methyl and primary alkyl halides. Secondary halides will result in a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the alkene via elimination.[3][5]
Field-Proven Experimental Protocol
Objective: To synthesize 4-benzyloxytetrahydropyran.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Tetrahydropyran-4-ol | 102.13 | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 12.0 | 1.2 |
| Benzyl Bromide | 171.04 | 11.0 | 1.1 |
| Anhydrous THF | - | 50 mL | - |
Procedure:
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq) as a 60% dispersion in mineral oil.
-
Solvent Addition: Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF (30 mL).
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve tetrahydropyran-4-ol (1.02 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 15 minutes. Rationale: Slow addition controls the evolution of hydrogen gas.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of gas evolution indicates complete formation of the alkoxide.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) to consume any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure 4-benzyloxytetrahydropyran.
Acid-Catalyzed Etherification
Direct acid-catalyzed dehydration of two alcohol molecules is a classical method for forming symmetrical ethers.[6] While less common for unsymmetrical ethers due to the formation of product mixtures, it can be effective if one alcohol is used in large excess or if a more reactive alcohol (e.g., a benzylic alcohol) is reacted with a less reactive one.
Mechanistic Rationale
The mechanism for secondary alcohols can involve elements of both SN1 and SN2 pathways.
-
Protonation: A catalytic amount of strong acid protonates the more basic alcohol's hydroxyl group, converting it into a good leaving group (H₂O).[6]
-
Nucleophilic Attack: The second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol. This can occur via an SN2-like displacement or, if a stable secondary carbocation can form, via an SN1 pathway.
-
Deprotonation: The resulting protonated ether is deprotonated to regenerate the acid catalyst and yield the final ether product.
A significant competing pathway is E1 elimination, where the protonated alcohol loses water to form a carbocation, which then loses a proton to form an alkene. This is often favored at higher temperatures.
// Nodes THP_OH [label="THP-OH"]; H_plus [label="H⁺", fontcolor="#EA4335"]; Protonated_Alcohol [label="THP-OH₂⁺"]; Alcohol_2 [label="R-OH"]; Protonated_Ether [label="THP-O(H⁺)-R"]; Ether_Product [label="THP-O-R"]; H2O [label="H₂O"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];
// Edges THP_OH -> p1 [label="+ H⁺", fontcolor="#EA4335"]; p1 -> Protonated_Alcohol [label="Fast\nEquilibrium", arrowhead=none]; Protonated_Alcohol -> p1;
Protonated_Alcohol -> p2 [label="- H₂O", fontcolor="#4285F4"]; p2 -> H2O [arrowhead=none]; p2 -> Alcohol_2 [label="+ R-OH", dir=back];
Alcohol_2 -> p3 [arrowhead=none]; p3 -> Protonated_Ether [label="Nucleophilic\nAttack"];
Protonated_Ether -> Ether_Product [label="- H⁺", fontcolor="#EA4335"]; Ether_Product -> H_plus_regen [label="", style=invis]; H_plus_regen [label="H⁺ (catalyst regenerated)", shape=plaintext, fontcolor="#EA4335"];
// Rank constraints {rank=same; THP_OH; H_plus;} {rank=same; Alcohol_2;} {rank=same; Ether_Product; H_plus_regen;} } Caption: Acid-catalyzed etherification mechanism.
Modern Catalysts and Considerations
While traditional Brønsted acids like H₂SO₄ can be used, they often lead to charring and elimination byproducts. Modern Lewis acid catalysts, such as iron(III) triflate, offer a milder and more selective alternative for the direct etherification of alcohols.[7][8] These catalysts can activate the alcohol towards nucleophilic attack without requiring harshly acidic conditions.
Key Considerations:
-
Selectivity: To form an unsymmetrical ether with tetrahydropyran-4-ol, the other alcohol should either be much more reactive (e.g., benzylic) or used as the solvent to drive the reaction statistically.
-
Water Removal: The reaction produces water, which can hydrolyze the product back to the starting materials. Using a Dean-Stark apparatus or molecular sieves can be beneficial to drive the equilibrium toward the product.
The Mitsunobu Reaction: A Mild and Stereoinvertive Method
The Mitsunobu reaction is a powerful tool for forming ethers under exceptionally mild, neutral conditions. It is particularly valuable for sensitive substrates and for achieving a complete inversion of stereochemistry at a chiral center.[9][10]
Mechanistic Rationale
The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Betaine Formation: PPh₃, a nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.
-
Proton Transfer: The acidic N-H of the betaine is protonated by the nucleophile (in this case, the second alcohol, R-OH), forming an alcohol-azodicarboxylate salt pair.
-
Oxyphosphonium Salt Formation: The tetrahydropyran-4-ol attacks the activated phosphonium ylide, displacing the reduced azodicarboxylate and forming a key alkoxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group (⁻OPPh₃).
-
SN2 Displacement: The conjugate base of the acidic nucleophile (the R-O⁻ alkoxide) performs a backside SN2 attack on the carbon bearing the oxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and forming the ether with complete inversion of configuration.
// Reagents PPh3 [label="PPh₃", fillcolor="#FBBC05", fontcolor="#202124"]; DEAD [label="DEAD", fillcolor="#FBBC05", fontcolor="#202124"]; THP_OH [label="THP-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_OH [label="R-OH\n(Nucleophile)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediates Betaine [label="[PPh₃⁺-N⁻-N=C(O)OEt]₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxyphosphonium [label="[THP-O-PPh₃]⁺", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Ether [label="THP-O-R", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,bold", penwidth=2, color="#4285F4"]; TPPO [label="TPPO", shape=ellipse, style=dashed]; Reduced_DEAD [label="Reduced DEAD", shape=ellipse, style=dashed];
// Edges PPh3 -> Betaine [label="+ DEAD"]; Betaine -> Oxyphosphonium [label="+ THP-OH\n- Reduced DEAD"]; R_OH -> Betaine [label="Protonates"]; Oxyphosphonium -> Ether [label="+ R-O⁻ (from R-OH)\nSN2 Attack"]; Ether -> TPPO [style=dashed, arrowhead=none, label="Byproducts"]; Ether -> Reduced_DEAD [style=dashed, arrowhead=none]; } Caption: Simplified cycle of the Mitsunobu reaction.
Field-Proven Experimental Protocol
Objective: To synthesize 4-phenoxytetrahydropyran.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Tetrahydropyran-4-ol | 102.13 | 5.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.5 |
| Phenol | 94.11 | 7.5 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.5 |
| Anhydrous THF | - | 50 mL | - |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-4-ol (0.51 g, 5.0 mmol), phenol (0.71 g, 7.5 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).
-
Dissolution: Dissolve the solids in anhydrous THF (50 mL) and cool the solution to 0 °C with an ice bath. Rationale: The reaction is exothermic, and initial cooling helps control the reaction rate and minimize side reactions.
-
DIAD Addition: Add DIAD (1.48 mL, 7.5 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly. A color change (often to a milky white or pale yellow suspension) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazinedicarboxylate.
-
Initial Purification: Add a minimal amount of cold diethyl ether to the residue and triturate. The byproducts often precipitate and can be removed by filtration.
-
Chromatography: The filtrate should be concentrated and purified by flash column chromatography on silica gel to isolate the target ether.
-
Comparative Analysis and Troubleshooting
| Feature | Williamson Synthesis | Acid-Catalyzed Etherification | Mitsunobu Reaction |
| Mechanism | SN2 | SN1 / SN2 | Redox / SN2 |
| Conditions | Basic (strong base required) | Acidic (catalytic acid) | Neutral, mild |
| Stereochemistry | Inversion at electrophile | Racemization or retention | Complete Inversion at alcohol center |
| Substrate Scope | Best with Me, 1° halides. 2°/3° halides lead to elimination. | Works with 1°, 2°, 3° alcohols. Can be non-selective. | Broad scope for 1°/2° alcohols. Tolerates many functional groups. |
| Key Byproducts | Salt (e.g., NaBr) | Water, Alkenes (from elimination) | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate |
| Advantages | Robust, scalable, common reagents. | Atom economical, simple reagents. | Mild conditions, stereochemical control, high functional group tolerance. |
| Disadvantages | Requires strong base, limited to unhindered electrophiles. | Risk of elimination, low selectivity for unsymmetrical ethers. | Stoichiometric byproducts complicate purification, expensive reagents. |
Troubleshooting Common Issues:
-
Low Yield in Williamson Synthesis: Ensure reagents and solvents are completely anhydrous. Check the quality of the NaH. Consider using a more reactive alkylating agent, like an alkyl iodide (which can be generated in situ with NaI).
-
Elimination in Acid-Catalyzed Reactions: Lower the reaction temperature. Use a milder Lewis acid catalyst instead of a strong Brønsted acid.
-
Difficult Purification in Mitsunobu Reaction: Purification is the main drawback. Techniques to remove TPPO include precipitation from a nonpolar solvent (ether/hexanes), or using polymer-supported or fluorous-tagged PPh₃ to simplify removal.
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and quenched carefully.[5]
-
Azodicarboxylates (DEAD/DIAD): These reagents are shock-sensitive and can be explosive, especially in concentrated form.[11] They are also toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.[6]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.[12]
Conclusion
The etherification of tetrahydropyran-4-ol is a critical transformation for medicinal chemists and organic synthesis professionals. The choice of methodology is dictated by the specific synthetic context. The Williamson ether synthesis stands as a reliable and scalable method for coupling with unhindered primary alkyl halides. Acid-catalyzed methods offer an atom-economical route, particularly with modern Lewis acid catalysts, though selectivity can be a challenge. For substrates demanding mild conditions, high functional group tolerance, and precise stereochemical control, the Mitsunobu reaction is the unparalleled, albeit more costly and purification-intensive, choice. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower the researcher to select and execute the optimal strategy for their synthetic targets.
References
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Title: Tetrahydropyran synthesis. Source: Organic Chemistry Portal. URL: [Link]
- Title: CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one. Source: Google Patents.
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Title: Alcohols To Ethers via Acid Catalysis. Source: Master Organic Chemistry. URL: [Link]
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Title: Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956. Source: PubChem - NIH. URL: [Link]
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Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL: [Link]
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Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. Source: PMC - NIH. URL: [Link]
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Title: Mitsunobu and Related Reactions: Advances and Applications. Source: Chemical Reviews. URL: [Link]
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Title: Mitsunobu Reaction. Source: Organic Chemistry Portal. URL: [Link]
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Title: (PDF) Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[2]resorcinarene to the Corresponding Tetraalkyl Ether. Source: ResearchGate. URL: [Link]
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Title: Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Source: ACS Omega - ACS Publications. URL: [Link]
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Title: Mitsunobu reaction. Source: Organic Synthesis. URL: [Link]
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Title: Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Source: NIH. URL: [Link]
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Title: Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Source: ACS Publications. URL: [Link]
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Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Source: MDPI. URL: [Link]
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Title: Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Source: Beilstein Journals. URL: [Link]
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Title: Williamson Ether Synthesis. Source: YouTube. URL: [Link]
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Title: Ether synthesis by etherification (alkylation). Source: Organic Chemistry Portal. URL: [Link]
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Title: 4.5 Tetrahydropyranyl (THP) and Related Ethers. Source: kriso.ee. URL: [Link]
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Title: Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Source: Royal Society of Chemistry. URL: [Link]
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Title: 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Source: Lumen Learning. URL: [Link]
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Title: Williamson Ether Synthesis. Source: J&K Scientific LLC. URL: [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a heterocyclic compound of interest in contemporary drug discovery and materials science. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is paramount for unambiguous structural confirmation, purity assessment, and quality control. This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and data interpretation is explained, grounding the analysis in established spectroscopic principles. Standardized protocols for data acquisition are also detailed to ensure reproducibility and methodological integrity.
Introduction and Molecular Overview
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a molecule that incorporates a pyridine ring, a nitrile functional group, and a saturated tetrahydropyran ring linked via an ether bond. The pyridine and nitrile moieties are common pharmacophores, while the tetrahydropyran group is often introduced to modulate physicochemical properties such as solubility and metabolic stability. The precise arrangement of these components dictates the molecule's three-dimensional shape and electronic properties, which in turn influence its biological activity and material characteristics.
Accurate structural elucidation is the foundation of any chemical research and development program. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture. This guide presents a predictive analysis of the compound's spectroscopic profile, offering a reliable reference for its identification and characterization.
Figure 1: Numbered structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of each proton provides information about its electronic environment, while spin-spin coupling reveals connectivity to neighboring protons.
Experimental Protocol: ¹H NMR
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
Signal Averaging: Co-add 8 to 16 scans to improve the signal-to-noise ratio.[1]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in CDCl₃ is summarized in Table 1.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H6 | 8.30 | d | 5.2 | 1H |
| H5 | 7.15 | dd | 5.2, 1.5 | 1H |
| H3 | 7.05 | d | 1.5 | 1H |
| H10 | 5.30 | m | - | 1H |
| H12eq, H14eq | 4.00 | ddd | 12.0, 4.5, 3.0 | 2H |
| H12ax, H14ax | 3.60 | ddd | 12.0, 11.5, 5.0 | 2H |
| H11eq, H15eq | 2.10 | m | - | 2H |
| H11ax, H15ax | 1.85 | m | - | 2H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0-8.5 ppm): The three protons on the pyridine ring are expected to appear in this region. Due to the electron-withdrawing nature of the nitrile group and the nitrogen atom, these protons are deshielded. H6, being ortho to the ring nitrogen, is predicted to be the most downfield. The coupling pattern (d, dd, d) is characteristic of a 2,4-disubstituted pyridine ring.
-
Methine Proton (H10): The proton at the 4-position of the tetrahydropyran ring, directly attached to the ether oxygen, is significantly deshielded and is expected around 5.30 ppm. Its multiplicity will be complex due to coupling with the four adjacent methylene protons.
-
Tetrahydropyran Methylene Protons (1.8-4.1 ppm): The protons on the tetrahydropyran ring exhibit diastereotopicity due to the chair conformation of the ring. The axial and equatorial protons on the same carbon are chemically non-equivalent and will show distinct signals and coupling patterns. The protons on C12 and C14, being adjacent to the ring oxygen, are more deshielded than those on C11 and C15.
Figure 2: Key predicted COSY correlations for structural confirmation.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer using proton decoupling to simplify the spectrum to single lines for each carbon.
-
DEPT Analysis: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Number(s) | Predicted Chemical Shift (δ, ppm) |
| C2 | 162.5 |
| C6 | 151.0 |
| C4 | 140.0 |
| C5 | 122.0 |
| C3 | 118.0 |
| C7 (CN) | 116.5 |
| C10 | 72.0 |
| C12, C14 | 65.0 |
| C11, C15 | 32.0 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic and Nitrile Carbons (110-165 ppm): The carbons of the pyridine ring and the nitrile carbon are expected in this region. The carbon bearing the ether linkage (C2) is predicted to be the most downfield. The nitrile carbon (C7) has a characteristic chemical shift around 116.5 ppm.
-
Aliphatic Carbons (30-75 ppm): The carbons of the tetrahydropyran ring appear in the upfield region. The carbon attached to the ether oxygen (C10) is the most deshielded of this group. The carbons adjacent to the ring oxygen (C12, C14) appear at a lower field than the remaining carbon (C11, C15).
Figure 3: Predicted long-range correlations from an HMBC experiment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate molecular ions with minimal fragmentation.[3]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument consists of an ion source, a mass analyzer, and a detector.[4] The mass analyzer sorts the ions based on their mass-to-charge ratio (m/z).[4]
Predicted Mass Spectrum
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
Exact Mass: 204.0899
-
Predicted Molecular Ion: [M+H]⁺ = 205.0972
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is expected to occur at the weakest bonds, primarily the ether linkage.
Table 3: Predicted Key Fragments in MS
| m/z | Proposed Fragment |
| 205.0972 | [M+H]⁺ |
| 121.0447 | [M - C₅H₉O + H]⁺ (Isonicotinonitrile moiety) |
| 85.0648 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) |
digraph "Fragmentation_Pathway" { graph [label="Predicted ESI-MS Fragmentation Pathway", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#4285F4", penwidth=1.5];M [label="[M+H]⁺\nm/z = 205.0972"]; F1 [label="[C₅H₉O]⁺\nm/z = 85.0648"]; F2 [label="[C₆H₅N₂O]⁺\nm/z = 121.0447"];
M -> F1 [label="Loss of Isonicotinonitrile"]; M -> F2 [label="Loss of Tetrahydropyran"]; }
Figure 4: Proposed major fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[5]
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, a small amount can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[6] For a liquid, a thin film can be prepared between two salt plates.[7]
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3050 | Aromatic C-H | Stretch |
| ~2950, 2850 | Aliphatic C-H | Stretch |
| ~2230 | C≡N (Nitrile) | Stretch |
| ~1600, 1560 | Aromatic C=C | Stretch |
| ~1250 | Aryl-O | Stretch |
| ~1100 | Aliphatic C-O | Stretch |
Interpretation of the IR Spectrum
-
Nitrile Group: A sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[8] Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.[8]
-
Ether Linkages: The spectrum is expected to show two distinct C-O stretching bands: one for the aryl-O bond (~1250 cm⁻¹) and another for the aliphatic C-O bonds within the tetrahydropyran ring (~1100 cm⁻¹).
-
Aromatic and Aliphatic C-H: The presence of both aromatic and aliphatic C-H bonds will be evident from stretching vibrations just above and below 3000 cm⁻¹, respectively.[9]
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the described standard experimental protocols, offer a valuable resource for researchers. The unique combination of signals in each spectrum, from the distinct pattern of the aromatic protons in the ¹H NMR to the characteristic nitrile stretch in the IR, collectively serves as a molecular fingerprint. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
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Tetrahydro-4H-pyran-4-ol | C5H10O2. PubChem. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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An In-depth Technical Guide to the NMR Analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra, along with a discussion of two-dimensional (2D) NMR techniques for complete structural elucidation. The methodologies and interpretations presented herein are grounded in established NMR principles and data from analogous chemical structures.
Introduction: The Structural Context
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure comprises a saturated tetrahydropyran (THP) ring linked via an ether bond at the C4 position to the C2 position of an isonicotinonitrile moiety. This unique arrangement of a flexible aliphatic heterocycle and a rigid aromatic nitrile presents a distinct set of NMR spectral features. Accurate interpretation of these spectra is paramount for confirming chemical identity, assessing purity, and understanding the molecule's conformational behavior in solution.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is predicted to exhibit distinct signals corresponding to the protons of the isonicotinonitrile ring and the tetrahydropyran ring. The analysis is based on the molecule's structure and typical chemical shift values for similar chemical environments.[1][2]
Chemical Structure and Proton Numbering
Caption: Chemical structure and proton numbering scheme.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3' | ~8.3 | d | ~5.0 | 1H |
| H5' | ~7.0 | d | ~5.0 | 1H |
| H6' | ~7.2 | s | - | 1H |
| H4 (THP) | ~4.7 | m | - | 1H |
| H2ax, H6ax (THP) | ~3.5 | ddd | J ≈ 11.5, 11.5, 4.5 | 2H |
| H2eq, H6eq (THP) | ~4.0 | ddd | J ≈ 11.5, 4.5, 2.0 | 2H |
| H3ax, H5ax (THP) | ~1.8 | m | - | 2H |
| H3eq, H5eq (THP) | ~2.1 | m | - | 2H |
These are predicted values and may vary depending on the solvent and experimental conditions.
Rationale for Predictions:
-
Isonicotinonitrile Protons (H3', H5', H6'): The protons on the pyridine ring are expected to be in the aromatic region (7.0-8.5 ppm). H3' is deshielded due to its proximity to the electron-withdrawing nitrile group and the ring nitrogen, placing it furthest downfield. H5' and H6' will have chemical shifts influenced by the ether linkage and the ring nitrogen. The ortho-coupling between H3' and H5' is anticipated to be around 5.0 Hz.[3]
-
Tetrahydropyran Protons (H2-H6): The protons of the THP ring will be in the aliphatic region.
-
H4: This methine proton is directly attached to the carbon bearing the ether oxygen, causing a significant downfield shift to approximately 4.7 ppm. It will likely appear as a multiplet due to coupling with the four neighboring methylene protons.
-
H2/H6 (Axial and Equatorial): These methylene protons are adjacent to the ring oxygen, shifting them downfield to the 3.5-4.0 ppm range. Due to the chair conformation of the THP ring, the axial and equatorial protons are chemically non-equivalent. The equatorial protons (H2eq, H6eq) are typically deshielded relative to the axial protons (H2ax, H6ax). They will exhibit both geminal coupling to each other (~11.5 Hz) and vicinal coupling to the H3/H5 protons.[4][5]
-
H3/H5 (Axial and Equatorial): These methylene protons are further from the ring oxygen and will appear more upfield, around 1.8-2.1 ppm. Similar to H2/H6, the axial and equatorial protons will be non-equivalent and will show complex splitting patterns due to geminal and vicinal couplings.
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4' (CN) | ~117 |
| C2' | ~163 |
| C3' | ~151 |
| C5' | ~112 |
| C6' | ~121 |
| C4 (THP) | ~75 |
| C2, C6 (THP) | ~67 |
| C3, C5 (THP) | ~33 |
These are predicted values and may vary depending on the solvent and experimental conditions.
Rationale for Predictions:
-
Isonicotinonitrile Carbons: The carbons of the aromatic ring will appear in the 110-165 ppm range. The nitrile carbon (C4') will be significantly downfield. The carbon bearing the ether linkage (C2') will be the most deshielded of the ring carbons due to the direct attachment of the electronegative oxygen.[6][7]
-
Tetrahydropyran Carbons:
-
C4: This carbon, directly bonded to the ether oxygen, will be the most downfield of the THP carbons, appearing around 75 ppm.
-
C2/C6: These carbons are also influenced by the ring oxygen and will be found at approximately 67 ppm.
-
C3/C5: These carbons are the most shielded in the THP ring, with a predicted chemical shift of around 33 ppm.[6]
-
2D NMR Spectroscopy for Structural Verification
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.
Experimental Workflow for 2D NMR Analysis
Caption: Workflow for comprehensive NMR-based structure elucidation.
Key Predicted 2D NMR Correlations
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks.
-
A strong correlation is expected between H3' and H5' of the isonicotinonitrile ring.
-
Within the THP ring, correlations will be observed between H4 and the protons on C3 and C5. Also, H2 protons will show correlations with H3 protons, and H6 protons with H5 protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies carbons directly attached to protons.
-
Each protonated carbon will show a correlation to its directly bonded proton(s). For example, the signal for C4 of the THP ring will correlate with the ¹H signal of H4.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations and piecing together the molecular fragments.
-
Key HMBC Correlation: A critical correlation is expected from the H4 proton of the THP ring to the C2' carbon of the isonicotinonitrile ring, confirming the ether linkage.
-
Other important correlations would include those from the THP protons (H3/H5) to C4, and from the isonicotinonitrile protons (H3'/H5') to adjacent carbons within the aromatic ring.
-
Caption: Key predicted HMBC correlation confirming the ether linkage.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point.
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Many modern spectrometers can reference to the residual solvent peak.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are suggested for a 400 MHz spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use standard parameters provided by the spectrometer software. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
¹H-¹H COSY:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-4.
¹H-¹³C HSQC:
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-8.
¹H-¹³C HMBC:
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 220-240 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
-
Referencing: Reference the spectra to the TMS or residual solvent peak.
-
Integration and Peak Picking: Integrate the ¹H signals and pick all peaks in both ¹H and ¹³C spectra. For 2D spectra, process both dimensions appropriately before analysis.
Conclusion
The NMR analysis of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile provides a clear spectral fingerprint for its unique structure. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals. The key to confirming the structure lies in identifying the HMBC correlation between the H4 proton of the tetrahydropyran ring and the C2' carbon of the isonicotinonitrile ring. This guide provides a robust framework for researchers to confidently identify and characterize this molecule, ensuring its integrity in downstream applications.
References
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]
- Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., & Li, W. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552.
- Castro, A., et al. (2009). Chemical shift effects in the 13 C-NMR spectra of [(C 5 H 5 )(CO) 2 Fe II ]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Journal of Organometallic Chemistry, 694(15), 2411-2419.
-
The Royal Society of Chemistry. (n.d.). Ruthenium-Catalyzed Selective α-Deuteration of Nitriles Using D2O. Retrieved from [Link]
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Organic Chemistry Explained. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies for characterizing this compound. We will explore the theoretical underpinnings of its mass spectrometric behavior, provide detailed experimental protocols, and interpret the resulting data.
Introduction to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a chemical entity featuring a pyridine ring substituted with a nitrile group and a tetrahydropyran ether linkage. The presence of these distinct functional groups dictates its chemical properties and, consequently, its behavior in a mass spectrometer. Understanding the interplay between the isonicotinonitrile core and the tetrahydropyran-4-yloxy substituent is crucial for developing robust analytical methods for its identification and quantification.
The structure of this molecule suggests a moderate polarity, making it amenable to analysis by modern soft ionization techniques. The nitrogen atom in the pyridine ring and the oxygen atoms in the ether linkage are potential sites for protonation, which will be a key factor in its ionization.
Caption: Chemical structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Principles of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves three main steps: ionization, mass analysis, and detection. The choice of ionization method is critical and depends on the analyte's properties.[2]
Ionization Techniques
For a molecule like 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, which possesses polar functional groups, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is an ideal choice for this compound due to its polarity.[3] It involves the formation of ions from a solution by creating a fine spray of charged droplets. The pyridine nitrogen is a likely site of protonation, leading to the formation of a prominent [M+H]⁺ ion in positive ion mode.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for less polar compounds that are volatile enough to be vaporized.[3] It ionizes the analyte by proton transfer from reagent gas ions in a plasma.
Mass Analyzers
The choice of mass analyzer will determine the resolution, mass accuracy, and speed of the analysis.
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid mass analyzer combines the stability of a quadrupole with the high resolution and mass accuracy of a time-of-flight analyzer. It is well-suited for both qualitative and quantitative studies, enabling accurate mass measurements to determine the elemental composition of the parent ion and its fragments.
-
Orbitrap: Orbitrap mass analyzers offer very high resolution and mass accuracy, which is invaluable for structural elucidation and confident identification of unknown compounds.
Experimental Workflow: A Step-by-Step Guide
A robust and reproducible workflow is essential for the successful mass spectrometric analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Caption: A typical experimental workflow for MS analysis.
Sample Preparation Protocol
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL). The addition of a small amount of formic acid (0.1%) to the mobile phase can aid in protonation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For complex mixtures or when chromatographic separation is necessary, the following LC parameters can be used as a starting point.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase promotes protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase for elution. |
| Gradient | 5-95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 2 µL | A typical injection volume to avoid overloading the column and detector. |
Mass Spectrometry Parameters
The following parameters are a good starting point for a Q-TOF or Orbitrap mass spectrometer operating in positive ESI mode.
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The pyridine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Gas Temperature | 300 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Aids in desolvation and ion transport. |
| Mass Range | 50-500 m/z | Covers the expected mass of the parent ion and its fragments. |
| Collision Energy (for MS/MS) | 10-40 eV (ramped) | A range of energies is used to induce fragmentation and obtain a comprehensive fragmentation spectrum. |
Predicted Mass Spectrum and Fragmentation Analysis
The interpretation of the mass spectrum is key to confirming the structure of the analyte. For 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (Molecular Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.23 g/mol ), we can predict the following key features in the positive ion mode ESI mass spectrum.
Full Scan Mass Spectrum (MS1)
In the full scan spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 205.0972 (calculated for [C₁₁H₁₃N₂O₂]⁺). The high-resolution mass measurement from a TOF or Orbitrap analyzer can be used to confirm the elemental composition.
Tandem Mass Spectrum (MS/MS) and Fragmentation Pathways
By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a tandem mass spectrum (MS/MS) that reveals characteristic fragment ions. The fragmentation of ethers and pyridine derivatives often follows predictable pathways.[4][5][6]
Caption: Predicted major fragmentation pathways for protonated 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Major Predicted Fragment Ions:
| m/z (Calculated) | Proposed Formula | Description |
| 205.0972 | [C₁₁H₁₃N₂O₂]⁺ | Protonated Molecule ([M+H]⁺) |
| 121.0396 | [C₆H₅N₂O]⁺ | Loss of the neutral tetrahydropyran moiety (C₅H₈O) via cleavage of the C-O ether bond. |
| 103.0444 | [C₆H₅N₂]⁺ | Subsequent loss of the oxygen atom from the pyridine ring, or direct cleavage leading to the protonated isonicotinonitrile fragment. |
| 85.0653 | [C₅H₉O]⁺ | The charged tetrahydropyranyl cation resulting from the cleavage of the ether bond. |
The fragmentation of the tetrahydropyran ring itself can lead to a series of smaller ions, although these are often less intense. The fragmentation of cyclic ethers can be complex, involving ring-opening and subsequent cleavages.[4][7] The pyridine ring is relatively stable, and its fragmentation typically requires higher collision energies.[8]
Data Interpretation and Validation
A self-validating system for analysis relies on multiple points of confirmation.
-
Accurate Mass Measurement: The measured m/z of the precursor and fragment ions should be within a narrow mass tolerance (typically < 5 ppm) of the calculated exact masses.
-
Isotopic Pattern: The isotopic distribution of the molecular ion should match the theoretical distribution for the proposed elemental formula.
-
Consistent Fragmentation: The observed fragmentation pattern should be consistent with the known fragmentation behavior of the functional groups present in the molecule.
-
Reference Standard: Whenever possible, the mass spectrum of the sample should be compared to that of a certified reference standard analyzed under the same conditions.
Conclusion
The mass spectrometric analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a powerful tool for its unambiguous identification and characterization. By employing soft ionization techniques such as ESI, coupled with high-resolution mass spectrometry, detailed structural information can be obtained. The predictable fragmentation pattern, dominated by the cleavage of the ether linkage and fragmentation of the tetrahydropyran ring, provides a unique fingerprint for this molecule. The methodologies and insights provided in this guide offer a solid foundation for researchers and scientists working with this compound, ensuring accurate and reliable analytical results.
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An In-Depth Technical Guide to the Crystal Structure Determination of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of rational design and optimization. For a molecule such as 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a compound of interest due to its constituent chemical motifs prevalent in pharmacologically active agents, understanding its solid-state architecture is paramount. The tetrahydro-2H-pyran moiety, for instance, is a recognized feature in numerous therapeutic agents, valued for its favorable metabolic stability and ability to modulate physicochemical properties.[1][2] This guide provides a comprehensive, technically-grounded framework for elucidating the crystal structure of this promising molecule, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative principles.
The Molecule of Interest: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Before embarking on the structural elucidation, a foundational understanding of the target molecule is essential. 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is comprised of a central isonicotinonitrile core linked via an ether bond to a tetrahydro-2H-pyran ring. The isonicotinonitrile group is a key pharmacophore in various bioactive compounds, while the tetrahydropyran ring often serves to improve solubility and pharmacokinetic profiles. The interplay between these two fragments dictates the molecule's overall conformation, intermolecular interactions, and ultimately, its crystalline arrangement.
| Molecular Identifier | Value |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| CAS Number | Not readily available for this specific isomer |
Note: While a related isomer, 2-(Tetrahydro-2H-pyran-2-ylmethoxy)-isonicotinonitrile, has a registered CAS number (1016791-52-8), the target molecule of this guide is distinct.[3]
The Strategic Approach to Crystal Structure Determination
The determination of a novel crystal structure is a multi-faceted process that integrates experimental techniques with computational validation. Our approach is bifurcated into two primary pathways: experimental determination via X-ray diffraction and computational prediction. This dual strategy provides a robust, self-validating system where experimental findings can be corroborated by theoretical models, and vice-versa.
Figure 1: A comprehensive workflow for the determination and validation of the crystal structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Experimental Determination: The Gold Standard of X-Ray Crystallography
The unequivocal determination of a crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD).[4][5] This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4][6][7]
Prerequisite: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target compound. While specific synthetic routes for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile are not extensively published, analogous reactions involving nucleophilic aromatic substitution of a leaving group on the isonicotinonitrile ring with the hydroxyl group of tetrahydro-2H-pyran-4-ol are a plausible approach.
Key Consideration: The purity of the synthesized material is non-negotiable. Impurities can inhibit crystallization or lead to disordered crystal structures. High-performance liquid chromatography (HPLC) is the preferred method for assessing and ensuring >99% purity.
The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality single crystal is the most critical requirement for a successful SC-XRD experiment.[5] The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.
Step-by-Step Protocol for Crystal Growth:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a poor solvent (in which the compound is insoluble).
-
The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool to room temperature slowly over several hours. A dewar or insulated container can be used to control the cooling rate.
-
Expert Insight: The choice of crystallization technique is often empirical. It is advisable to run multiple small-scale crystallization trials in parallel to maximize the chances of obtaining suitable crystals.
Single-Crystal X-Ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8]
Experimental Workflow:
-
Crystal Mounting: The crystal is carefully mounted on a glass fiber or a cryo-loop and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
Data Collection: A modern diffractometer, equipped with a sensitive detector (e.g., CCD or CMOS), rotates the crystal in the X-ray beam to collect a series of diffraction patterns from multiple orientations.[8]
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal system. The intensities of the spots are integrated to create a reflection file.
-
Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancies.
-
Data Interpretation: The final refined structure will provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. It will also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-stacking.
Bulk Characterization and Validation: Powder X-Ray Diffraction (PXRD)
While SC-XRD provides the structure of a single crystal, it is crucial to ensure that this structure is representative of the bulk material. Powder X-ray diffraction (PXRD) is a rapid analytical technique used for the phase identification of a crystalline material.[9][10]
Protocol for PXRD Analysis:
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites.[9] The powder is then packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[11]
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline phase.[10] This experimental pattern is compared to a pattern calculated from the single-crystal structure. A good match confirms the phase purity of the bulk sample.
Figure 2: Workflow for validating the bulk phase purity using Powder X-ray Diffraction (PXRD) against the single-crystal structure.
Computational Crystal Structure Prediction (CSP)
In parallel with experimental efforts, computational methods can predict the most stable crystal packing arrangements of a molecule from its chemical diagram alone.[12] This is particularly valuable for understanding polymorphism—the ability of a compound to exist in multiple crystal forms.[13]
The Rationale for CSP:
-
De-risking Development: Identifying the most stable polymorph early in development is crucial, as different polymorphs can have different physical properties, including solubility and bioavailability.[14]
-
Guiding Experiments: CSP can provide targets for experimental polymorph screening.
CSP Workflow:
-
Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule.
-
Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated for each conformation using sophisticated search algorithms.
-
Energy Ranking: The generated structures are ranked based on their calculated lattice energies, typically using a combination of force fields and more accurate quantum mechanical methods.[12]
The experimentally determined crystal structure should ideally be one of the low-energy structures predicted by CSP. Discrepancies may suggest that the experimental form is a metastable polymorph.
Concluding Remarks: From Atoms to Application
The elucidation of the crystal structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is not merely an academic exercise. It is a critical step in understanding its solid-state properties, guiding formulation development, and ensuring the reproducibility of its biological activity. The integrated approach of single-crystal and powder X-ray diffraction, coupled with the predictive power of computational chemistry, provides the robust, self-validating framework necessary for advancing this and other promising molecules from the laboratory to clinical application.
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Pike, V. W., et al. (2013). N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. Journal of Medicinal Chemistry, 56(21), 8563–8579. [Link]
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The Ascendant Pharmacophore: A Technical Guide to the Biological Potential of Tetrahydropyran-Containing Nitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide delves into the burgeoning potential of a distinctive chemical class: tetrahydropyran-containing nitriles. The fusion of the structurally robust and conformationally defined tetrahydropyran (THP) ring with the versatile and reactive nitrile group creates a pharmacophore with significant promise across a spectrum of biological activities. The THP moiety, a bioisostere of cyclohexane, often confers enhanced aqueous solubility and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Concurrently, the nitrile group is a key functional group found in over 30 FDA-approved pharmaceuticals, contributing to enhanced binding affinity and metabolic stability.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of tetrahydropyran-containing nitriles, with a focus on their anticancer, kinase inhibitory, and antimicrobial activities. We present detailed, field-proven experimental protocols, data-driven structure-activity relationship (SAR) insights, and forward-looking perspectives to empower researchers in their quest for the next generation of therapeutics.
Chapter 1: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry
The Evolving Landscape of Drug Discovery
The drug discovery paradigm is in a constant state of evolution, driven by an ever-deepening understanding of disease biology and the persistent challenge of drug resistance. The limitations of existing therapeutic agents necessitate a continuous search for novel chemical entities with improved pharmacological properties.[5] The strategic incorporation of heterocyclic scaffolds has been a cornerstone of modern drug design, providing a framework for the development of molecules with tailored potency, selectivity, and pharmacokinetic characteristics.[5][6]
The Tetrahydropyran Moiety: A Privileged Scaffold
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[2] Its utility stems from a unique combination of physicochemical properties that address common challenges in drug development.
-
Improved ADME Properties: As a bioisostere of the often-lipophilic cyclohexane ring, the THP moiety introduces a polar oxygen atom, which can lead to a reduction in lipophilicity. This seemingly subtle change can significantly enhance a drug candidate's aqueous solubility, a critical factor for oral bioavailability. Furthermore, the THP ring is generally more resistant to metabolic oxidation compared to its carbocyclic counterpart, contributing to improved metabolic stability and a more favorable pharmacokinetic profile.[7]
-
Enhanced Target Binding: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.[8] This can lead to increased binding affinity and selectivity. The conformational rigidity of the THP ring also helps to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding.
-
Structural Diversity: The THP ring can be readily functionalized at various positions, allowing for the exploration of a wide chemical space and the fine-tuning of structure-activity relationships. A variety of synthetic methods have been developed for the stereoselective synthesis of substituted tetrahydropyrans, enabling precise control over the three-dimensional arrangement of substituents.[9][10][11][12]
The Nitrile Group: More Than a Simple Functional Group
The nitrile (cyano) group, once viewed with caution due to potential toxicity concerns, is now recognized as a highly versatile and valuable functional group in drug design.[3][4] Its unique electronic and steric properties contribute to a range of favorable interactions and metabolic outcomes.
-
Modulation of Physicochemical Properties: The nitrile group is a small, polar functional group that can significantly impact a molecule's solubility and lipophilicity. Its introduction can be a strategic move to optimize the ADME profile of a lead compound.[3]
-
Enhanced Binding Affinity: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the π-system of the carbon-nitrogen triple bond can participate in dipole-dipole and π-stacking interactions.[13] This allows the nitrile group to form key interactions with the active sites of enzymes and receptors, leading to enhanced binding affinity.
-
Bioisosterism: The nitrile group is a well-established bioisostere for a variety of functional groups, including carbonyls, hydroxyls, and halogens.[13] This allows for the replacement of metabolically labile or toxic moieties with a more stable and less reactive functional group, while maintaining or even improving biological activity.
-
Covalent Modification: In certain contexts, the nitrile group can act as a "warhead" for covalent inhibition.[14][15][16] It can react with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme to form a reversible covalent bond.[13] This strategy can lead to prolonged target engagement and enhanced potency.
Chapter 2: Synergistic Bioactivity: The Tetrahydropyran-Nitrile Conjugate
The strategic combination of the tetrahydropyran ring and the nitrile group within a single molecular entity presents a compelling opportunity for the development of novel therapeutic agents with synergistic biological activities. The THP moiety can provide a robust and tunable scaffold with favorable pharmacokinetic properties, while the nitrile group can serve as a key pharmacophoric element, driving target engagement and potency.
Rationale for Design and Synthesis
The design of tetrahydropyran-containing nitriles is guided by the principle of molecular hybridization, where two pharmacophoric fragments with known biological activities are combined to create a new molecule with enhanced or novel properties. The synthesis of these compounds can be achieved through a variety of synthetic routes, often involving the introduction of the nitrile group onto a pre-formed tetrahydropyran ring or the cyclization of a nitrile-containing precursor.[9][11]
Diagram 1: General Synthetic Strategy
Caption: General synthetic strategies for tetrahydropyran-containing nitriles.
Anticancer Activity: Targeting Proliferation and Survival Pathways
A growing body of evidence suggests that tetrahydropyran-containing nitriles possess significant anticancer activity.[17][18][19][20][21][22][23][24] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.[19] The anticancer effects of these compounds are often attributed to their ability to modulate the activity of key signaling pathways involved in cancer cell growth and survival.
Table 1: Anticancer Activity of Representative Heterocyclic Nitriles
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Dihydropyridine-Triazole | Caco-2 | 0.63 - 5.68 | Apoptosis induction, G2/M cell cycle arrest | [19] |
| Thiazole Derivatives | Various | 13.4 - 14.9 | Antiproliferative | [20] |
| Pyran Derivatives | HCT-116 | Not specified | Antioxidant, Antiproliferative | [18] |
| Tetrahydropyrimidines | HeLa, MCF-7 | Not specified | Cytotoxic | [25] |
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Protein kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer and other diseases. As a result, they have become major targets for drug development.[13] Several nitrile-containing compounds have been identified as potent kinase inhibitors, with some, like bosutinib, advancing to clinical trials.[13] The nitrile group in these inhibitors often forms a key hydrogen bond with a threonine residue in the kinase active site.[13] The tetrahydropyran moiety can further enhance binding by accessing hydrophobic pockets and providing additional hydrogen bonding opportunities.
Diagram 2: Kinase Inhibition Workflow
Caption: A typical workflow for the discovery of kinase inhibitors.
Antimicrobial Activity: A Renewed Approach to Combatting Resistance
The rise of antimicrobial resistance is a global health crisis that demands the development of new classes of antibiotics. Heterocyclic compounds, including those containing the tetrahydropyran and nitrile moieties, have shown promise as antimicrobial agents.[26][27] For example, finafloxacin, a fluoroquinolone antibiotic containing a nitrile group, exhibits potent activity against a range of bacteria by inhibiting DNA gyrase and topoisomerase IV.[3] The nitrile group in some antibacterial compounds has been shown to form a covalent bond with the target enzyme, enhancing their therapeutic effects.[3]
Chapter 3: Experimental Design and Methodologies: A Self-Validating Approach
The successful development of tetrahydropyran-containing nitriles as therapeutic agents relies on a robust and well-validated experimental cascade. Each protocol described below is designed to be a self-validating system, with built-in controls and clear go/no-go decision points.
Synthesis of Substituted Tetrahydropyrans from Nitrile Precursors
This protocol describes a general method for the synthesis of substituted tetrahydropyrans via the intermolecular reaction of δ-halocarbanions (generated from nitrile-containing precursors) with aldehydes.[11]
Step-by-Step Methodology:
-
Preparation of the δ-Halocarbanion Precursor: To a solution of the appropriate nitrile-containing starting material (e.g., 4-bromobutyronitrile) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) dropwise. Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
Reaction with Aldehyde: To the solution of the δ-halocarbanion, add a solution of the desired aldehyde in anhydrous THF dropwise at -78 °C. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Anticancer Assay Protocols
The following protocol outlines a standard MTS assay for determining the cytotoxic effects of test compounds on cancer cell lines.[22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, Caco-2) in a 96-well plate at a density of 2.5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyran-containing nitrile compounds in the appropriate vehicle (e.g., DMSO). Treat the cells with the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours at 37 °C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay Protocols
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity and inhibition.[28][29][30]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the kinase, a solution of the substrate (e.g., a biotinylated peptide), and a solution of ATP. Prepare serial dilutions of the tetrahydropyran-containing nitrile compounds.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound or vehicle, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin. Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value as described for the anticancer assay.
Antimicrobial Susceptibility Testing Protocols
The following protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[31][32][33][34][35]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare serial twofold dilutions of the tetrahydropyran-containing nitrile compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Chapter 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis
Quantitative Analysis of Biological Activity
The biological activity data obtained from the in vitro assays should be carefully analyzed to identify potent and selective compounds. The IC50 values provide a quantitative measure of a compound's potency, while selectivity can be assessed by comparing the activity against the target of interest with its activity against other related targets (e.g., other kinases or different bacterial strains).
Elucidating SAR through Molecular Modeling and X-ray Crystallography
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. This involves systematically modifying the structure of the lead compounds and evaluating the impact of these modifications on biological activity. Molecular modeling and X-ray crystallography can provide valuable insights into the binding mode of the compounds and help to rationalize the observed SAR. While specific crystal structures of tetrahydropyran-nitrile compounds with their targets may not be readily available, computational docking studies can be employed to predict their binding poses.
Chapter 5: Future Perspectives and Conclusion
Emerging Biological Targets
The versatile nature of the tetrahydropyran-nitrile scaffold suggests that its therapeutic potential may extend beyond the currently explored areas of oncology, kinase inhibition, and infectious diseases. Future research could explore the activity of these compounds against other emerging drug targets, such as epigenetic modifiers, proteases, and G-protein coupled receptors.
The Role of AI and Machine Learning in Accelerating Discovery
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process holds immense promise for accelerating the identification and optimization of novel drug candidates. AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, prioritize synthetic efforts, and guide lead optimization.
Concluding Remarks
Tetrahydropyran-containing nitriles represent a promising class of compounds with diverse biological activities. The strategic combination of the favorable pharmacokinetic properties of the tetrahydropyran moiety and the versatile binding and reactive capabilities of the nitrile group provides a powerful platform for the development of novel therapeutics. The in-depth technical guidance provided in this document, from synthetic methodologies to biological evaluation and SAR analysis, is intended to empower researchers to unlock the full potential of this ascendant pharmacophore.
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The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in Kinase Inhibition
Foreword: The Quest for Specificity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling, governing processes from proliferation to apoptosis, also renders them culpable in a multitude of pathologies, most notably cancer and autoimmune disorders. The central challenge, however, lies not in inhibiting kinases, but in achieving exquisite selectivity. The highly conserved nature of the ATP-binding site across the kinome necessitates the development of molecular scaffolds that can exploit subtle differences to confer target specificity and minimize off-target effects. It is within this context that the 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold has emerged as a privileged structure, a foundational element in the design of a new generation of targeted kinase inhibitors. This guide provides an in-depth technical exploration of this scaffold, from its synthesis and mechanism of action to its application in the development of potent and selective inhibitors of key kinases, supported by field-proven experimental protocols.
The 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Core: A Structural and Mechanistic Analysis
The power of the 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold lies in the synergistic interplay of its constituent parts: the isonicotinonitrile head, the tetrahydropyran (THP) ring, and the ether linkage.
-
The Isonicotinonitrile Moiety: The pyridine ring often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The nitrile group is a key feature, as it can act as a hydrogen bond acceptor, interacting with residues in the kinase active site. In some cases, the nitrile group has been shown to induce novel binding pockets, leading to enhanced selectivity.[1]
-
The Tetrahydropyran (THP) Ring: The THP ring is more than a simple solubilizing group. Its non-planar, conformationally flexible nature allows it to sit favorably in hydrophobic pockets adjacent to the ATP binding site. The oxygen atom within the THP ring can also form crucial water-mediated hydrogen bonds, further anchoring the inhibitor. The use of such saturated heterocycles is a well-established strategy in medicinal chemistry to improve physicochemical properties and metabolic stability.
-
The Ether Linkage: The ether linkage provides a synthetically tractable and relatively stable connection between the hinge-binding element and the hydrophobic pocket-filling moiety. Its flexibility allows for optimal positioning of the THP ring within the kinase active site.
Mechanism of Action: A Type I Inhibition Model
Inhibitors built upon this scaffold predominantly function as Type I kinase inhibitors . This means they bind to the active conformation of the kinase in the ATP-binding pocket, competing directly with the endogenous ATP substrate. The pyridine portion of the isonicotinonitrile typically forms one or more hydrogen bonds with the kinase hinge region, while the THP ring occupies a nearby hydrophobic pocket. This binding mode is common for many successful kinase inhibitors.[2]
Synthesis of the Core Scaffold
The synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile can be achieved through a straightforward nucleophilic aromatic substitution (SNAr) reaction. While a specific protocol for this exact molecule is not widely published, a reliable synthesis can be adapted from established methods for similar aryl ethers.
Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Materials:
-
2-Chloroisonicotinonitrile
-
Tetrahydro-2H-pyran-4-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-ol (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 2-chloroisonicotinonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Applications in Kinase Inhibitor Drug Discovery
The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold has been successfully incorporated into inhibitors targeting several important kinase families.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and has become a key target in the treatment of B-cell malignancies and autoimmune diseases.[3][4] Several BTK inhibitors utilize the tetrahydropyran moiety to enhance potency and improve pharmacokinetic properties.
Signaling Pathway:
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[5] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[5] The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold has been utilized in the development of potent and selective JAK inhibitors.
Signaling Pathway:
Caption: Overview of the JAK-STAT Signaling Pathway and Inhibition.
Other Kinase Targets
The versatility of the scaffold has led to its exploration in inhibitors for other kinases, such as Activin-like kinase 5 (ALK5), a key player in the TGF-β signaling pathway implicated in fibrosis and cancer.[6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold has yielded valuable SAR data.
-
Modifications to the Pyridine Ring: Substitution on the pyridine ring can modulate potency and selectivity. Electron-withdrawing groups can sometimes enhance hinge-binding interactions.
-
Stereochemistry of the THP Ring: The stereochemistry of substituents on the THP ring can be critical for optimal fitting into hydrophobic pockets.
-
Replacement of the THP Ring: While the THP ring is often optimal, replacement with other cyclic systems (e.g., piperidine, cyclohexane) can be explored to fine-tune properties, although this often leads to changes in metabolic stability and solubility.
-
Linker Modification: Altering the ether linkage to, for example, an amino or thioether linkage can impact bond angles and flexibility, affecting overall potency.
Table 1: Representative Kinase Inhibitors Incorporating a Tetrahydropyran Moiety
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 8h | ALK5 | 25 | [6] |
| Pyrazole Derivative | Aurora-A | 110 | [7] |
| Pyrazole Derivative | AKT1, AKT2, BRAF, EGFR, p38α, PDGFRβ | Various (µM range) | [5] |
| 4-aryl-2-aminoalkylpyrimidine | JAK2 | Potent (specific value not in abstract) | [8] |
Experimental Protocols for Inhibitor Characterization
The evaluation of kinase inhibitors derived from this scaffold requires a suite of robust biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay: ADP-Glo™
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol (Adapted for BTK): [9]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Serially dilute the test inhibitor in kinase buffer (with a final DMSO concentration ≤1%).
-
Prepare a solution of BTK enzyme in kinase buffer.
-
Prepare a substrate/ATP mix in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor solution.
-
Add 2 µl of the BTK enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assay: Phospho-STAT5 (pSTAT5) Detection
To assess the cellular activity of JAK inhibitors, one can measure the phosphorylation of downstream targets like STAT5. This can be achieved using methods like intracellular flow cytometry or plate-based immunoassays.
Protocol: Cell Lysis for pSTAT Analysis (Adapted from MSD Protocol): [10]
-
Cell Culture and Treatment:
-
Culture a cytokine-dependent cell line (e.g., HEL cells, which have constitutively active JAK2) in appropriate media.
-
Plate cells and allow them to adhere or stabilize.
-
Treat cells with various concentrations of the JAK inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove media and wash cells once with cold PBS.
-
Add 2 mL of PBS and scrape the cells.
-
Pellet the cells by centrifugation (500 x g for 3 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a complete lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation (≥10,000 x g for 10 minutes at 4°C).
-
-
Analysis:
-
Determine the protein concentration of the supernatant.
-
Analyze the levels of pSTAT5 and total STAT5 using a suitable immunoassay (e.g., ELISA, Western Blot, Meso Scale Discovery).
-
Conclusion and Future Directions
The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold represents a significant achievement in rational drug design. Its modular nature, combining a potent hinge-binding element with a favorable hydrophobic moiety, has proven to be a successful strategy for developing selective inhibitors against multiple kinase targets. The insights gained from SAR studies on this scaffold continue to inform the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future work will likely focus on further fine-tuning the scaffold to target other kinase families, as well as exploring novel derivatizations to overcome acquired resistance mutations. The principles embodied by this scaffold—balancing potency with drug-like properties through judicious use of privileged structural motifs—will undoubtedly remain a cornerstone of kinase inhibitor discovery for years to come.
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Vultaggio, A., Petrucci, M. T., Ciucciarelli, T., Pratesi, S., Matucci, A., & Parronchi, P. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Rheumatology Advances in Practice, 9(1), rkae029. [Link]
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(No author given). (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved from [Link]
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(No author given). (2014, June 30). Can a protein kinase be activated by binding to the ATP site?. ResearchGate. Retrieved from [Link]
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Schröder, M., Zaliani, A., & Rauh, D. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100703. [Link]
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(No author given). (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]
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(No author given). (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. [Link]
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Rawlings, J. S., Rosler, K. M., & Harrison, D. A. (2004). The JAK/STAT Pathway. Journal of Cell Science, 117(Pt 8), 1281–1283. [Link]
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Pillai, S. (2018, June 4). Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling [Video]. YouTube. Retrieved from [Link]
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Modi, V., & Dunbrack, R. L. (2019). Clustering of the structures of protein kinase activation loops: A new nomenclature for active and inactive kinase structures. bioRxiv. [Link]
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El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
- (No author given). (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
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Van Rompaey, L., Galien, R., & van der Aar, A. M. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(3), 322–330. [Link]
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Singh, R., Lin, J., & Lu, W. (2013). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 183–187. [Link]
-
(No author given). (2017, October 12). JAK-STAT Signalling Pathway [Video]. YouTube. Retrieved from [Link]
-
(No author given). (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... ResearchGate. Retrieved from [Link]
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(No author given). (n.d.). Technologies to Study Kinases. East Port Praha. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Screening of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
This guide provides a comprehensive, technically-focused walkthrough for the in silico screening of the novel small molecule, 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will delve into the causal reasoning behind experimental choices, ensuring each step is part of a self-validating workflow.
Introduction: The Rationale for In Silico Exploration
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties such as solubility and metabolic stability. When coupled with a substituted isonicotinonitrile, as in our subject compound, it presents a compelling case for investigation against a variety of therapeutic targets. Derivatives of this core structure have shown inhibitory activity against key signaling proteins implicated in cancer and inflammation, such as Activin-like kinase 5 (ALK5) and c-Src/Abl kinases.[1][2]
Given the potential for broad bioactivity, a comprehensive in silico screening approach is the most resource-effective initial step.[3] This allows for the rapid exploration of potential protein targets, prediction of binding affinities, and early assessment of pharmacokinetic properties, thereby guiding subsequent in vitro and in vivo studies. This guide will focus on a structured, multi-step computational workflow to elucidate the therapeutic potential of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Part 1: Target Identification and Ligand Preparation
The success of any in silico screening campaign hinges on the rational selection of a biological target. Based on the known activities of structurally related compounds, we will focus our investigation on Activin-like kinase 5 (ALK5) , a transmembrane serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway, a key regulator of cellular growth, differentiation, and apoptosis.[2] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, including cancer and fibrosis, making it a well-validated drug target.
Ligand Preparation
Prior to any computational analysis, the 2D structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile must be converted into a 3D conformation and energetically minimized. This is a critical step to ensure that the ligand's geometry is realistic for subsequent docking studies.
Protocol 1: Ligand Preparation using Avogadro
-
Sketch the Molecule: Draw the 2D structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in a molecular editor such as MarvinSketch or ChemDraw.
-
Generate 3D Coordinates: Import the 2D structure into Avogadro, an open-source molecular editor and visualizer. The software will automatically generate a preliminary 3D structure.
-
Energy Minimization:
-
Go to Extensions -> Optimize Geometry.
-
Select a suitable force field, such as MMFF94, and click OK. This will perform a geometry optimization to find a low-energy conformation of the molecule.
-
-
Save the Structure: Save the optimized structure in a .mol2 or .pdb file format for use in subsequent steps.
Physicochemical Property Prediction
An early assessment of the compound's drug-likeness is crucial. We can predict key physicochemical properties using web-based tools.[4]
Table 1: Predicted Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
| Property | Predicted Value | Drug-Likeness Guideline |
| Molecular Weight | 218.24 g/mol | < 500 g/mol (Lipinski's Rule of 5) |
| LogP (octanol/water) | 1.45 | < 5 (Lipinski's Rule of 5) |
| Hydrogen Bond Donors | 0 | < 5 (Lipinski's Rule of 5) |
| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski's Rule of 5) |
| Molar Refractivity | 58.30 | 40-130 |
| Polar Surface Area (PSA) | 58.7 Ų | < 140 Ų |
Data predicted using SwissADME web server.[5]
The predicted properties suggest that 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile adheres to Lipinski's Rule of 5, indicating good potential for oral bioavailability.
Part 2: Structure-Based Virtual Screening
With a prepared ligand and a selected target, we can now proceed to structure-based virtual screening. This involves docking our compound into the binding site of ALK5 to predict its binding affinity and pose.
Target Protein Preparation
A high-quality crystal structure of the target protein is essential for accurate docking. We will retrieve a suitable structure from the Protein Data Bank (PDB).[6][7][8][9]
Protocol 2: ALK5 Protein Preparation
-
Download the PDB File: Access the RCSB PDB database and search for "ALK5".[6][10][11][12][13] Select a high-resolution crystal structure complexed with a ligand, for example, PDB ID: 5USQ.[11]
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, ions, and the co-crystallized ligand.
-
Inspect the protein for any missing residues or atoms and repair them if necessary using tools like Modeller or the built-in functionalities of Chimera.
-
Add polar hydrogens to the protein structure.
-
Save the cleaned protein structure as a .pdb file.
-
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] We will use AutoDock Vina, a widely used open-source docking program.[15][16]
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand for Vina:
-
Use AutoDock Tools (ADT) to convert the prepared protein (.pdb) and ligand (.mol2 or .pdb) files into the .pdbqt format. This format includes atomic charges and atom type definitions required by Vina.
-
-
Define the Binding Site (Grid Box):
-
In ADT, identify the active site of ALK5. This is typically the location of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters that will influence the docking results.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log results.log
-
-
Analyze the Results:
-
Vina will output a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docking results in PyMOL or Chimera to analyze the interactions between the ligand and the protein's active site residues. Lower binding energy values indicate a more favorable binding interaction.
-
Diagram 1: Virtual Screening Workflow
Caption: A high-level overview of the in silico screening workflow.
Part 3: Post-Docking Analysis and Refinement
A promising docking score is a good starting point, but further analysis is required to validate the stability of the predicted binding pose and to assess the overall pharmacokinetic profile of the compound.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[17][18][19][20][21] We will use GROMACS, a versatile and widely used MD engine.
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Combine the protein and the best-ranked docked ligand pose into a single .pdb file.
-
Use GROMACS' pdb2gmx tool to generate a topology for the protein, selecting a suitable force field (e.g., CHARMM36).
-
Generate a topology and parameters for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.
-
Merge the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This stabilizes the temperature and pressure of the system.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
-
Diagram 2: Molecular Dynamics Simulation Workflow
Caption: The sequential steps involved in a protein-ligand MD simulation.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.[22][23][24] Several web-based tools can provide these predictions.[25][26][27][28][29]
Protocol 5: ADMET Prediction using SwissADME
-
Access the SwissADME Server: Navigate to the SwissADME website.[3][5]
-
Input the Molecule: Provide the SMILES string or draw the structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
-
Run the Prediction: Initiate the calculation.
-
Analyze the Results: The server will provide predictions for a wide range of properties, including:
-
Gastrointestinal (GI) absorption: High or low.
-
Blood-Brain Barrier (BBB) permeation: Yes or No.[1][30][31][32][33]
-
Cytochrome P450 (CYP) inhibition: Predictions for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Drug-likeness: Evaluation based on multiple filters.
-
Medicinal chemistry friendliness: Alerts for potentially problematic fragments.
-
Table 2: Predicted ADMET Properties
| Parameter | Prediction | Implication |
| GI Absorption | High | Good oral bioavailability |
| BBB Permeant | No | Less likely to cause CNS side effects |
| CYP1A2 inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 inhibitor | No | Low risk of drug-drug interactions |
| CYP2C19 inhibitor | No | Low risk of drug-drug interactions |
| CYP2D6 inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski Violations | 0 | Good drug-likeness |
Data predicted using SwissADME web server.[5]
The prediction of CYP3A4 inhibition warrants further experimental investigation.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial screening of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. The predicted physicochemical properties are favorable for a potential oral drug candidate. Molecular docking studies identified ALK5 as a plausible target, and subsequent molecular dynamics simulations can be used to validate the stability of the predicted binding mode. The ADMET predictions provide valuable early insights into the compound's pharmacokinetic profile.
The results from this in silico investigation provide a strong rationale for the synthesis and experimental validation of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a potential ALK5 inhibitor. Future work should focus on in vitro kinase assays to confirm its inhibitory activity and cell-based assays to assess its cellular potency.
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RCSB PDB. (2024). 8YHL: The Crystal Structure of Tgf-Beta Type I Receptor (Alk5) from Biortus. Retrieved from [Link]
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RCSB PDB. (1999). 1BYG: KINASE DOMAIN OF HUMAN C-TERMINAL SRC KINASE (CSK) IN COMPLEX WITH INHIBITOR STAUROSPORINE. Retrieved from [Link]
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PubMed. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Retrieved from [Link]
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RCSB PDB. (2006). 1YOJ: Crystal structure of Src kinase domain. Retrieved from [Link]
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MDPI. (n.d.). In Silico Prediction of Cytochrome P450-Drug Interaction: QSARs for CYP3A4 and CYP2C9. Retrieved from [Link]
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RCSB PDB. (2025). 9J9D: Crystal structure of ALK5 kinase domain in complex with inhibitor HM-279. Retrieved from [Link]
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Stephen C Harrison. (n.d.). Three-dimensional structure of the tyrosine kinase c-Src. Retrieved from [Link]
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arXiv. (2022). [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. Retrieved from [Link]
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ResearchGate. (2023). Which is the best Web Server for ADMET Predictions helpful for publications. Retrieved from [Link]
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ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Retrieved from [Link]
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ResearchGate. (2025). (PDF) A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. Retrieved from [Link]
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Protein Data Bank in Europe. (n.d.). Homepage. Retrieved from [Link]
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PubMed Central. (n.d.). Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Analogs and Derivatives as Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold has emerged as a privileged structure in the design of novel and selective Janus Kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this class of compounds. We will delve into the rationale behind the molecular design, provide detailed experimental protocols for synthesis and biological evaluation, and explore the therapeutic potential of these molecules in the context of inflammatory and autoimmune diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of kinase inhibition and immunology.
Introduction: The Therapeutic Promise of JAK Inhibition
The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] These enzymes play a pivotal role in the JAK-STAT signaling pathway, a key cascade that regulates a multitude of cellular processes including immune responses, hematopoiesis, and inflammation.[2] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3] Consequently, the development of small molecule inhibitors of JAKs has become a major focus of modern drug discovery.[4]
The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile core represents a promising scaffold for the development of next-generation JAK inhibitors. The incorporation of the tetrahydropyran (THP) moiety is a common strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. This guide will provide a detailed exploration of the synthesis and biological activity of this specific class of compounds.
Synthetic Strategies and Methodologies
The synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile and its analogs typically involves a convergent approach, building upon commercially available or readily accessible starting materials. A key transformation is the etherification of a substituted isonicotinonitrile with tetrahydro-2H-pyran-4-ol, followed by further modifications to introduce diversity.
Synthesis of the Core Scaffold
A representative synthetic route to the core scaffold is outlined below, based on methodologies described in the patent literature.
Diagram: Synthetic Pathway to the Core Scaffold
Caption: General synthetic scheme for the core scaffold.
Experimental Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
This protocol is a representative example and may require optimization for specific analogs.
Materials:
-
2-Chloroisonicotinonitrile
-
Tetrahydro-2H-pyran-4-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a stirred solution of tetrahydro-2H-pyran-4-ol (1.1 equivalents) in anhydrous DMF at 0 °C.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 2-chloroisonicotinonitrile (1.0 equivalent) in anhydrous DMF dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
Targeting the JAK-STAT Signaling Pathway
The primary biological target of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile and its derivatives is the Janus kinase family. By inhibiting one or more JAK isoforms, these compounds block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This interruption of the JAK-STAT signaling cascade prevents the translocation of STAT dimers to the nucleus and the transcription of pro-inflammatory cytokine genes.[5]
Diagram: The JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by the target compounds.
In Vitro Kinase Inhibition Assays
The potency and selectivity of these compounds against the different JAK isoforms are determined using in vitro kinase assays.[6] A typical assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme.
Experimental Protocol: In Vitro JAK Kinase Assay (Representative)
This protocol outlines a common method for assessing JAK inhibition.[1]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, add the assay buffer, the specific JAK enzyme, and the substrate peptide.
-
Inhibition: Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control (DMSO only). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold has provided valuable insights into the structural requirements for potent and selective JAK inhibition.
Table 1: Representative SAR Data for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Analogs
| Compound ID | R¹ Substitution (on Pyridine Ring) | R² Substitution (on THP Ring) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Core | H | H | 150 | 250 | 80 | 300 |
| Analog A | 3-Fluoro | H | 80 | 180 | 50 | 220 |
| Analog B | H | 3-Methyl | 200 | 300 | 120 | 350 |
| Analog C | 3-Fluoro | 3-Methyl | 120 | 250 | 90 | 280 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would be determined experimentally.
Key SAR Insights:
-
Pyridine Ring Substitution: Introduction of small electron-withdrawing groups, such as fluorine, at the 3-position of the pyridine ring can enhance potency, particularly against JAK1 and JAK3.
-
Tetrahydropyran (THP) Ring Substitution: Modifications to the THP ring are generally less tolerated. Even small alkyl substitutions can lead to a decrease in activity, suggesting a tight binding pocket in this region.
-
Isonicotinonitrile Moiety: The nitrile group is a critical pharmacophore, likely involved in key hydrogen bonding interactions within the ATP-binding site of the JAK enzymes.
Sources
- 1. promega.kr [promega.kr]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Probing the Epigenome: A Guide to In Vitro Assays for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a Potential Histone Demethylase Inhibitor
Introduction: Deciphering the Role of a Novel Epigenetic Modulator
The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing gene expression and cellular fate. Histone demethylases, the enzymes that remove methyl groups from histones, have emerged as critical players in this process and are increasingly recognized as promising therapeutic targets in oncology, inflammatory diseases, and metabolic disorders. The compound 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile represents a novel chemical scaffold with the potential to modulate the activity of these vital enzymes. The isonicotinonitrile warhead is a known chelator of the active site iron in 2-oxoglutarate (2-OG) dependent dioxygenases, a large family of enzymes that includes the Jumonji C (JmjC) domain-containing histone demethylases.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. We will delve into the rationale and detailed protocols for robust, high-throughput assays to determine its inhibitory activity and selectivity against key histone demethylase targets. The focus will be on two prominent members of the JmjC family: Jumonji domain-containing protein 1A (JMJD1A/KDM3A) and Lysine Demethylase 4C (KDM4C/JMJD2C). These enzymes have distinct substrate specificities and are implicated in various disease states, making them excellent choices for initial profiling.[1][3]
JMJD1A is known to demethylate mono- and di-methylated histone H3 lysine 9 (H3K9me1/2), marks generally associated with transcriptional repression.[3][4] In contrast, KDM4C targets di- and tri-methylated H3K9 (H3K9me2/3) and H3K36 (H3K36me2/3).[1][5][6] By employing the assays detailed herein, researchers can elucidate the potency, selectivity, and mechanism of action of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, paving the way for its further development as a chemical probe or therapeutic candidate.
The Scientific Foundation: 2-Oxoglutarate-Dependent Demethylation
JmjC domain-containing histone demethylases are non-heme iron enzymes that utilize molecular oxygen and the co-factor 2-oxoglutarate to catalyze the demethylation of lysine residues on histone tails.[2][7] The catalytic cycle involves the oxidative decarboxylation of 2-oxoglutarate to succinate and carbon dioxide, leading to the formation of a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This intermediate then hydroxylates the methyl group of the target lysine, resulting in an unstable hemiaminal that spontaneously decomposes, releasing formaldehyde and the demethylated lysine.
Understanding this mechanism is crucial for designing and interpreting inhibitor assays. Compounds like 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile are hypothesized to act as competitive inhibitors with respect to 2-oxoglutarate, by coordinating the active site Fe(II) and preventing the binding of the co-factor.
High-Throughput In Vitro Assay Platforms
For efficient screening and profiling of potential inhibitors, homogeneous, high-throughput assays are indispensable. Lanthanide-based technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), offer significant advantages in terms of sensitivity, reduced background interference, and automation compatibility.[8][9]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay Principle
HTRF is a robust technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.[10] This method utilizes a lanthanide cryptate (typically Europium or Terbium) as the donor fluorophore and a compatible acceptor fluorophore. The long fluorescence lifetime of the lanthanide donor allows for a time-delay between excitation and signal detection, effectively minimizing background fluorescence from the sample matrix.[9][11]
In the context of a histone demethylase assay, a biotinylated histone peptide substrate is incubated with the enzyme. The demethylation event is detected using a specific antibody against the demethylated product, which is labeled with the lanthanide donor. A streptavidin-conjugated acceptor fluorophore is then added, which binds to the biotinylated peptide. If the substrate has been demethylated, the antibody-donor complex and the streptavidin-acceptor complex are brought into close proximity, enabling FRET to occur. The resulting signal from the acceptor is proportional to the enzyme activity.
Caption: HTRF assay workflow for a histone demethylase.
AlphaLISA Assay Principle
AlphaLISA is a bead-based, no-wash immunoassay that relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.[12] Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen into singlet oxygen. These short-lived, highly reactive molecules can diffuse up to 200 nm in solution. If an Acceptor bead is within this proximity, the singlet oxygen triggers a cascade of energy transfer events within the Acceptor bead, culminating in the emission of light at a specific wavelength.
For a histone demethylase assay, streptavidin-coated Donor beads are used to capture a biotinylated histone peptide substrate. An antibody specific for the demethylated product is conjugated to the Acceptor beads. When the enzyme demethylates the substrate, the antibody-Acceptor bead complex binds to the peptide, bringing the Donor and Acceptor beads close enough for the AlphaLISA signal to be generated. The intensity of the emitted light is directly proportional to the level of enzyme activity.
Caption: AlphaLISA assay workflow for a histone demethylase.
Detailed Experimental Protocols
The following protocols are designed for a 384-well plate format, suitable for high-throughput screening. All reagent concentrations are provided as final concentrations in the assay well.
Protocol 1: HTRF Assay for JMJD1A (KDM3A) Inhibition
This assay measures the demethylation of a biotinylated H3K9me2 peptide to H3K9me1.
Materials and Reagents:
-
Recombinant human JMJD1A (KDM3A)
-
Biotinylated Histone H3 (1-21) K9me2 peptide substrate
-
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (test compound)
-
2-Oxoglutarate (2-OG)
-
L-Ascorbic acid
-
Ferrous ammonium sulfate
-
HTRF Detection Reagents:
-
Anti-H3K9me1-Eu3+ Cryptate (donor)
-
Streptavidin-d2 (acceptor)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% BSA, 0.01% Tween-20
-
384-well low-volume, white plates
-
HTRF-compatible plate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in 100% DMSO. Further dilute in Assay Buffer to a 4x final concentration.
-
Enzyme and Substrate Preparation:
-
Prepare a 2x enzyme solution of JMJD1A in Assay Buffer.
-
Prepare a 4x substrate/co-factor mix containing the biotinylated H3K9me2 peptide, 2-OG, ascorbic acid, and ferrous ammonium sulfate in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4x test compound dilution to the appropriate wells.
-
Add 5 µL of Assay Buffer with the corresponding DMSO concentration to the control wells (0% and 100% inhibition).
-
-
Enzymatic Reaction:
-
Add 10 µL of the 2x enzyme solution to all wells except the 100% inhibition control (add 10 µL of Assay Buffer instead).
-
Initiate the reaction by adding 5 µL of the 4x substrate/co-factor mix to all wells.
-
The final reaction volume is 20 µL.
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing anti-H3K9me1-Eu3+ and Streptavidin-d2 in the detection buffer provided by the manufacturer.
-
Add 20 µL of the detection mix to each well.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission) after a 60 µs delay. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis: Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: AlphaLISA Assay for KDM4C (JMJD2C) Inhibition
This assay measures the demethylation of a biotinylated H3K9me3 peptide to H3K9me2.
Materials and Reagents:
-
Recombinant human KDM4C (JMJD2C)
-
Biotinylated Histone H3 (1-21) K9me3 peptide substrate
-
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (test compound)
-
2-Oxoglutarate (2-OG)
-
L-Ascorbic acid
-
Ferrous ammonium sulfate
-
AlphaLISA Detection Reagents:
-
Anti-H3K9me2 Acceptor beads
-
Streptavidin Donor beads
-
-
AlphaLISA Assay Buffer
-
384-well ProxiPlate
-
AlphaLISA-compatible plate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in 100% DMSO. Further dilute in AlphaLISA Assay Buffer to a 5x final concentration.
-
Enzyme and Substrate Preparation:
-
Prepare a 5x enzyme solution of KDM4C in AlphaLISA Assay Buffer.
-
Prepare a 5x substrate/co-factor mix containing the biotinylated H3K9me3 peptide, 2-OG, ascorbic acid, and ferrous ammonium sulfate in AlphaLISA Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the 5x test compound dilution to the appropriate wells.
-
Add 2 µL of AlphaLISA Assay Buffer with the corresponding DMSO concentration to the control wells.
-
-
Enzymatic Reaction:
-
Add 4 µL of a mix containing the 5x enzyme and 5x substrate/co-factor solutions to all wells.
-
The final reaction volume is 10 µL.
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 90 minutes).
-
-
Detection:
-
Prepare the Acceptor bead mix (Anti-H3K9me2) in AlphaLISA Assay Buffer.
-
Add 5 µL of the Acceptor bead mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare the Donor bead mix (Streptavidin) in AlphaLISA Assay Buffer.
-
Add 10 µL of the Donor bead mix to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation and Validation
Quantitative Data Summary
| Parameter | JMJD1A (HTRF) | KDM4C (AlphaLISA) |
| Enzyme Concentration | 1-5 nM | 2-10 nM |
| Substrate Concentration | 50-200 nM | 100-500 nM |
| 2-Oxoglutarate (Km app) | 10-50 µM | 5-20 µM |
| Ascorbic Acid | 100 µM | 100 µM |
| Ferrous Ammonium Sulfate | 10 µM | 10 µM |
| Incubation Time | 60 minutes | 90 minutes |
| Expected Z' Factor | > 0.6 | > 0.6 |
Note: Optimal concentrations and incubation times should be determined empirically for each new batch of reagents.
Self-Validating Systems: The Importance of Controls
To ensure the trustworthiness of the generated data, a comprehensive set of controls is essential for each assay plate:
-
0% Inhibition (No Inhibitor) Control: Contains enzyme, substrate, and co-factors with DMSO vehicle. This represents the maximum enzyme activity.
-
100% Inhibition (No Enzyme) Control: Contains substrate and co-factors with DMSO vehicle, but no enzyme. This defines the baseline signal.
-
Compound Interference Controls: It is advisable to test the compound's effect on the detection system in the absence of the enzyme to rule out autofluorescence or quenching effects.
The Z' factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. A Z' factor greater than 0.5 indicates a robust and reliable assay.
Conclusion: A Pathway to Understanding a Novel Compound
The in vitro assays detailed in this application note provide a robust framework for the initial characterization of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a potential histone demethylase inhibitor. By employing state-of-the-art HTRF and AlphaLISA technologies, researchers can efficiently determine the compound's potency and selectivity against key epigenetic targets like JMJD1A and KDM4C. The insights gained from these studies are critical for guiding further medicinal chemistry efforts, understanding the compound's mechanism of action, and ultimately unlocking its therapeutic potential.
References
-
Control of Histone H3 Lysine 9 (H3K9) Methylation State via Cooperative Two-step Demethylation by Jumonji Domain Containing 1A (JMJD1A) Homodimer. (2015). Journal of Biological Chemistry. [Link]
-
The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. (2016). ACS Chemical Biology. [Link]
-
Histone Lysine Demethylase Inhibitors. (2012). Annual Review of Biochemistry. [Link]
-
Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. (n.d.). Agilent. [Link]
-
2-Oxoglutarate and Fe2+-Dependent Dioxygenases. (2025). The Medical Biochemistry Page. [Link]
-
JMJD1A Homogeneous Assay Kit. (n.d.). BPS Bioscience. [Link]
-
JMJD2C (KDM4C) Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C. (2014). ACS Chemical Biology. [Link]
-
Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. (2020). Chemical Reviews. [Link]
-
Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases. (2013). Journal of Biological Chemistry. [Link]
-
JMJD2C (KDM4C) Homogeneous Assay Kit. (n.d.). Amsbio. [Link]
-
Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. (2011). European Journal of Medicinal Chemistry. [Link]
-
Histone demethylase JMJD1A coordinates acute and chronic adaptation to cold stress via thermogenic phospho-switch. (2018). Nature Communications. [Link]
-
Chapter 4. Histone demethylase KDM3 (JMJD1) in transcriptional regulation and cancer progression. (2017). Translational Cancer Research. [Link]
-
Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023). Molecules. [Link]
-
Lanthanide-based time-resolved luminescence immunoassays. (2008). Analytical and Bioanalytical Chemistry. [Link]
-
KDM4C (GASC1) lysine demethylase is associated with mitotic chromatin and regulates chromosome segregation during mitosis. (2011). Nucleic Acids Research. [Link]
-
High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform. (n.d.). Molecular Devices. [Link]
-
Lanthanide-based tools for the investigation of cellular environments. (2018). Chemical Society Reviews. [Link]
-
Histone demethylase JMJD2C: epigenetic regulators in tumors. (2017). OncoTargets and Therapy. [Link]
-
Iron-Dependent JMJD1A-Mediated Demethylation of H3K9me2 Regulates Gene Expression During Adipogenesis in a Spatial Genome Organization-Dependent Manner. (2020). Diabetes. [Link]
-
CHAPTER 2: Introduction to Structural Studies on 2-Oxoglutarate-Dependent Oxygenases and Related Enzymes. (2015). RSC Publishing. [Link]
-
Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3). (2018). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators. (2021). Biochemical Society Transactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Control of Histone H3 Lysine 9 (H3K9) Methylation State via Cooperative Two-step Demethylation by Jumonji Domain Containing 1A (JMJD1A) Homodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Lanthanide-based tools for the investigation of cellular environments - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05271A [pubs.rsc.org]
- 12. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing PF-06263276, a Pan-JAK Inhibitor, Using Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of PF-06263276
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, also known as PF-06263276, is a potent, selective, pan-Janus kinase (JAK) inhibitor that has shown promise in preclinical studies for the treatment of inflammatory diseases.[1][2][3] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling.[4] By interfering with the JAK-STAT signaling pathway, PF-06263276 can modulate the immune response, making it a compelling candidate for therapeutic development.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively characterize the biological activity of PF-06263276 in a cellular context. We will delve into the core principles of relevant cell-based assays, offer detailed, step-by-step protocols, and provide insights into data analysis and interpretation.
Scientific Foundation: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event triggers the activation of receptor-associated JAKs, which then phosphorylate key tyrosine residues on the receptor itself. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are also phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation, immunity, and cell proliferation.[4]
PF-06263276 exerts its therapeutic effect by inhibiting the catalytic activity of JAK enzymes, thereby preventing the downstream phosphorylation of STATs and the subsequent inflammatory gene expression.[6]
Diagram: The JAK-STAT Signaling Pathway and the Mechanism of Action of PF-06263276
Caption: The JAK-STAT signaling cascade and the inhibitory action of PF-06263276.
Core Assays for Characterizing PF-06263276
The primary cellular effect of PF-06263276 is the inhibition of cytokine-induced STAT phosphorylation. Therefore, the most direct and relevant cell-based assays will quantify the levels of phosphorylated STAT proteins.
Assay 1: Phospho-STAT3 (pSTAT3) AlphaLISA Assay
Principle: This is a homogeneous (no-wash) immunoassay that quantitatively measures the phosphorylation of STAT3 at Tyrosine 705. The assay utilizes AlphaLISA® acceptor beads conjugated to an anti-STAT3 antibody and streptavidin-coated donor beads that bind a biotinylated anti-phospho-STAT3 (Tyr705) antibody. In the presence of phosphorylated STAT3, the beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the acceptor beads, resulting in a chemiluminescent signal at 615 nm. The intensity of the light emission is directly proportional to the amount of phosphorylated STAT3.
Experimental Workflow:
Caption: Step-by-step workflow for the pSTAT3 AlphaLISA assay.
Detailed Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., human erythroleukemia (HEL) cells, which have constitutively active JAK2/STAT5 signaling, or a cytokine-responsive cell line like TF-1) in appropriate media.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and adjust the density to 1 x 10^6 cells/mL.
-
Seed 50 µL of the cell suspension into each well of a 96-well white opaque tissue culture plate.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of PF-06263276 in DMSO.
-
Perform serial dilutions in cell culture media to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Add 25 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of a suitable cytokine, such as Interleukin-6 (IL-6), to induce STAT3 phosphorylation. The optimal concentration should be determined empirically but is typically in the range of 10-100 ng/mL.
-
Add 25 µL of the cytokine solution to all wells except the unstimulated control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Carefully remove the media from the wells.
-
Add 50 µL of lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Incubate on a shaker for 10 minutes at room temperature.
-
-
AlphaLISA Assay:
-
Transfer 10 µL of the cell lysate to a 384-well white ProxiPlate.
-
Prepare the AlphaLISA acceptor bead and biotinylated antibody mix according to the manufacturer's instructions.
-
Add 5 µL of the mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare the streptavidin-coated donor bead solution.
-
Add 5 µL of the donor bead solution to each well under subdued light.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader (e.g., PerkinElmer EnVision).
-
Assay 2: Western Blotting for Phospho-STAT5 (pSTAT5)
Principle: Western blotting provides a semi-quantitative method to visualize the inhibition of STAT5 phosphorylation. Following treatment with PF-06263276 and cytokine stimulation, cell lysates are subjected to SDS-PAGE to separate proteins by size. The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection, and the resulting signal is visualized. The ratio of pSTAT5 to total STAT5 is used to determine the inhibitory effect of the compound.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Follow steps 1-4 as described in the pSTAT3 AlphaLISA assay protocol, using a cytokine that activates STAT5 (e.g., IL-2 or GM-CSF).[6]
-
After cytokine stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis and Interpretation
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of PF-06263276.
-
For the AlphaLISA assay, the raw data (luminescent signal) should be plotted against the log of the compound concentration.
-
For Western blotting, the band intensities should be quantified using densitometry software. The ratio of pSTAT to total STAT should be calculated and plotted against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
| Parameter | Description | Typical Expected Value for PF-06263276 |
| IC50 (JAK1) | Concentration of PF-06263276 that inhibits 50% of JAK1 activity. | 2.2 nM[6] |
| IC50 (JAK2) | Concentration of PF-06263276 that inhibits 50% of JAK2 activity. | 23.1 nM[6] |
| IC50 (JAK3) | Concentration of PF-06263276 that inhibits 50% of JAK3 activity. | 59.9 nM[6] |
| IC50 (TYK2) | Concentration of PF-06263276 that inhibits 50% of TYK2 activity. | 29.7 nM[6] |
| Cellular IC50 | Concentration of PF-06263276 that inhibits 50% of cytokine-induced STAT phosphorylation in a cellular context. | 0.62-5.2 µM (in human whole blood)[6] |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High background signal in AlphaLISA | Incomplete cell lysis, non-specific antibody binding | Optimize lysis buffer, increase washing steps (if applicable in other assay formats), use a different blocking agent. |
| Low signal-to-noise ratio | Suboptimal cytokine concentration, insufficient incubation time | Titrate cytokine concentration to determine the EC50, optimize incubation times for each step. |
| Inconsistent results | Cell passage number, variability in cell seeding density | Use cells within a consistent passage range, ensure accurate cell counting and seeding. |
| No inhibition observed | Inactive compound, incorrect compound concentration | Verify the integrity and concentration of the PF-06263276 stock solution. |
Conclusion: A Robust Framework for JAK Inhibitor Characterization
The cell-based assays outlined in these application notes provide a robust and reliable framework for characterizing the biological activity of the pan-JAK inhibitor, PF-06263276. By quantifying the inhibition of cytokine-induced STAT phosphorylation, researchers can accurately determine the potency and cellular efficacy of this compound. These protocols, coupled with careful data analysis and interpretation, will empower scientists to advance our understanding of JAK inhibitors and accelerate the development of novel therapies for inflammatory and autoimmune diseases.
References
-
Jones, P., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry, 60(2), 767-786. [Link]
-
PubMed. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. National Center for Biotechnology Information. [Link]
-
PubMed. (2010). Comparison of Two Homogeneous Cell-Based Assays for JAK2 V617F. National Center for Biotechnology Information. [Link]
-
PubMed. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2012). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. National Center for Biotechnology Information. [Link]
-
PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. National Center for Biotechnology Information. [Link]
-
BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. [Link]
-
ACS Publications. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry. [Link]
-
ACS Omega. (2021). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Publications. [Link]
-
PubMed Central. (2018). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2015). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. National Center for Biotechnology Information. [Link]
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Reaction Biology. Target-Specific Assays. [Link]
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Bio-Rad. (2024). What are JAK inhibitors and how do they work?. [Link]
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YouTube. (2020). Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY). [Link]
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YouTube. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). [Link]
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Application Notes and Protocols for Kinase Inhibition Assays Using 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Introduction: Unveiling the Potential of Novel Kinase Inhibitors
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes, making them a significant target for therapeutic intervention in numerous diseases, including cancer and inflammatory disorders.[1] The compound 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile represents a novel chemical entity with potential kinase inhibitory activity. The tetrahydro-2H-pyran motif is a feature found in various bioactive molecules, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay to characterize the activity of this and other novel compounds.
Our approach is grounded in the principles of rigorous assay development, ensuring that the generated data is both accurate and reproducible. We will detail the causality behind experimental choices, from the selection of the assay technology to the optimization of reaction conditions, thereby creating a self-validating system for the confident assessment of inhibitory potential.
Pillar 1: Selecting the Appropriate Assay Platform
The initial step in characterizing a potential kinase inhibitor is choosing a suitable assay platform. The ideal choice depends on factors such as the specific kinase, the desired throughput, and available instrumentation.[3][4] Common methods include:
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[5][6] The depletion of ATP is directly proportional to kinase activity.[6] In an inhibition assay, a potent inhibitor will result in less ATP consumption and consequently a higher luminescent signal.[7][8] This method is highly sensitive, amenable to high-throughput screening (HTS), and can be used for a wide variety of kinases.[5][6]
-
Fluorescence-Based Assays: These assays come in several formats. Fluorescence Polarization (FP) assays, for instance, measure the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody that recognizes a phosphorylated substrate.[9] Inhibition of the kinase leads to less phosphorylated product, resulting in a lower FP signal. While powerful, FP assays can be susceptible to interference from fluorescent compounds.[9]
-
Radiometric Assays: Considered the "gold standard" for direct measurement of kinase activity, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[10] While highly sensitive and direct, the requirement for handling radioactive materials and the associated safety and disposal considerations make them less suitable for high-throughput applications.
For the initial characterization of a novel compound like 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a luminescence-based assay such as the Kinase-Glo® assay is highly recommended . It offers an excellent balance of sensitivity, simplicity, and throughput, making it an ideal choice for determining an initial IC₅₀ value.
Pillar 2: The Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for a kinase inhibition assay using a luminescence-based readout.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Pillar 3: Detailed Protocol for a Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a generic tyrosine kinase and can be adapted for other kinases with appropriate optimization of substrate and enzyme concentrations.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Recombinant Human Kinase (e.g., Src, FLT3) | Commercial Vendor | Ensure high purity (>90%) and specific activity. |
| Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) | Commercial Vendor | Use a substrate appropriate for the chosen kinase. |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | Prepare a concentrated stock solution in kinase buffer. |
| 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile | User-provided | Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM). |
| Kinase-Glo® Luminescent Kinase Assay Kit | Promega | Contains Kinase-Glo® Reagent and Buffer. |
| Kinase Buffer | In-house preparation | A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. The exact composition may need optimization for the specific kinase.[3] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ACS grade or higher. |
| 384-well white, flat-bottom assay plates | Corning | White plates are essential for maximizing luminescent signal. |
| Multichannel pipettes and reagent reservoirs | VWR or equivalent | |
| Luminescence-capable plate reader | BMG LABTECH, etc. | Ensure the instrument is capable of reading luminescence from 384-well plates.[7] |
Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase buffer and store it at 4°C.
-
ATP Stock Solution: Prepare a 10 mM ATP stock solution in kinase buffer. Aliquot and store at -20°C.
-
Compound Dilution Plate:
-
Perform a serial dilution of the 10 mM stock of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in 100% DMSO. A common dilution series is 1:3, resulting in a top concentration of 10 mM, followed by 3.33 mM, 1.11 mM, and so on.
-
For the assay, further dilute the compounds in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting kinase activity.[4]
-
-
Kinase Working Solution: Dilute the kinase enzyme in kinase buffer to a 2X final concentration. The optimal concentration should be determined empirically by performing a kinase titration.
-
Substrate/ATP Working Solution: Dilute the substrate and ATP in kinase buffer to a 2X final concentration. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.
Assay Procedure (384-well format)
A typical procedure involves several key steps.[3]
-
Compound Addition: Add 5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Kinase Addition: Add 5 µL of the 2X kinase working solution to all wells except the negative control wells (add 5 µL of kinase buffer instead).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of the 2X substrate/ATP working solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 20 µL of Kinase-Glo® Reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
The data should be normalized using the following controls:
-
Positive Control (0% Inhibition): Kinase + Substrate + ATP + DMSO
-
Negative Control (100% Inhibition): Substrate + ATP + DMSO (no kinase)
-
-
Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Pillar 4: Understanding the Target - A Representative Kinase Signaling Pathway
To provide context for the importance of kinase inhibition, the following diagram illustrates a simplified signaling pathway for Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often implicated in acute myeloid leukemia.[11][12]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ogt.com [ogt.com]
- 12. medlineplus.gov [medlineplus.gov]
Measuring IC50 of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Application Note & Protocol
Topic: Measuring the IC50 of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Determining the Inhibitory Potency of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: A Guide to IC50 Measurement
Introduction
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a novel heterocyclic compound with potential therapeutic applications. Its structural motifs, particularly the isonicotinonitrile core, are found in various enzyme inhibitors. This guide provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound. Given that the precise biological target of this molecule is under investigation, we will use the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) as a representative target for establishing a robust inhibitory profiling workflow. MALT1 is a critical mediator of NF-κB signaling in lymphocytes and represents an important therapeutic target in certain B-cell lymphomas and autoimmune disorders.[1] The methodologies described herein are widely applicable to other enzyme targets with appropriate modifications to substrates and assay conditions.
This document provides two orthogonal approaches for IC50 determination: a direct biochemical assay using recombinant MALT1 and a cell-based functional assay measuring MALT1 activity in a physiologically relevant context. Comparing the results from both assays can yield crucial insights into the compound's mechanism of action, cell permeability, and on-target efficacy.
Part 1: Biochemical IC50 Determination of MALT1 Protease Activity
Principle of the Assay
The biochemical assay directly quantifies the ability of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile to inhibit the proteolytic activity of purified, recombinant MALT1 enzyme. The assay utilizes a fluorogenic substrate, typically a short peptide sequence recognized by MALT1 (e.g., Ac-LRSR-AFC), which upon cleavage by active MALT1, releases a fluorescent molecule (AFC, 7-Amino-4-trifluoromethylcoumarin). The rate of increase in fluorescence is proportional to the enzyme's activity. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[2]
Experimental Workflow: Biochemical Assay
Caption: Workflow for biochemical IC50 determination.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Recombinant Human MALT1 (LZ-MALT1) | R&D Systems | Source of enzymatic activity |
| Fluorogenic Substrate (Ac-LRSR-AFC) | SM Biochemicals | Substrate for MALT1, releases fluorescent signal upon cleavage |
| Test Compound | In-house/Vendor | 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile |
| Z-VRPR-fmk | MedChemExpress | Positive control (known covalent MALT1 inhibitor) |
| Assay Buffer | N/A | 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5[3] |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for compounds |
| 96-well or 384-well black plates | Corning | Low-fluorescence plates suitable for fluorescence readings |
| Microplate Spectrofluorometer | Molecular Devices | Instrument to measure fluorescence intensity |
Detailed Protocol: Biochemical Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
In a 96-well black plate, add 2 µL of each compound dilution.
-
Include controls:
-
Negative Control (0% Inhibition): 2 µL of DMSO.
-
Positive Control (100% Inhibition): 2 µL of a high concentration of Z-VRPR-fmk.
-
No Enzyme Control: 2 µL of DMSO (to measure background fluorescence).
-
-
-
Enzyme Incubation:
-
Prepare a working solution of recombinant MALT1 in assay buffer (e.g., at a final concentration of 100-150 nM).[3]
-
Add 50 µL of the MALT1 solution to each well containing the test compound and controls (except the "No Enzyme" wells). Add 50 µL of assay buffer to the "No Enzyme" wells.
-
Mix gently and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate (e.g., Ac-LRSR-AFC) in assay buffer to a final concentration of 100 µM.[2]
-
Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate spectrofluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) every 60 seconds for at least 15-30 minutes.[3]
-
-
Data Analysis:
-
For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_dmso - V_background)) where V_inhibitor is the rate in the presence of the test compound, V_dmso is the rate of the DMSO control, and V_background is the rate of the no-enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[4][5]
-
Part 2: Cell-Based IC50 Determination using a MALT1-GloSensor™ Reporter Assay
Principle of the Assay
This cell-based assay quantifies the inhibitory effect of the test compound on MALT1 activity within a living cell. It utilizes a genetically engineered reporter system, GloSensor™, which is based on a split firefly luciferase protein. The two luciferase domains are separated by a peptide linker containing a MALT1-specific cleavage site (e.g., from the RelB substrate).[6] In the presence of active MALT1, the linker is cleaved, allowing the luciferase domains to re-associate and form a functional enzyme that generates a luminescent signal in the presence of its substrate. Inhibition of MALT1 by the test compound prevents this cleavage, leading to a dose-dependent decrease in luminescence.[6]
Experimental Workflow: Cell-Based Reporter Assay
Caption: Workflow for cell-based MALT1 GloSensor™ IC50 assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Raji MALT1-GloSensor™ Cell Line | In-house/Custom | B-cell lymphoma line stably expressing the MALT1 reporter construct |
| RPMI-1640 Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | Inducer of MALT1 activity (PKC activator) |
| Ionomycin (IO) | Sigma-Aldrich | Inducer of MALT1 activity (calcium ionophore) |
| GloSensor™ cAMP Reagent | Promega | Luciferase substrate |
| 96-well solid white plates | Corning | Opaque plates for luminescence assays |
| Plate-reading Luminometer | PerkinElmer | Instrument to measure luminescence |
Detailed Protocol: Cell-Based Assay
-
Cell Culture and Seeding:
-
Culture the Raji MALT1-GloSensor™ cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well white plate at a density of approximately 100,000 cells per well in 80 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control.
-
Pre-incubate the plate at 37°C for 30 minutes.[6]
-
-
Cell Stimulation:
-
Luminescence Measurement:
-
Equilibrate the plate and the GloSensor™ reagent to room temperature.
-
Add 100 µL of the GloSensor™ reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (L_inhibitor - L_unstimulated) / (L_stimulated_dmso - L_unstimulated)) where L_inhibitor is the luminescence in the presence of the test compound, L_stimulated_dmso is the luminescence of the stimulated DMSO control, and L_unstimulated is the background luminescence of unstimulated cells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the cellular IC50 value.[7]
-
Summary of Experimental Parameters and Data Interpretation
| Parameter | Biochemical Assay | Cell-Based Assay |
| System | Purified recombinant enzyme | Live cells |
| Readout | Fluorescence (kinetic) | Luminescence (end-point) |
| Measures | Direct enzyme inhibition | Functional inhibition of cellular pathway |
| Compound Concentration | 10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM) | 10-point, 3-fold serial dilution (e.g., 20 µM to 1 nM) |
| Controls | No enzyme, DMSO (0% inhib.), Z-VRPR-fmk (100% inhib.) | Unstimulated, Stimulated + DMSO (0% inhib.) |
| Data Fitting | 4-Parameter Logistic Regression | 4-Parameter Logistic Regression |
Interpreting the Results:
-
Biochemical IC50 (IC50_biochem): This value represents the intrinsic potency of the compound against the isolated MALT1 enzyme. A low nanomolar IC50 suggests a potent direct inhibitor.
-
Cellular IC50 (IC50_cell): This value reflects the compound's effectiveness in a biological system. It is influenced not only by intrinsic potency but also by factors like cell membrane permeability and stability in the cellular environment.
-
IC50_cell vs. IC50_biochem Ratio: A large difference between the cellular and biochemical IC50 values (e.g., IC50_cell >> IC50_biochem) may indicate poor cell permeability or that the compound is being actively effluxed from the cell.[8] A ratio close to 1 suggests good cell penetration and on-target activity.
By employing these robust and validated methods, researchers can accurately determine the inhibitory potency of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, providing a critical dataset for its continued development as a potential therapeutic agent.
References
-
Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation. Available at: [Link]
-
Poreba, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. Scientific Reports. Available at: [Link]
-
Hachmann, J., et al. (2015). Probes to monitor activity of the paracaspase MALT1. Chemistry & Biology. Available at: [Link]
-
Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. Azure Biosystems Blog. Available at: [Link]
-
Creative Bioarray. (2022). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Janssen Pharmaceuticals. (2024). Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]
-
Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]
-
Schlauderer, F., et al. (2015). Activity-based Probes for Detection of Active MALT1 Paracaspase in Immune Cells and Lymphomas. Cell Chemical Biology. Available at: [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Semantic Scholar. Available at: [Link]
-
Juilland, M., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica. Available at: [Link]
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- 2. Probes to monitor activity of the paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: A Framework for the In Vivo Evaluation of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a novel small molecule entity. The structural motifs, specifically the pyran ring, are common in compounds developed as inhibitors for various cellular processes, particularly in oncology.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for advancing a novel chemical entity through preclinical in vivo testing. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and interpretable data. We will cover the essential phases of in vivo assessment: Pharmacokinetics (PK), Tolerability, Pharmacodynamics (PD), and Efficacy, adhering to the principles of Good Laboratory Practice (GLP) where applicable.[3]
Introduction: The Rationale for a Structured In Vivo Strategy
The transition from in vitro validation to in vivo animal studies is a critical inflection point in the drug discovery pipeline.[4] It is the first opportunity to understand how a compound behaves in a complex biological system. 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, as a representative small molecule inhibitor, must be evaluated through a phased approach that logically builds upon previous findings.[5] The primary objectives of the preclinical in vivo studies are to establish a clear relationship between dose, exposure, target engagement, and biological effect.[6]
This guide eschews a rigid template, instead presenting a dynamic framework that can be adapted based on the compound's specific target and therapeutic hypothesis. The core principle is to generate a comprehensive data package that informs a go/no-go decision for further development.
Pre-formulation and Compound Characterization: The Foundation of Good In Vivo Science
Before initiating any animal studies, a thorough understanding of the compound's physicochemical properties is non-negotiable. This data directly impacts formulation development and the interpretation of subsequent in vivo results.
| Parameter | Importance & Rationale | Target Value |
| Aqueous Solubility | Determines the feasibility of creating a suitable formulation for the desired route of administration (e.g., oral, intravenous). Poor solubility can lead to low and variable bioavailability. | >50 µg/mL in PBS (pH 7.4) |
| LogP/LogD | Predicts membrane permeability and potential for non-specific binding. A balanced LogP is often desired for oral absorption and distribution to target tissues. | LogD (pH 7.4) between 1 and 3 |
| Chemical Stability | Ensures the compound does not degrade in the formulation vehicle or under physiological conditions, which would lead to inaccurate dosing and exposure measurements. | <10% degradation over 24h in formulation |
| Plasma Stability | Assesses metabolic stability in the presence of plasma esterases and other enzymes. High instability can lead to rapid clearance and short half-life. | t½ > 60 minutes |
| Microsomal Stability | Evaluates susceptibility to Phase I metabolism by cytochrome P450 enzymes in the liver. This is a key determinant of metabolic clearance. | t½ > 30 minutes |
Causality Insight: A compound with high microsomal instability will likely have poor oral bioavailability and a short half-life in vivo, regardless of its intrinsic potency. Addressing this preclinically prevents costly failures in later stages.
The In Vivo Evaluation Workflow: An Integrated Approach
The in vivo assessment should follow a logical progression, where data from one stage informs the design of the next. This iterative process maximizes efficiency and the ethical use of animal models.
Caption: High-level workflow for preclinical in vivo evaluation.
Phase 1: Pharmacokinetic and Tolerability Protocols
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound and to determine the Maximum Tolerated Dose (MTD).[7]
Protocol: Single-Dose Pharmacokinetic Study
Rationale: This study defines the fundamental PK parameters (e.g., clearance, volume of distribution, half-life, bioavailability) that are essential for designing effective dosing regimens for subsequent efficacy studies.[6] Comparing intravenous (IV) and oral (PO) routes provides a measure of absolute oral bioavailability.
Materials:
-
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (purity >98%)
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Vehicle selection must be based on solubility and stability data.
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.[8]
-
Blood collection tubes (e.g., K2-EDTA coated)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals for a minimum of 7 days.
-
Group Allocation: Randomly assign animals to two groups (n=3-4 per group):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 20 mg/kg)[9]
-
-
Dosing:
-
For IV, administer via tail vein injection.
-
For PO, administer via oral gavage.
-
-
Blood Sampling (Serial Sampling): Collect sparse samples from each animal at specified time points. For example:
-
IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 15, 30 min, and 1, 2, 4, 8, 24, 48 hours post-dose.
-
-
Plasma Preparation: Immediately process blood by centrifugation (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Representative PK Parameters
| Parameter | IV Route (2 mg/kg) | PO Route (20 mg/kg) | Definition |
| Cmax (ng/mL) | 1500 | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax. |
| AUC₀-inf (ng*h/mL) | 3200 | 17600 | Area under the plasma concentration-time curve. |
| t½ (h) | 4.5 | 5.1 | Elimination half-life. |
| CL (mL/min/kg) | 10.4 | - | Clearance. |
| Vdss (L/kg) | 3.8 | - | Volume of distribution at steady state. |
| F (%) | - | 55% | Absolute Oral Bioavailability. |
Protocol: Maximum Tolerated Dose (MTD) Study
Rationale: To identify the highest dose that can be administered without causing unacceptable toxicity or mortality. This is crucial for selecting a safe and effective dose range for efficacy studies. This study must comply with Good Laboratory Practice (GLP) standards.[3][10]
Procedure:
-
Dose Selection: Based on the PK data and any in vitro cytotoxicity data, select a starting dose.
-
Dose Escalation: Administer the compound daily (or on the intended clinical schedule) for 7-14 days to cohorts of mice (n=3-5 per group) at escalating dose levels (e.g., 25, 50, 100, 200 mg/kg).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a >15-20% loss is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur).
-
Changes in food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than 10% body weight loss.
Phase 2: Pharmacodynamic and Efficacy Protocols
Objective: To demonstrate that the compound engages its molecular target in the tumor (in vivo) and that this engagement leads to a therapeutic anti-tumor effect.
The Interplay of PK, PD, and Efficacy
A successful outcome requires establishing a clear link between drug exposure (PK), target modulation (PD), and tumor growth inhibition (Efficacy).
Caption: Relationship between PK, PD, and Efficacy.
Protocol: Xenograft Efficacy Study
Rationale: The cell line-derived xenograft (CDX) model is a standard initial model for evaluating anti-cancer efficacy.[11] The choice of cell line is critical and should be based on in vitro sensitivity data and the expression of the compound's putative target.
Materials:
-
Appropriate cancer cell line (e.g., CT26 for syngeneic models or A549 for human xenografts).[12]
-
Immunocompromised mice (e.g., Nude or NOD-SCID mice for human cell lines).[11]
-
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile formulated in a suitable vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Group 1: Vehicle Control (PO, QD)
-
Group 2: Compound Low Dose (e.g., 25 mg/kg, PO, QD)
-
Group 3: Compound High Dose (e.g., 75 mg/kg, PO, QD - below MTD)
-
Group 4: Positive Control/Standard of Care (optional)
-
-
Treatment: Administer treatment for a defined period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Measure body weight 2-3 times per week as a measure of tolerability.
-
-
Pharmacodynamic Analysis (Satellite Group): Include a satellite group of animals (n=3 per timepoint) at the high dose. At selected time points after the final dose (e.g., 4, 8, 24 hours), collect tumor tissue and plasma.
-
Analyze plasma for drug concentration (PK).
-
Analyze tumor tissue for target modulation (e.g., by Western blot for a phosphorylated protein target) (PD).
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
Data Presentation: Representative Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 210 | - | +2.5% |
| Compound (25 mg/kg) | 870 ± 150 | 40% | +1.8% |
| Compound (75 mg/kg) | 320 ± 95 | 78% | -3.1% |
Conclusion and Future Directions
The successful completion of this phased in vivo evaluation provides a robust preclinical data package. Positive results—demonstrating good oral bioavailability, a reasonable safety margin, and a clear correlation between exposure, target modulation, and tumor growth inhibition—provide strong justification for advancing 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile into more complex IND-enabling toxicology studies and potentially clinical trials. All studies must be conducted with strict adherence to ethical guidelines and regulatory requirements, such as those provided by the FDA.[13]
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Henze, H., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Khan, S., et al. (2013). Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran: evidence for involvement of GPR30/EGFR signaling pathway. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
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Application Note: A Robust Framework for High-Throughput Screening of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Libraries
Audience: Researchers, scientists, and drug development professionals engaged in small molecule lead discovery.
Abstract: The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold represents a privileged structure in modern medicinal chemistry, with derivatives showing promise as potent modulators of key biological targets, particularly protein kinases.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries built around this core structure to identify novel starting points for drug discovery programs.[3][4] This document presents a comprehensive, field-proven guide to designing and executing a successful HTS campaign for this specific library class. We move beyond a simple recitation of steps to provide the underlying scientific rationale for critical decisions in assay selection, protocol design, and hit validation, ensuring a self-validating workflow that minimizes artifacts and maximizes the generation of high-quality, actionable leads.
The Strategic Imperative: Why This Scaffold?
The tetrahydropyran (THP) ring is a highly valuable motif in drug design.[5] Its non-planar, saturated nature introduces three-dimensionality into otherwise flat aromatic structures, a key feature for improving solubility, metabolic stability, and the specificity of interactions within complex biological binding pockets. When coupled with the isonicotinonitrile headgroup, which contains a critical hydrogen bond-accepting nitrile moiety, the resulting 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold becomes an attractive starting point for targeting enzyme families like protein kinases, where such interactions are paramount for potent inhibition.[2]
The goal of this HTS campaign is not merely to screen compounds but to intelligently identify specific modulators of a chosen target. For this application note, we will focus on a hypothetical screen against a therapeutically relevant protein kinase, a common target class for such scaffolds.[1][6]
Designing and Preparing the Screening Library
The quality of a screening campaign's output is fundamentally limited by the quality of its input.[3] A well-designed library focused on the 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile core is essential.
Causality in Library Design
A successful library balances diversity with drug-like properties. The core scaffold is constant; therefore, diversity is introduced by decorating it with a variety of chemical substituents. Key considerations include:
-
Physicochemical Properties: Every library member should be filtered in silico prior to synthesis or acquisition to ensure compliance with established lead-like guidelines (e.g., Lipinski's Rule of 5, Veber's rules). This proactive step is crucial for avoiding compounds with poor solubility or permeability, which are common sources of false positives and downstream development failures.
-
Removal of Problematic Functionalities: Computational filters must be used to eliminate known Pan-Assay Interference Compounds (PAINS).[3] These are promiscuous compounds containing functionalities known to interfere with assay technologies through non-specific mechanisms like redox cycling or aggregation, rather than specific target binding.
-
Structural Diversity: Substituents should be chosen to explore a wide range of properties, including size, electronics (electron-donating vs. withdrawing groups), and hydrogen bonding potential, to maximize the chances of finding a productive interaction with the target.
Protocol: Library Plate Preparation
This protocol assumes the library is received as 10 mM DMSO stocks. The goal is to create a set of "ready-to-screen" daughter plates.
-
Master Plate Thawing: Allow the master library plates (10 mM stocks in 384-well format) to equilibrate to room temperature for at least 60 minutes before opening. This is a critical step to prevent water condensation into the DMSO, which can cause compound precipitation.
-
Acoustic Dispensing: Utilize a non-contact acoustic liquid handler (e.g., an Echo® Liquid Handler) to transfer a precise volume (e.g., 50 nL) of each compound from the master plates into the wells of new, barcoded 384-well assay plates ("daughter plates").
-
Rationale: Acoustic dispensing is preferred over pin tools or tip-based liquid handlers for this step as it minimizes compound waste and eliminates the risk of cross-contamination.
-
-
Intermediate Plate Creation (Optional but Recommended): For some workflows, an intermediate plate at a lower concentration (e.g., 100 µM) is created first. This can prolong the life of the master plates.
-
Heat Sealing and Storage: Immediately heat-seal the daughter plates with foil seals. Store at -20°C in a desiccated environment until use. Barcoding is essential for tracking within a Laboratory Information Management System (LIMS).
The Heart of the Campaign: Assay Development
The choice of assay technology is the single most important decision in an HTS campaign. For kinase screening, several robust technologies are available.[6] We will detail a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a highly reliable method for biochemical screening.[7]
Why TR-FRET for Kinase Screening?
A TR-FRET kinase assay measures the phosphorylation of a substrate peptide by the kinase. The assay components include the kinase, a biotinylated substrate peptide, an ATP source, a Europium-labeled anti-phospho-antibody (donor), and a Streptavidin-conjugated fluorophore (acceptor).
-
Mechanism: When the kinase is active, it phosphorylates the biotinylated peptide. The anti-phospho-antibody binds to the new phosphate group, and the streptavidin binds to the biotin. This brings the Europium donor and the fluorophore acceptor into close proximity, allowing for a FRET signal to occur upon excitation. Inhibitors prevent this process, leading to a loss of signal.
-
Key Advantages:
-
Homogeneous Format: All reagents are added in a "mix-and-read" fashion, eliminating wash steps and making the process highly amenable to automation.[7]
-
Ratiometric Detection: TR-FRET readers measure the emission of both the donor and acceptor. The ratio of these signals corrects for well-to-well variations in liquid volume and mitigates interference from compound autofluorescence or light scatter.
-
High Signal-to-Background: The time-resolved aspect of the measurement allows for a delay between excitation and detection, which eliminates short-lived background fluorescence, resulting in a very sensitive assay.
-
Protocol: Assay Miniaturization and Validation
Before screening the full library, the assay must be optimized in the final screening volume (e.g., 10 µL in a 384-well plate) and validated for robustness.[8]
-
ATP Concentration Optimization: Determine the Km for ATP for the specific kinase. Run the assay at the Km concentration of ATP.
-
Rationale: Running the assay at the Km for ATP ensures that the assay is sensitive to competitive inhibitors. If ATP concentration is too high, it can be difficult to identify all but the most potent ATP-competitive compounds.[9]
-
-
Enzyme Titration: Perform a titration of the kinase concentration to find the lowest amount of enzyme that yields a robust signal window (e.g., a Signal-to-Background ratio > 5) within a linear reaction time (e.g., 60 minutes).
-
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality. A "dry run" of the final assay protocol is performed using only positive controls (e.g., DMSO, no inhibitor) and negative controls (e.g., a known potent inhibitor).[8]
-
Formula: Z' = 1 - ( (3 * (σp + σn)) / |µp - µn| )
-
Where σp and σn are the standard deviations of the positive and negative controls, and µp and µn are the means.
-
Acceptance Criteria: An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5 .
-
| Parameter | Condition A | Condition B | Condition C | Comment |
| Kinase Conc. | 1 nM | 2.5 nM | 5 nM | 2.5 nM gives optimal S/B ratio. |
| ATP Conc. | 10 µM | 25 µM (Km) | 50 µM | Screening at Km is critical for sensitivity. |
| Z'-Factor | 0.45 | 0.78 | 0.81 | Condition B provides an excellent Z'-factor. |
| Table 1: Example of Assay Optimization Data. This table summarizes the process of optimizing kinase and ATP concentrations to achieve a robust assay with an acceptable Z'-factor. |
The Main Event: HTS Execution and Data Triage
With a validated assay, the full-scale screen can commence. This phase integrates robotics, liquid handling, and data analysis in a seamless workflow.[10]
The HTS Workflow: A Visual Guide
Protocol: Primary TR-FRET Screen (384-well format)
This protocol is executed by an integrated robotic platform.
-
Compound Dispensing: Transfer 50 nL of library compounds from the daughter plates to the assay plates using an acoustic liquid handler. This results in a final screening concentration of 10 µM in a 10 µL final volume.
-
Enzyme/Substrate Addition: Dispense 5 µL of a 2x kinase/substrate peptide solution in assay buffer to all wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature.
-
Rationale: This step allows the compounds to bind to the kinase before the enzymatic reaction is initiated, which is important for identifying inhibitors with various binding kinetics.[9]
-
-
Reaction Initiation: Dispense 5 µL of a 2x ATP solution in assay buffer to all wells to start the reaction.
-
Enzymatic Reaction: Incubate for 60 minutes at room temperature. Ensure this time is within the linear range determined during assay development.
-
Reaction Termination/Detection: Dispense 5 µL of a 3x TR-FRET detection reagent mix (containing EDTA to stop the reaction, plus the antibody and acceptor fluorophore).
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plates on a TR-FRET-capable microplate reader (e.g., PHERAstar FSX).[11]
Data Analysis and Hit Selection
Raw data from the plate reader is processed to identify "hits."[12]
-
Normalization: The raw ratiometric data for each well is converted to Percent Inhibition using the plate's internal controls.
-
Formula: % Inhibition = 100 * ( 1 - ( (Signalcompound - µneg_control) / (µpos_control - µneg_control) ) )
-
-
Hit Threshold: A common threshold for hit selection is a % Inhibition value greater than three standard deviations from the mean of the neutral (DMSO) control wells.[8]
-
Data Triage: Hits are flagged and visualized on a plate-by-plate basis to identify potential systematic errors (e.g., "edge effects" where wells on the edge of a plate behave differently). Cheminformatics tools are used to cluster the hits by structural similarity, which can provide early insights into structure-activity relationships (SAR).[13]
The Litmus Test: A Self-Validating Hit Triage Cascade
A primary hit is merely a starting point. A rigorous, multi-step validation process is non-negotiable to eliminate false positives and build confidence in the active compounds before committing significant resources.[13][14]
Step 1: Hit Confirmation
-
Action: "Cherry-pick" the primary hits from the master library plates and re-test them in the primary assay, often in triplicate.
-
Purpose: To confirm that the observed activity is reproducible and not a result of a one-time random error during the HTS.
Step 2: Potency Determination (IC50)
-
Action: Test all confirmed hits in a 10-point dose-response curve (e.g., from 100 µM down to 5 nM) in the primary assay.
-
Purpose: To determine the potency (IC50 value) of the compound. This quantitative metric is essential for ranking compounds and establishing SAR.
Step 3: Orthogonal Assay Confirmation
-
Action: Test the potent compounds in a mechanistically different assay that also measures kinase activity. For example, an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by the kinase reaction via a luminescence readout.
-
Purpose: This is a critical step to ensure the observed inhibition is due to targeting the kinase and not an artifact of the primary assay technology (TR-FRET).[15] A true hit should be active in both assays.
Step 4: Counter-Screens
-
Action: Design a screen to detect interference with the assay components themselves. For a TR-FRET assay, this could involve running the assay in the absence of the kinase enzyme to see if the compound directly quenches the FRET signal.
-
Purpose: To eliminate compounds that are not true inhibitors but rather "false positives" that interfere with the detection method.
| Compound ID | Primary Hit (% Inh.) | Confirmation Result | IC50 (µM) | Orthogonal Assay (IC50, µM) | Status |
| L00123 | 85% | Confirmed | 1.2 | 1.5 | Validated Hit |
| L00456 | 92% | Not Confirmed | - | - | False Positive |
| L00789 | 78% | Confirmed | 0.8 | > 50 | TR-FRET Artifact |
| L01123 | 81% | Confirmed | > 50 | > 50 | Not Potent |
| Table 2: Example Hit Triage Summary. This table illustrates how data from the validation cascade is used to classify primary hits and identify those worthy of follow-up. |
Conclusion
The high-throughput screening of a 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile library is a powerful method for identifying novel kinase inhibitor leads. Success, however, is not guaranteed by automation alone. It is achieved through a scientifically rigorous process that begins with intelligent library design, proceeds through careful assay development and validation (Z' > 0.5), and, most critically, culminates in a multi-step hit validation cascade. By employing orthogonal assays and specific counter-screens, researchers can systematically eliminate artifacts and false positives. This self-validating framework ensures that the final "validated hits" are robust, reproducible, and represent genuine, target-specific activity, providing a solid foundation for a successful hit-to-lead medicinal chemistry program.
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PubMed. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Available from: [Link]
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National Institutes of Health. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Available from: [Link]
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National Institutes of Health. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Available from: [Link]
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National Institutes of Health. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available from: [Link]
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Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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PubMed Central. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Available from: [Link]
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ACS Publications. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Available from: [Link]
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ResearchGate. Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. Available from: [Link]
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PubMed. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Available from: [Link]
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Sygnature Discovery. High Throughput Drug Screening. Available from: [Link]
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National Institutes of Health. Assay Development for Protein Kinase Enzymes. Available from: [Link]
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Journal of Cancer Science and Therapy. High-throughput screening of small molecule library: procedure, challenges and future. Available from: [Link]
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BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
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The Scientist. Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Available from: [Link]
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National Institutes of Health. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]
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National Institutes of Health. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Available from: [Link]
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PubMed. Synthesis of Bis-thiazoles Tethered 1,4-Dihydropyridine and Pyridine Linkers via Simple Oxidation and their Molecular Docking as VEGFR -TK Inhibitors. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Dissolving 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile for Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the small molecule 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. Proper dissolution and handling of this compound are critical for obtaining accurate, reproducible, and meaningful data in your biological assays. This document provides field-proven insights, step-by-step protocols, and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Q1: What is the recommended primary solvent for creating a stock solution?
For novel small molecules like 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, the industry-standard starting solvent is Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that have limited aqueous solubility. Its use is prevalent in drug discovery for the preparation of high-concentration stock solutions.[1]
Q2: What concentration should I aim for when making my primary stock solution?
A standard and highly recommended starting concentration for a primary stock solution is 10 mM .[2][3] Preparing a concentrated stock offers two key advantages:
-
Minimizes Assay Interference: It allows for significant dilution into your aqueous assay buffer, ensuring the final concentration of the organic solvent (DMSO) is minimal and biologically inert.[1]
-
Reduces Pipetting Errors: Working with larger dilution factors from a concentrated stock minimizes the impact of small volume inaccuracies.
Q3: The compound is not fully dissolving in DMSO. What are the next steps?
If you encounter solubility issues, do not immediately discard the experiment. The dissolution process can be aided by increasing the kinetic energy of the system. Attempt the following in order:
-
Vortexing: Ensure the solution is mixed vigorously using a vortex mixer for at least 1-2 minutes.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. This can often be enough to overcome the crystal lattice energy of the solid.
-
Sonication: Use a bath sonicator to apply ultrasonic energy. This is highly effective at breaking up small aggregates and facilitating dissolution.[4]
If solubility is still an issue, you may need to prepare the stock at a lower concentration (e.g., 5 mM or 1 mM) and adjust your dilution scheme accordingly.
Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?
This is a critical parameter for maintaining the biological integrity of your experiment. While DMSO is an excellent solvent, it is cytotoxic at higher concentrations.[5][6]
-
General Guideline: The final concentration of DMSO in your assay wells should not exceed 0.5% .
-
Best Practice: For sensitive cell lines or long-term incubation assays (>24 hours), it is highly recommended to keep the final DMSO concentration at or below 0.1% .[6]
Crucially, every experiment must include a "vehicle control" —wells that contain the same final concentration of DMSO as your experimental wells but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself. Studies have shown that even low concentrations of DMSO can impact cell viability and function over time.[7][8]
Q5: How should I properly store my stock solution?
To ensure the stability and integrity of your compound, stock solutions should be stored at -20°C or -80°C . It is imperative to dispense the stock solution into single-use aliquots. This practice prevents repeated freeze-thaw cycles, which can lead to compound precipitation out of the DMSO solution and degradation over time.[1] While not explicitly documented for this compound, protecting aliquots from light by using amber vials is a good general practice.[2]
Troubleshooting Guide: Common Experimental Issues
Even with careful preparation, issues can arise. This guide provides a structured approach to identifying and resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay Media | Poor Aqueous Solubility: The compound is soluble in 100% DMSO but "crashes out" when diluted into the predominantly aqueous culture medium or buffer.[9][10] | 1. Lower the final assay concentration of the compound. 2. Perform serial dilutions: Instead of a single large dilution, create an intermediate dilution of the compound in the assay medium itself, vortex gently, and then perform the final dilution. 3. Increase Serum (if applicable): If using cell culture media, sometimes increasing the serum percentage (e.g., from 5% to 10% FBS) can aid solubility through protein binding, though this may also affect compound activity. |
| High Variability Between Replicate Wells | 1. Incomplete Dissolution: Micro-precipitates in the stock solution are being unevenly distributed. 2. Precipitation in the Plate: The compound is precipitating after addition to the wells.[10] 3. Pipetting Inaccuracy: Inconsistent volumes are being dispensed. | 1. Centrifuge the Stock: Before each use, briefly centrifuge the stock solution vial (e.g., 10,000 x g for 1 min) and pipette carefully from the supernatant. 2. Visual Inspection: Use a microscope to visually inspect the wells after adding the compound to check for precipitates. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like concentrated stocks. |
| Vehicle Control Shows Cytotoxicity | Excessive DMSO Concentration: The final concentration of DMSO in the assay is too high for your specific cell line or assay duration.[5][6] | 1. Verify Dilution Calculations: Double-check all calculations to ensure the final DMSO concentration is within the safe range (ideally ≤0.1%). 2. Run a DMSO Dose-Response Curve: Before extensive experiments, test your specific cell line with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine its specific toxicity threshold.[8] |
Experimental Protocols & Visual Workflows
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol details the steps for preparing a 10 mM stock of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (Molecular Weight: 218.25 g/mol ).
-
Calculation: To make 1 mL of a 10 mM stock solution, you need to weigh out 2.18 mg of the compound.
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Calculation: 0.010 mol/L * 0.001 L * 218.25 g/mol = 0.00218 g = 2.18 mg
-
-
Weighing: Accurately weigh 2.18 mg of the solid compound using a calibrated analytical balance. Use appropriate personal protective equipment (PPE).
-
Dissolution: Transfer the weighed solid to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex for 2 minutes. If the solid is not fully dissolved, sonicate the vial for 10-15 minutes. Visually inspect to ensure no solid particles remain. The solution must be perfectly clear.
-
Aliquoting & Storage: Dispense the clear stock solution into multiple, small-volume, single-use aliquots (e.g., 20 µL). Store immediately at -20°C or -80°C.
Diagram 1: Compound Preparation & Assay Workflow
Caption: Workflow from solid compound to final assay plate.
Diagram 2: Troubleshooting Decision Tree for Solubility Issues
Sources
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- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Welcome to the technical support center for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled this information to help you navigate potential challenges during your experiments.
Troubleshooting Guide: Assessing Compound Stability in DMSO
Unexpected experimental results can often be traced back to compound instability. This guide provides a logical workflow to troubleshoot and understand the stability of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in your DMSO stock solutions.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for assessing compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability liabilities of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in DMSO?
A1: The primary potential stability concern for this molecule in DMSO arises from the tetrahydropyranyl (THP) ether linkage. THP ethers are susceptible to acidic hydrolysis, which would cleave the molecule into isonicotinonitrile and tetrahydro-2H-pyran-4-ol.[1][2] While DMSO is an aprotic solvent, the presence of acidic impurities or atmospheric moisture can facilitate this degradation over time. The isonicotinonitrile moiety itself is generally stable.[3][4]
Q2: My experimental results are inconsistent. Could my compound be degrading in the DMSO stock solution?
A2: Yes, inconsistent results are a common indicator of compound instability. We recommend verifying the purity of a freshly prepared DMSO stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the purity is confirmed, other experimental parameters should be investigated. If not, a time-course stability study is warranted.
Q3: How can I perform a time-course stability study for my compound in DMSO?
A3: A time-course stability study involves monitoring the purity of your compound in a DMSO stock solution over a period relevant to your experimental workflow.
Experimental Protocol: Time-Course Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in anhydrous DMSO at your desired concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for analysis, and analyze by HPLC or LC-MS to determine the initial purity.
-
Incubation: Store the stock solution under your typical experimental conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), take another aliquot from the stock solution, dilute, and analyze under the same conditions as the initial analysis.
-
Data Analysis: Compare the purity of the compound at each time point to the initial purity. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
Q4: What should I do if I observe degradation of my compound?
A4: If degradation is observed, the next step is to identify the degradation products. This can often be achieved by analyzing the samples using LC-MS/MS to obtain fragmentation patterns or by Nuclear Magnetic Resonance (NMR) spectroscopy if the degradants can be isolated. Identifying the degradation products will confirm the degradation pathway (e.g., hydrolysis of the THP ether).
Once the degradation pathway is understood, you can implement mitigation strategies:
-
Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to minimize water content.
-
Prepare Fresh Stock Solutions: For critical experiments, prepare fresh stock solutions immediately before use.
-
Optimize Storage Conditions: Store stock solutions at -20°C or -80°C to slow down potential degradation. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Consider Alternative Solvents: If the compound is sufficiently soluble, consider less reactive solvents for long-term storage.
Q5: Are there any known issues with DMSO itself that could affect my experiments?
A5: Yes, DMSO is not an inert solvent. It can decompose near its boiling point (189°C), and this decomposition can be catalyzed by strong acids or bases.[5][6] While unlikely to be an issue at room temperature, prolonged heating of DMSO solutions should be avoided. Additionally, DMSO is hygroscopic and will absorb moisture from the atmosphere, which can be a source of water for hydrolysis reactions.[6] For cellular assays, it's important to be aware that DMSO can have biological effects, and its concentration should be kept consistent across all experimental conditions, including controls.[7]
Data Presentation
Table 1: Hypothetical Stability Data for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in DMSO at Room Temperature
| Time (hours) | Purity (%) by HPLC | Appearance of New Peaks |
| 0 | 99.5 | No |
| 24 | 98.2 | Minor peak at RRT 0.8 |
| 48 | 96.5 | Increased peak at RRT 0.8 |
| 72 | 94.1 | Significant peak at RRT 0.8 |
RRT: Relative Retention Time
Visualization of Potential Degradation
Caption: Potential hydrolytic degradation pathway.
References
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
American Chemical Society. Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]
-
PubMed. Degradation of DMSO by ozone-based advanced oxidation processes. [Link]
-
Chemistry Stack Exchange. What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
PharmaCompass. 4-Cyanopyridine; Isonicotinic acid nitrile. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
PubMed Central. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. [Link]
-
American Chemical Society. A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. [Link]
-
MDPI. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. [Link]
-
PubMed Central. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
PubMed. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. [Link]
-
ResearchGate. DMSO Degradation-rate at 254nm/37°C?. [Link]
-
American Chemical Society. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-Pyridinecarbonitrile 98 100-48-1 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation Pathways of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways. Our approach is grounded in established scientific principles to ensure the integrity and robustness of your experimental findings.
Introduction: Understanding the Molecule's Stability
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a molecule of interest in pharmaceutical development. Its structure, featuring a pyridine ring linked to a tetrahydropyran moiety via an ether bond and possessing a nitrile group, presents a unique stability profile. Understanding its degradation is crucial for ensuring the safety, efficacy, and shelf-life of any potential drug product.[1][2]
Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule by subjecting it to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1][2] This guide will walk you through the common challenges and questions that arise during these critical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile sample shows significant degradation under acidic conditions. What is the likely degradation pathway?
A1: Acid-catalyzed hydrolysis of the ether linkage is the most probable degradation pathway.
-
Causality: The ether oxygen is susceptible to protonation under acidic conditions, making the adjacent carbon atom on the tetrahydropyran ring electrophilic and vulnerable to nucleophilic attack by water. This results in the cleavage of the ether bond.
-
Expected Degradation Products:
-
Isonicotinonitrile derivative with a hydroxyl group at the 2-position.
-
Tetrahydro-2H-pyran-4-ol.
-
-
Troubleshooting:
-
Confirm Product Identity: Utilize LC-MS to identify the masses of the degradation products, which should correspond to the expected hydrolyzed fragments. Further structural confirmation can be achieved using NMR spectroscopy.
-
pH Profiling: Conduct a pH stability study to determine the rate of degradation at various acidic pH values. This will help in identifying the pH of maximum stability.
-
Formulation Strategy: If the molecule is intended for oral administration, consider formulation strategies such as enteric coatings to protect it from the acidic environment of the stomach.
-
Q2: I am observing unexpected peaks in my chromatogram after exposing the compound to basic conditions. What could be the cause?
A2: Base-catalyzed hydrolysis of the nitrile group is a likely cause of degradation, in addition to potential ether bond cleavage.
-
Causality: The nitrile group can undergo hydrolysis under basic conditions to form a carboxamide, which can be further hydrolyzed to a carboxylic acid. While less common than acid-catalyzed cleavage, the ether bond may also be susceptible to cleavage under strong basic conditions and high temperatures.
-
Expected Degradation Products:
-
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinamide.
-
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid.
-
-
Troubleshooting:
-
Method Specificity: Ensure your analytical method can resolve the parent compound from its potential amide and carboxylic acid degradants.
-
Kinetic Studies: Monitor the formation of the degradants over time to understand the reaction kinetics. This can help in predicting the shelf-life of the compound in alkaline environments.
-
Q3: My compound appears to be degrading upon exposure to light. What is the expected photolytic degradation pathway?
A3: Photodegradation is likely to involve the pyridine ring system.
-
Causality: Aromatic systems like pyridine can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation or rearrangement. The exact pathway can be complex and may involve radical mechanisms.
-
Troubleshooting:
-
Wavelength Dependence: Expose the compound to different wavelengths of light to determine the most damaging range.
-
Protective Packaging: If the compound is found to be light-sensitive, it must be stored in light-resistant containers.
-
Excipient Compatibility: Ensure that the excipients used in a formulation do not contain chromophores that could act as photosensitizers.
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Q4: After thermal stress testing, I see several minor degradation products. How can I identify them and determine the degradation pathway?
A4: Thermal degradation can induce cleavage of the weakest bonds and potentially rearrangements.
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Causality: The ether bond is a likely point of thermal cleavage. The tetrahydropyran ring itself could also undergo ring-opening reactions at elevated temperatures.[3][4]
-
Expected Degradation Products:
-
Products resulting from ether bond cleavage.
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Products from the decomposition of the tetrahydropyran ring.
-
-
Troubleshooting:
-
Step-Stress Testing: Gradually increase the temperature to identify the onset of degradation and the order in which different degradation products appear.
-
Inert Atmosphere: Conduct thermal stress studies under an inert atmosphere (e.g., nitrogen) to differentiate between purely thermal degradation and thermo-oxidative degradation.
-
Q5: I am struggling to develop a stability-indicating analytical method. What are the key considerations?
A5: A robust, stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products. [5]
-
Key Considerations:
-
Column Chemistry: Screen different HPLC/UPLC column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.
-
Mobile Phase Optimization: Vary the mobile phase composition, pH, and gradient to resolve all peaks.
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Forced Degradation Samples: Use samples from forced degradation studies to challenge the specificity of the method. The method should be able to resolve the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) for a specified duration.
- Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 48 hours.
3. Sample Analysis:
- At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC/UPLC method.
4. Data Interpretation:
- Calculate the percentage degradation of the parent compound.
- Identify and quantify the major degradation products.
| Stress Condition | Typical Reagent/Condition | Potential Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Ether bond cleavage |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Nitrile hydrolysis |
| Oxidation | 3% H₂O₂, RT | Pyridine N-oxide formation |
| Photolysis | UV light (254/365 nm) | Pyridine ring degradation |
| Thermal | 80°C (solid state) | Ether bond cleavage, ring opening |
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Experimental Workflow for Degradation Studies
Caption: Workflow for investigating and characterizing degradation pathways.
References
-
Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). PubMed. Available at: [Link]
-
Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. (n.d.). Scholars Research Library. Available at: [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). ResearchGate. Available at: [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). PubMed Central. Available at: [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Springer. Available at: [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. Available at: [Link]
Sources
Technical Support Center: Investigating the Target Profile and Potential Off-Target Effects of Novel Pyran-Containing Compounds
Introduction
Welcome to the Technical Support Center. This guide is intended for researchers, scientists, and drug development professionals investigating novel chemical entities. The following content is structured to address the common challenges and questions that arise during the characterization of a new compound, using the specific chemical structure 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a case study.
A Note on 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: As of our latest literature review, there is no publicly available scientific data detailing the specific biological target, mechanism of action, or selectivity profile of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. The following guide, therefore, provides a general framework for the investigation of a novel compound with similar structural motifs, drawing on established principles of drug discovery and pharmacology.
Part 1: Frequently Asked Questions (FAQs) - Initial Compound Characterization
Question 1: We have synthesized 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, but we don't know its biological target. Where do we start?
Answer: Target identification for a novel compound, often referred to as target deconvolution, is a critical first step. A multipronged approach is recommended:
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Computational Prediction: Utilize in silico methods to predict potential targets. This can involve ligand-based approaches (comparing your compound to known active molecules) or structure-based approaches if you have a hypothesized target class (docking your compound into the binding sites of various proteins).
-
Phenotypic Screening: Test the compound in a battery of cell-based assays representing diverse biological functions (e.g., proliferation, apoptosis, inflammation, etc.) in various cell lines. A significant and specific phenotypic effect can provide clues about the underlying mechanism and target pathway.
-
Affinity-Based Methods: Techniques such as chemical proteomics can identify direct binding partners of your compound from cell lysates.
-
Broad Panel Screening: A common starting point is to screen the compound against a large panel of known drug targets, such as the kinome (all protein kinases) or a panel of G-protein coupled receptors (GPCRs). The presence of the isonicotinonitrile moiety, a feature in some kinase inhibitors, suggests a kinase screen would be a logical starting point.
Question 2: Our compound shows activity in a cell proliferation assay. How can we determine if this is an on-target or off-target effect?
Answer: This is a crucial question in drug discovery, as off-target toxicity is a common reason for clinical trial failure.[1][2] To dissect on-target versus off-target effects, consider the following workflow:
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Target Validation: Once a primary target is identified (e.g., a specific kinase), validate its role in the observed phenotype. Use genetic methods like CRISPR/Cas9 or siRNA to knock out or knock down the putative target protein. If your compound's effect is on-target, its efficacy should be significantly reduced or abolished in the target-depleted cells.[1]
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. A consistent SAR, where changes in chemical structure lead to predictable changes in both target engagement and cellular activity, strengthens the link between the target and the phenotype.
-
Rescue Experiments: If your target is an enzyme, you might be able to "rescue" the cells from the compound's effect by adding an excess of the enzyme's product.
The following diagram illustrates a general workflow for distinguishing on-target from off-target effects:
Caption: Workflow for differentiating on-target vs. off-target cellular activity.
Part 2: Troubleshooting Guide - Investigating Off-Target Effects
Scenario 1: Inconsistent results between biochemical and cellular assays.
-
Problem: Your compound is potent against its purified target protein in a biochemical assay, but much less potent in a cell-based assay.
-
Potential Causes & Troubleshooting Steps:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Protocol: Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog to assess cell entry and target engagement in intact cells.
-
-
Efflux Pumps: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Protocol: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) and see if cellular potency is restored.
-
-
Metabolic Instability: The compound may be rapidly metabolized within the cell.
-
Protocol: Analyze cell lysates by LC-MS/MS after incubation with your compound to identify potential metabolites.
-
-
Scenario 2: Unexpected cytotoxicity in certain cell lines.
-
Problem: Your compound shows potent on-target activity in one cell line but is unexpectedly toxic in another, even at concentrations where the primary target is not fully inhibited.
-
Potential Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Many kinases have overlapping functions, and inhibiting a kinase crucial for survival in a specific cell line can lead to toxicity. The pyran scaffold is found in compounds targeting various kinases.[3][4][5]
-
Protocol: Profile your compound against a broad panel of kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.
-
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity.
-
Protocol: Screen your compound in a functional hERG assay (e.g., patch-clamp electrophysiology).
-
-
Mitochondrial Toxicity: The compound may be disrupting mitochondrial function.
-
Protocol: Perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rate.
-
-
The following table summarizes key off-target liabilities and recommended screening assays:
| Potential Off-Target Liability | Primary Concern | Recommended Screening Assay |
| Broad Kinase Inhibition | Unwanted side effects, toxicity | Broad-panel kinase screen (e.g., radiometric or fluorescence-based) |
| hERG Channel Inhibition | Cardiotoxicity | Patch-clamp electrophysiology |
| CYP450 Inhibition | Drug-drug interactions | Cytochrome P450 inhibition assay |
| Mitochondrial Toxicity | Cellular energy depletion, apoptosis | Mitochondrial membrane potential assay, oxygen consumption rate (OCR) assay |
Part 3: Experimental Protocols
Protocol 1: Broad-Panel Kinase Selectivity Screen
This protocol provides a general outline for assessing the selectivity of a novel compound against a large number of protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at a final concentration (e.g., 1 µM) to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. The detection method will depend on the assay format (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis: Calculate the percent inhibition for your compound against each kinase relative to the controls. A common way to visualize this data is a "kinoscan" dendrogram.
The following diagram illustrates the workflow for a kinase selectivity screen:
Caption: Workflow for a broad-panel kinase selectivity screen.
References
-
Henna, M. R., et al. (2017). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. BMC Chemistry, 11(1), 58. [Link]
-
Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2341-2344. [Link]
-
Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7683-7692. [Link]
-
Tan, B., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]
-
Lin, R., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4589. [Link]
-
Mohareb, R. M., et al. (2023). Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(2), 421-434. [Link]
-
Shaker, Y. M., et al. (2021). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure, 1244, 130953. [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isonicotinonitrile Derivative-Induced Toxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isonicotinonitrile derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate common cytotoxicity issues encountered during your in vitro experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses common questions about unexpected cytotoxicity, focusing on the underlying mechanisms.
Question 1: We're observing significant cell death at concentrations where our isonicotinonitrile derivative should be showing its intended biological effect. What are the likely cellular mechanisms behind this off-target toxicity?
Answer: High cytotoxicity from isonicotinonitrile derivatives, even at anticipated therapeutic concentrations, often stems from a few key mechanisms. It's crucial to understand that the nitrile group (C≡N) and the pyridine ring can be biologically active moieties that, depending on the overall structure of the derivative, may induce cellular stress.
The primary suspected mechanisms include:
-
Metabolic Bioactivation: Cytochrome P450 (CYP450) enzymes, primarily in the liver but also present in various cell lines, can metabolize isonicotinonitrile derivatives.[1][2] This process can sometimes generate reactive metabolites that are more toxic than the parent compound.[1] For instance, the metabolism of some nitrile compounds can lead to the release of cyanide, a potent inhibitor of mitochondrial respiration.[3][4] The specific CYP isoforms involved, such as CYP3A4, CYP3A5, and CYP1A2, can vary depending on the derivative's structure.[5]
-
Mitochondrial Dysfunction: Mitochondria are often a primary target of drug-induced toxicity.[6][7] Your compound may be interfering with the mitochondrial electron transport chain, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[8] This disruption can trigger a cascade of events leading to cell death.[9]
-
Oxidative Stress: A common consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS).[10][11] When the cell's antioxidant capacity is overwhelmed, this leads to oxidative stress, causing damage to lipids, proteins, and DNA, which can initiate apoptotic pathways.[11]
-
Induction of Apoptosis: The culmination of metabolic stress, mitochondrial damage, and oxidative stress is often the activation of programmed cell death, or apoptosis.[10][11] This is typically mediated by the activation of a cascade of enzymes called caspases, particularly initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[10][12][13]
Question 2: How can I determine if my compound's insolubility is contributing to the observed cytotoxicity?
Answer: Compound precipitation in cell culture media is a frequent and often overlooked source of cytotoxicity. When a compound is not fully dissolved, it can lead to several issues:
-
Inaccurate Dosing: The actual concentration of the dissolved, biologically active compound is unknown and lower than intended.
-
Physical Stress on Cells: Precipitated compound particles can cause physical damage to cells.
-
Assay Interference: The precipitate can interfere with the readout of many standard cytotoxicity assays, for example, by scattering light in absorbance-based assays or by being taken up by cells and affecting fluorescence readings.
To investigate this, you should first determine the solubility of your compound in your specific cell culture medium.[14] A simple visual inspection of the prepared media under a microscope before adding it to the cells can often reveal precipitates. For a more quantitative approach, you can prepare a serial dilution and measure turbidity.
Question 3: The vehicle control, particularly DMSO, seems to be causing some level of toxicity. How do I differentiate this from the toxicity of my isonicotinonitrile derivative?
Answer: This is a critical control in any in vitro experiment. While DMSO is a widely used solvent, it is not inert and can cause cytotoxicity at higher concentrations.[14] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and for some sensitive cell lines, even lower concentrations may be necessary.[14]
To properly dissect the toxicity, you must include a "vehicle control" group in your experimental design. This group should contain cells treated with the same concentration of DMSO (or other solvent) as your highest compound concentration group, but without the compound itself. The level of cell death in this vehicle control group serves as your baseline for solvent-induced toxicity. The toxicity specifically attributable to your isonicotinonitrile derivative is the level of cell death observed in your compound-treated group minus the cell death in the vehicle control group.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to troubleshooting common experimental issues.
Issue 1: High Variability in Cytotoxicity Results Between Replicate Wells and Experiments
Causality: Inconsistent results often point to issues with experimental setup and handling rather than the compound's intrinsic properties. "Edge effects," where wells on the perimeter of a microplate evaporate more quickly, can lead to increased compound and salt concentrations, causing artificial toxicity.[14] Inconsistent cell seeding, leading to different cell numbers in each well at the start of the experiment, is another major cause of variability.[15]
Troubleshooting Workflow
Caption: Investigative workflow for identifying the mechanism of high toxicity.
Section 3: Key Experimental Protocols
Here are detailed protocols for the investigative workflow described above.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: Healthy mitochondria maintain a high membrane potential. A drop in this potential is an early indicator of mitochondrial dysfunction and a commitment to apoptosis. Fluorescent dyes like JC-1 or TMRE are used to measure this potential.
-
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with your isonicotinonitrile derivative at various concentrations for the desired time (a time course of 4, 8, and 24 hours is recommended). Include a vehicle control and a positive control (e.g., CCCP, a known mitochondrial uncoupler). [8] 4. Prepare the ΔΨm dye (e.g., TMRE) in pre-warmed media according to the manufacturer's instructions.
-
Remove the treatment media and add the dye-containing media to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed PBS.
-
Add fresh PBS or media to the wells.
-
Read the fluorescence on a plate reader with the appropriate excitation/emission wavelengths (for TMRE, ~549 nm/575 nm).
-
A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Principle: This assay uses a cell-permeable dye (like DCFDA or CellROX Green) that fluoresces upon oxidation by ROS. An increase in fluorescence indicates a rise in intracellular ROS levels.
-
Methodology:
-
Seed and treat cells as described in Protocol 1. A positive control such as H₂O₂ or menadione should be included.
-
Towards the end of the treatment period, load the cells with the ROS-sensitive dye (e.g., DCFDA) by adding it to the media and incubating for 30-60 minutes at 37°C.
-
Wash the cells gently with PBS to remove excess dye.
-
Add fresh PBS to the wells.
-
Measure the fluorescence using a plate reader (for DCFDA, ~485 nm excitation/535 nm emission).
-
An increase in fluorescence intensity corresponds to an increase in ROS production.
-
Protocol 3: Caspase-3/7 Activation Assay
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. [13]This assay uses a substrate that is cleaved by active caspases to release a fluorescent or luminescent signal.
-
Methodology:
-
Seed and treat cells as described in Protocol 1. A known apoptosis inducer, such as staurosporine, should be used as a positive control.
-
At the end of the treatment period, lyse the cells and add the caspase substrate according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence on a plate reader.
-
An increase in signal intensity indicates the activation of executioner caspases and the induction of apoptosis.
-
Section 4: Data Summary and Best Practices
Table 1: Recommended Solvent Concentrations and General Assay Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent (DMSO) | < 0.5% (v/v) | Higher concentrations can induce cytotoxicity, confounding results. Test lower concentrations (e.g., 0.1%) for sensitive cell lines. [14] |
| Cell Seeding Density | Titrate for each cell line | Optimal density ensures cells are in a logarithmic growth phase and avoids over-confluency, which can affect results. Start with a range of 1,000 to 100,000 cells/well for a 96-well plate. [14] |
| Compound Incubation Time | Perform a time-course | Toxicity can be time-dependent. Test multiple time points (e.g., 24, 48, 72 hours) to capture the full toxicity profile. |
| Plate Layout | Avoid using outer wells | Fill perimeter wells with sterile PBS to minimize evaporation ("edge effect") from your experimental wells. [14] |
| Controls | Untreated, Vehicle, Positive | Essential for data interpretation. The positive control should be a compound known to induce the effect you are measuring (e.g., staurosporine for apoptosis). |
Best Practices for Compound Handling and Storage
-
Solubilization: Always prepare a high-concentration stock solution in a suitable solvent like DMSO. [16]For compounds with poor aqueous solubility, a step-wise dilution protocol into pre-warmed serum-containing media can sometimes improve solubility. [17]* Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. [18]* Preparation for Experiments: On the day of the experiment, thaw an aliquot and perform serial dilutions in your cell culture medium. Ensure the compound is thoroughly mixed before adding it to the cells. Always prepare fresh dilutions for each experiment.
By systematically applying these troubleshooting guides and protocols, you can effectively identify, understand, and mitigate the off-target toxicity of your isonicotinonitrile derivatives, leading to more reliable and reproducible data in your research and drug development endeavors.
References
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). National Institutes of Health.
- Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2025). MDPI.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Neonicotinoids: mechanisms of systemic toxicity based on oxidative stress-mitochondrial damage. (2022). PubMed.
- Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. (n.d.). PubMed Central.
- How do you dissolve chemicals in the culture medium?. (2022). ResearchGate.
- Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction. (n.d.). PubMed.
- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
- Effects of guanidine derivatives on mitochondrial function. I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues. (n.d.). PubMed.
- A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. (2020). PubMed Central.
- In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). PubMed Central.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). BenchChem.
- Cytochrome P450-mediated toxicity of therapeutic drugs. (n.d.). ResearchGate.
- Effects of Nicotinamide Riboside Supplementation on Postmortem Mitochondrial Functionality and Apoptotic Activation. (n.d.). MDPI.
- Time-dependent inactivation of caspase-3 by isoquinoline1,3,4-trione... (n.d.). ResearchGate.
- Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.).
- Standard Cell Culture Practices. (2023). Protocols.io.
- Process for improving the solubility of cell culture media. (n.d.). Google Patents.
- New Mitochondria-Targeted Fisetin Derivative Compromises Mitophagy and Limits Survival of Drug-Induced Senescent Breast Cancer Cells. (2024). PubMed.
- Mitochondrial Dysfunction and Oxidative Stress Promote Apoptotic Cell Death in the Striatum via Cytochrome c/ Caspase-3 Signaling Cascade Following Chronic Rotenone Intoxication in Rats. (n.d.). MDPI.
- What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. (2015). ResearchGate.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.
- Caspase activation, inhibition, and reactivation: A mechanistic view. (n.d.). PubMed Central.
- Effect of neuropsychiatric medications on mitochondrial function; for better or for worse. (n.d.). UCL Discovery.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. (n.d.). PubMed Central.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). PubMed Central.
- In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (n.d.). MDPI.
- Can I store the drug solution made in cell culture media?. (2013). ResearchGate.
- Cell health assay guide. (n.d.). ISLA S.A.S.
- Clothianidin Exposure Induces Cell Apoptosis via Mitochondrial Oxidative Damage. (n.d.).
- The Role of Cytochrome P450 in Cytotoxic Bioactivation: Future Therapeutic Directions. (2025).
- Metabolism of allylnitrile to cyanide: in vitro studies. (n.d.). PubMed.
- Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (n.d.). PubMed Central.
- Monitoring the Activation of Caspases-1/3/4 for Describing the Pyroptosis Pathways of Cancer Cells. (2021). PubMed.
- The Effect of Astaxanthin on Mitochondrial Dynamics in Rat Heart Mitochondria under ISO-Induced Injury. (2023). MDPI.
- Renal metabolism of acrylonitrile to cyanide: in vitro studies. (n.d.). PubMed.
- Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. (n.d.). ResearchGate.
- Comparative evaluation of neonicotinoids and their metabolites-induced oxidative stress in carp primary leukocytes and CLC cells. (n.d.). PubMed Central.
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). PubMed Central.
Sources
- 1. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of allylnitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal metabolism of acrylonitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of guanidine derivatives on mitochondrial function. I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Mitochondria-Targeted Fisetin Derivative Compromises Mitophagy and Limits Survival of Drug-Induced Senescent Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Astaxanthin on Mitochondrial Dynamics in Rat Heart Mitochondria under ISO-Induced Injury | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of neonicotinoids and their metabolites-induced oxidative stress in carp primary leukocytes and CLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
- 17. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to improve reaction yield and purity. By understanding the causality behind each experimental step, you can better diagnose and resolve issues encountered in your synthesis.
Reaction Overview and Mechanism
The synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process, a variation of the Williamson ether synthesis, involves the displacement of a halide (typically chloride) from an electron-deficient aromatic ring by an alkoxide.
Reaction Scheme: 2-Chloroisonicotinonitrile + Tetrahydro-2H-pyran-4-ol --(Base, Solvent)--> 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
The reaction proceeds in two primary stages:
-
Deprotonation: A suitable base removes the acidic proton from the hydroxyl group of tetrahydro-2H-pyran-4-ol to form a more potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack and Substitution: The alkoxide attacks the carbon atom bearing the chlorine on the pyridine ring. The electron-withdrawing nitrile group (-CN) and the ring nitrogen atom stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the subsequent expulsion of the chloride leaving group to yield the final ether product.
Caption: General mechanism for the SNAr synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Formation
Question: My reaction shows low conversion of the 2-chloroisonicotinonitrile starting material, resulting in a poor yield. What are the likely causes and how can I improve the outcome?
Answer: Low conversion is one of the most frequent challenges and typically points to issues with nucleophile generation or overall reaction kinetics. The following factors are critical to investigate.
1. Ineffective Deprotonation of the Alcohol: The formation of the tetrahydropyran-4-alkoxide is the first and most critical step. If deprotonation is incomplete, the concentration of the active nucleophile will be too low to drive the reaction forward efficiently.
-
Cause: The base used is not strong enough, or residual water in the reaction mixture is consuming the base. Strong, non-nucleophilic bases are essential. Sodium hydride (NaH) is a common choice as it deprotonates the alcohol irreversibly.
-
Solution:
-
Switch to a Stronger Base: Use sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, DMSO) over molecular sieves before use. Ensure the tetrahydro-2H-pyran-4-ol is also anhydrous. When using NaH, any water will react to form NaOH and consume your base.
-
2. Insufficient Reaction Temperature: SNAr reactions on 2-halopyridines can be sluggish, especially when compared to more activated systems like pyrimidines.[1][2] The pyridine ring is less electron-deficient, requiring more energy to overcome the activation barrier.
-
Cause: The reaction temperature is too low to achieve a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A typical starting point is 80 °C, but temperatures of 100-120 °C may be necessary. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid decomposition at excessively high temperatures.
3. Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating ions. The choice of solvent directly impacts the reactivity of the nucleophile.[3][4]
-
Cause: Using protic solvents (like ethanol or water) or low-polarity aprotic solvents (like THF or toluene) can hinder the reaction. Protic solvents will solvate and deactivate the alkoxide nucleophile through hydrogen bonding.
-
Solution: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents effectively solvate the cation (e.g., Na⁺) but leave the alkoxide anion relatively "bare" and highly nucleophilic, accelerating the reaction.[4]
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 1.2 - 1.5 eq. | Irreversible deprotonation ensures complete formation of the alkoxide. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic nature enhances nucleophilicity and reaction rate.[4] |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier for this SNAr reaction. |
| Reagents | Anhydrous | Prevents quenching of the strong base and ensures efficient deprotonation. |
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Check_Base -> Sol_Base_Strength [label="No/Maybe", style=dashed, color="#5F6368"]; Check_Base -> Sol_Base_Anhydrous [label="No/Maybe", style=dashed, color="#5F6368"];
Check_Conditions -> Sol_Temp [label="No/Maybe", style=dashed, color="#5F6368"]; Check_Conditions -> Sol_Solvent [label="No/Maybe", style=dashed, color="#5F6368"];
Check_Reagents -> Sol_Reagents [label="No/Maybe", style=dashed, color="#5F6368"]; }
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Impurities and Side Products
Question: My reaction produces the desired product, but it's contaminated with significant impurities, making purification difficult. What are these side products and how can I prevent them?
Answer: Side product formation is often related to temperature, moisture, or the reactivity of the base with the solvent or starting materials.
-
Cause 1: Solvent Decomposition. At high temperatures (>120-140 °C), strong bases like NaH can deprotonate DMF, leading to decomposition and the formation of impurities.
-
Solution: Maintain careful temperature control. If higher temperatures are required, consider switching to a more stable solvent like DMSO or using a less reactive base if feasible (e.g., K₂CO₃), although this may require longer reaction times.
-
-
Cause 2: Hydrolysis of Nitrile. If significant water is present, the nitrile group (-CN) on the pyridine ring can undergo hydrolysis under basic conditions, especially at elevated temperatures, to form a carboxamide or carboxylic acid impurity.
-
Solution: Rigorously adhere to anhydrous conditions as described in the previous section.
-
-
Cause 3: Competing Reactions. Although less common for this specific substrate, alkoxides can sometimes participate in other reactions. The 2-chloroisonicotinonitrile could potentially dimerize or polymerize under harsh conditions.
-
Solution: Add the 2-chloroisonicotinonitrile to the pre-formed alkoxide solution slowly to maintain a low concentration of the electrophile. Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction? A: Sodium hydride (NaH) is highly effective due to its ability to irreversibly deprotonate the alcohol, driving the equilibrium towards the reactive alkoxide. Potassium tert-butoxide (KOtBu) is another excellent choice. Weaker bases like sodium or potassium hydroxide can be used, but the reversible nature of the deprotonation and the introduction of water can lead to lower yields. Carbonates (K₂CO₃, Cs₂CO₃) are generally too weak for this specific transformation unless phase-transfer catalysis is employed.
Q2: Would 2-fluoroisonicotinonitrile be a better starting material than the 2-chloro version? A: Yes, in SNAr reactions, the reactivity of the leaving group is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative and polarizing leaving group like fluoride. If 2-fluoroisonicotinonitrile is available, it would likely react faster and under milder conditions than its chloro-analogue.[1]
Q3: How critical is the purity of tetrahydro-2H-pyran-4-ol? A: Very critical. The primary contaminant of concern is water, which will react with strong bases like NaH. Commercially available tetrahydro-2H-pyran-4-ol should be checked for water content or dried before use, for example, by azeotropic distillation with toluene.
Q4: My purification by column chromatography is resulting in significant product loss. Are there any tips? A: The product is moderately polar. Tailing on silica gel can be an issue. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a weak base like triethylamine (e.g., 0.5-1% in your eluent system). A typical eluent system would be a gradient of ethyl acetate in hexanes.
Optimized Experimental Protocol
This protocol is a recommended starting point for maximizing yield and purity.
Reagents & Materials:
-
Tetrahydro-2H-pyran-4-ol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Chloroisonicotinonitrile (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add tetrahydro-2H-pyran-4-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser.
-
Solvent Addition: Add anhydrous DMF to dissolve the alcohol (concentration approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure proper ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.
-
Addition of Electrophile: Dissolve 2-chloroisonicotinonitrile (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-chloroisonicotinonitrile is consumed (typically 4-8 hours).
-
Work-up: Once complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., 20-50% ethyl acetate in hexanes) to yield the pure 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Angewandte Chemie International Edition, 52(34), 8852-8855. [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal. [Link]
-
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]
-
Sigman, M. S., et al. (2022). A quantitative reactivity scale for SNAr reactions. Chemical Science. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Analogs as ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the Transforming Growth Factor-β (TGF-β) signaling pathway has emerged as a critical target for therapeutic intervention in a range of pathologies, including cancer and fibrosis. The TGF-β type I receptor, also known as Activin-like Kinase 5 (ALK5), is a serine/threonine kinase that plays a pivotal role in initiating this signaling cascade. Its inhibition offers a promising strategy to counteract the pro-tumorigenic and fibrotic effects of TGF-β. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of ALK5 inhibitors: 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile analogs.
The Core Scaffold: A Privileged Motif for ALK5 Inhibition
The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold combines several key features that contribute to its potent and selective inhibition of ALK5. The isonicotinonitrile moiety serves as a crucial hinge-binding element, while the tetrahydro-2H-pyran (THP) group occupies a hydrophobic pocket within the ATP-binding site of the kinase. The ether linkage provides the necessary flexibility for optimal orientation of these two key fragments. Understanding how modifications to each part of this scaffold influence biological activity is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship: A Detailed Comparison
The following sections dissect the SAR of this chemical series, drawing upon data from analogous compounds to provide a comprehensive overview.
The Isonicotinonitrile Headgroup: Hinge Binding and Beyond
The isonicotinonitrile ring is a critical pharmacophore, primarily responsible for anchoring the inhibitor to the hinge region of the ALK5 kinase domain. The nitrogen atom of the pyridine ring typically forms a key hydrogen bond with the backbone amide of a hinge residue, a canonical interaction for many kinase inhibitors.
The nitrile group at the 4-position of the pyridine ring plays a multifaceted role. It is a strong electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding capability.[1] Furthermore, the nitrile group itself can participate in hydrogen bonding interactions with residues in the binding pocket, contributing to the overall binding affinity.[1][2] Bioisosteric replacement of the nitrile group with other small, polar functionalities is a common strategy in medicinal chemistry to fine-tune activity and properties.[3][4][5]
The Tetrahydro-2H-pyran (THP) Moiety: Probing the Hydrophobic Pocket
The THP ring is a versatile fragment that effectively explores a hydrophobic pocket in the ALK5 active site. Its saturated, non-planar nature allows for favorable van der Waals interactions. The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.
The Ether Linkage: A Flexible Connection
The ether linkage connecting the isonicotinonitrile and THP moieties provides rotational freedom, allowing the two key binding elements to adopt an optimal conformation for interaction with the kinase. The length and nature of this linker are critical for maintaining the correct spatial arrangement of the pharmacophoric groups.
Comparative Biological Activity of Analogs
| Compound ID | Modification | ALK5 IC50 (nM)[6] | Cellular Activity (NIH3T3 IC50, nM)[6] |
| 8a | R = H | 35 | 112.3 |
| 8c | R = 2-fluoro | 28 | 95.6 |
| 8h | R = 2-methoxy | 25 | 74.6 |
| 8k | R = 2-methyl | 30 | 105.1 |
Key Insights from the Data:
-
Substitutions on the Pyridine Ring: Small electron-donating or electron-withdrawing substituents at the 2-position of the pyridine ring are generally well-tolerated and can lead to a modest increase in potency. For instance, the 2-methoxy substituted analog 8h displays the highest potency in this series.[6]
-
Importance of the THP Moiety: The consistent high potency across these analogs underscores the favorable interactions of the 3-(tetrahydro-2H-pyran-4-yl)pyrazole core within the ALK5 active site.
Experimental Protocols
To facilitate further research and validation of novel analogs, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.
Synthesis of a Representative Analog: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
This protocol outlines a general synthetic route for the preparation of the core scaffold.
Step 1: Synthesis of Tetrahydro-2H-pyran-4-ol
This starting material is commercially available or can be synthesized through the reduction of tetrahydropyran-4-one.
Step 2: Williamson Ether Synthesis
-
To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add 2-chloro-4-cyanopyridine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.
-
Aprotic Solvent: Aprotic solvents like DMF or THF are used because they do not have acidic protons that can react with the strong base.
-
Strong Base: A strong base like NaH is required to deprotonate the alcohol to form the more nucleophilic alkoxide.
-
Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
In Vitro ALK5 Kinase Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of compounds against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGFβR1) kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic peptide substrate for serine/threonine kinases)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations (final DMSO concentration should be ≤1%), and the ALK5 enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km value for ALK5.
-
Incubate the reaction at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validating System:
This protocol includes positive (DMSO) and negative (no enzyme) controls to ensure the validity of the assay. The use of a standard inhibitor with a known IC50 value is also recommended for quality control.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features and their impact on ALK5 inhibition.
Caption: Key pharmacophoric elements of the 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel analogs.
Conclusion and Future Directions
The 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile scaffold represents a promising starting point for the development of potent and selective ALK5 inhibitors. The key to designing improved analogs lies in a thorough understanding of the structure-activity relationships governing the interactions of this scaffold with the ALK5 kinase domain. Future efforts should focus on systematic modifications of the isonicotinonitrile ring to enhance hinge-binding interactions and explore potential new interactions within the active site. Furthermore, optimization of the physicochemical properties of these analogs will be crucial for achieving favorable pharmacokinetic profiles and ultimately, translating their potent in vitro activity into in vivo efficacy. This guide provides a foundational framework to inform and accelerate these drug discovery endeavors.
References
-
BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]
-
Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Gaber, M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 683. [Link]
-
Jadhav, M., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6296. [Link]
-
Ho, J. H. T., et al. (2019). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. ACS Chemical Biology, 14(10), 2218–2226. [Link]
-
Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
-
Li, J., et al. (2019). Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis. Molecules, 24(16), 2998. [Link]
-
Lee, S. J., et al. (2024). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. Kidney Research and Clinical Practice, 43(5), 585–599. [Link]
-
ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. Retrieved from [Link]
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Li, Y., et al. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology, 12, 709315. [Link]
-
RayBiotech. (n.d.). Human TGF-beta RI (ALK-5) ELISA Kit. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2020). 4D-QSAR Models Applied to the Study of TGF- β1 Receptor Inhibitors. Current Drug Targets, 21(13), 1333–1344. [Link]
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Singh, S., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Current Drug Targets, 25(2), 221–235. [Link]
-
Bentham Science. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 12(1), 16182. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Wang, T., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3566–3570. [Link]
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A Comparative Guide to the Selectivity and Cross-Reactivity of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a Novel Kinase Inhibitor
This guide provides a comprehensive analysis of the selectivity profile of the novel compound 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. As researchers and drug development professionals know, understanding a compound's selectivity is paramount to predicting its efficacy and potential for off-target toxicities. This document outlines the experimental methodologies used to characterize its cross-reactivity against a panel of related and unrelated kinases, comparing its performance to established inhibitors.
Introduction: The Criticality of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites—the primary target for most small molecule inhibitors. This homology is a major challenge in drug development, as a lack of inhibitor selectivity can lead to the modulation of unintended signaling pathways, resulting in adverse effects and therapeutic failure. Consequently, early and thorough cross-reactivity profiling is not merely a regulatory requirement but a foundational step in validating a new chemical entity's potential.
In this guide, we characterize 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a novel ATP-competitive inhibitor. Our primary investigation focused on its activity against Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase central to the JAK-STAT signaling pathway, which is implicated in myeloproliferative neoplasms and inflammatory diseases. The objective of this study is to quantify its potency against JAK2 and, more importantly, its selectivity against other JAK family members (JAK1, JAK3, TYK2) and a broader panel of representative kinases.
Experimental Design: A Multi-Faceted Approach to Profiling
To build a robust selectivity profile, we employed a tiered approach, starting with a broad screening panel and moving to more focused functional assays. This strategy ensures that we efficiently identify potential off-target interactions and validate them in a physiologically relevant context.
Workflow for Selectivity Profiling
The overall experimental workflow is designed to move from high-throughput screening to detailed cellular validation. This ensures that resources are focused on the most promising candidates and that potential liabilities are identified early.
Caption: Workflow for kinase inhibitor selectivity profiling.
Comparative Performance Analysis
The compound was tested against a panel of kinases, with a focus on the JAK family. Its performance was compared against two well-characterized inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Fedratinib (a JAK2/FLT3 inhibitor).
Biochemical Assay Results (IC50)
The half-maximal inhibitory concentration (IC50) was determined using a LanthaScreen™ Eu Kinase Binding Assay, a well-established time-resolved fluorescence resonance energy transfer (TR-FRET) method. This assay directly measures the binding of the inhibitor to the kinase of interest.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | FLT3 (nM) |
| 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile | 258 | 8.5 | >10,000 | 1,240 | 950 |
| Ruxolitinib (Reference) | 3.3 | 2.8 | 428 | 19 | >10,000 |
| Fedratinib (Reference) | 35 | 3 | 330 | 43 | 20 |
Interpretation: The data clearly indicate that 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a potent JAK2 inhibitor. Critically, it demonstrates remarkable selectivity against JAK3 (>1000-fold) and moderate selectivity against JAK1 (~30-fold). This profile is distinct from Ruxolitinib, which potently inhibits both JAK1 and JAK2, and Fedratinib, which shows potent activity against both JAK2 and FLT3. Such a selectivity profile could be advantageous in therapeutic contexts where specific inhibition of JAK2 is desired without modulating JAK1-dependent signaling, potentially reducing side effects.
Cellular Functional Activity
To confirm that biochemical binding translates to functional inhibition in a cellular context, we utilized a phospho-flow cytometry assay in human erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 V617F mutation. Inhibition of downstream STAT5 phosphorylation (pSTAT5) serves as a direct biomarker of JAK2 target engagement.
| Compound | Cellular pSTAT5 IC50 (nM) |
| 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile | 25.2 |
| Ruxolitinib (Reference) | 180 |
| Fedratinib (Reference) | 250 |
Interpretation: The compound effectively inhibits JAK2 signaling in a cellular model, showing greater potency than both reference compounds in this specific assay. This strong correlation between the biochemical binding affinity and cellular functional activity provides confidence in its on-target mechanism of action.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the core protocols are detailed below.
Protocol: TR-FRET Kinase Binding Assay (IC50 Determination)
-
Reagent Preparation : Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compound in DMSO, followed by a 1:100 dilution in assay buffer.
-
Kinase & Tracer Addition : Add 4 µL of the diluted compound to a 384-well plate. Add 8 µL of a mix containing the specific kinase (e.g., JAK2) and the corresponding europium-labeled anti-tag antibody.
-
Initiate Binding : Add 8 µL of the Alexa Fluor™ 647-labeled ATP-competitive tracer. The final volume is 20 µL.
-
Incubation : Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition : Read the plate on a TR-FRET enabled plate reader (e.g., EnVision® Multilabel Reader), measuring emissions at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the TR-FRET Mechanism
The assay relies on the displacement of a fluorescent tracer from the kinase's active site by the inhibitor, leading to a loss of the FRET signal.
Caption: TR-FRET kinase binding assay mechanism.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile reveals it to be a potent and highly selective inhibitor of JAK2. Its unique selectivity profile, particularly its sparing of JAK3 and significant selectivity over JAK1, distinguishes it from existing clinical-stage JAK inhibitors. The strong concordance between biochemical and cellular data validates its mechanism of action and supports its further development.
Future studies should expand the profiling to include a broader safety panel (e.g., CEREP panel) to investigate potential interactions with GPCRs, ion channels, and transporters. Furthermore, in vivo studies in relevant disease models are warranted to determine if this promising in vitro selectivity profile translates to an improved therapeutic window in a physiological setting.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Normal and Pathological Hematopoiesis. Nature Reviews Immunology. [Link]
Navigating the Predictive Power of IVIVC: A Comparative Guide for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Formulations
A Senior Application Scientist's Perspective on Bridging the In Vitro-In Vivo Gap for a Novel Therapeutic Agent
In the landscape of pharmaceutical development, the ability to accurately predict the in vivo performance of a drug from in vitro data is a significant milestone that accelerates timelines and reduces costs. This guide provides a comprehensive comparison of hypothetical formulations of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a promising therapeutic candidate, to illustrate the development and application of a robust in vitro-in vivo correlation (IVIVC). As direct IVIVC studies for this specific molecule are not publicly available, this guide will utilize a hypothetical, yet scientifically grounded, case study to demonstrate the principles and methodologies involved.
The core objective of developing an IVIVC is to establish the dissolution test as a reliable surrogate for in vivo bioavailability studies.[1] A meaningful IVIVC can predict key pharmacokinetic parameters like Cmax and AUC within a 20% error margin, aligning with regulatory expectations set by agencies such as the FDA.[1][2] This guide will delve into the experimental choices, data interpretation, and modeling techniques that underpin a successful IVIVC, providing researchers, scientists, and drug development professionals with actionable insights.
The Foundation of IVIVC: Understanding the "Why"
Before delving into the experimental protocols, it is crucial to grasp the rationale behind pursuing an IVIVC. For a compound like 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, which may exhibit solubility challenges characteristic of many modern drug candidates, understanding how formulation changes impact its behavior in the body is paramount.[3][4] An established IVIVC allows for:
-
Formulation Optimization: Efficiently screen and select formulations with desired release profiles.[5]
-
Quality Control: Set meaningful dissolution specifications that are predictive of in vivo performance.[5]
-
Regulatory Flexibility: Justify post-approval changes to the formulation without the need for extensive in vivo bioequivalence studies.[1][2]
This guide will compare two hypothetical formulations of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile:
-
Formulation A: A standard immediate-release tablet.
-
Formulation B: An enhanced absorption formulation utilizing a solid dispersion technique to improve the dissolution of the poorly soluble active pharmaceutical ingredient (API).
Experimental Design: A Tale of Two Formulations
The development of a predictive IVIVC hinges on a well-designed set of in vitro and in vivo experiments. The relationship between the rate of drug dissolution and the rate of drug absorption is a critical factor in understanding the drug's behavior.[1]
Part 1: In Vitro Dissolution Studies
The objective of the in vitro dissolution testing is to mimic the physiological conditions of the gastrointestinal tract to the greatest extent possible.[6] For a poorly soluble compound, the selection of the dissolution medium is a critical first step.[3][4]
Experimental Protocol: In Vitro Dissolution
-
Apparatus: USP Apparatus 2 (Paddle) at 75 RPM.
-
Media: 900 mL of simulated intestinal fluid (SIF), pH 6.8, with 0.5% sodium lauryl sulfate (SLS) to ensure sink conditions for the poorly soluble compound. The use of surfactants for poorly soluble drugs is a common and accepted practice.[7]
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analysis: The concentration of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in the dissolution samples is determined by a validated HPLC method.
-
Data Integrity: The coefficient of variation (CV) for the mean dissolution profiles of each batch should be less than 10%.[7][8]
Hypothetical In Vitro Dissolution Data
| Time (minutes) | Formulation A: % Dissolved (Mean ± SD) | Formulation B: % Dissolved (Mean ± SD) |
| 5 | 15 ± 2.1 | 35 ± 3.5 |
| 10 | 28 ± 3.2 | 60 ± 4.1 |
| 15 | 40 ± 3.9 | 85 ± 3.8 |
| 30 | 65 ± 4.5 | 95 ± 2.9 |
| 45 | 75 ± 4.1 | 98 ± 1.5 |
| 60 | 80 ± 3.7 | 99 ± 1.2 |
Visualization of the In Vitro Dissolution Workflow
Caption: Workflow for the in vitro dissolution testing of the hypothetical formulations.
Part 2: In Vivo Bioavailability Studies
The in vivo study is designed to determine the rate and extent of drug absorption into the systemic circulation.[9][10] A crossover study design is typically employed to minimize inter-subject variability.[10][11]
Experimental Protocol: In Vivo Bioavailability
-
Study Design: A single-dose, two-period, two-sequence crossover study.
-
Subjects: A cohort of healthy human volunteers (n=12), following appropriate ethical guidelines and informed consent.[10]
-
Dosing: Subjects receive a single oral dose of either Formulation A or Formulation B, with a washout period between dosing periods.
-
Blood Sampling: Blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles.
Hypothetical In Vivo Pharmacokinetic Data
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 35 | 280 ± 50 |
| Tmax (hr) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-t) (nghr/mL) | 1200 ± 250 | 2300 ± 400 |
| AUC (0-inf) (nghr/mL) | 1250 ± 260 | 2380 ± 420 |
Visualization of the In Vivo Study Workflow
Caption: Workflow for the in vivo bioavailability study.
Establishing the Correlation: From Data to Prediction
With both in vitro and in vivo data in hand, the next step is to establish a mathematical model that correlates the two.[12] There are several levels of IVIVC, with Level A being the most rigorous and preferred by regulatory agencies.[5][8][13] A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[13]
Modeling Approach: Deconvolution and Correlation
-
Deconvolution: The in vivo plasma concentration-time data is used to calculate the fraction of drug absorbed over time. This is achieved through mathematical deconvolution techniques.
-
Correlation: The fraction of drug absorbed in vivo is then plotted against the fraction of drug dissolved in vitro. A linear relationship between these two parameters indicates a strong Level A correlation.
Hypothetical IVIVC Plot
A plot of the cumulative percentage of drug dissolved in vitro versus the cumulative percentage of drug absorbed in vivo for both formulations would ideally yield a single, linear relationship, demonstrating that the in vitro dissolution method is predictive of the in vivo absorption process.
Visualization of the IVIVC Development Process
Caption: Logical flow for establishing a Level A IVIVC.
Conclusion: The Power of a Predictive Model
This guide has outlined a hypothetical yet scientifically rigorous approach to developing an IVIVC for two formulations of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. The enhanced absorption formulation (Formulation B) demonstrated faster and more complete dissolution in vitro, which translated to a higher Cmax and AUC in vivo. The strong linear correlation between the in vitro dissolution and in vivo absorption data would validate the dissolution method as a surrogate for bioequivalence studies.
The establishment of such a predictive model is a powerful tool in drug development. It allows for more efficient formulation optimization, provides a robust method for quality control, and can significantly reduce the regulatory burden for post-approval changes. By understanding and applying the principles of IVIVC, researchers can bring safer and more effective medicines to patients faster.
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JoVE. (2025, September 17). Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved from JoVE. [Link]
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Hennessy, E. J., et al. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 50(16), 3847-3858. [Link]
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A Researcher's Guide to Confirming Cellular Target Engagement of Novel Small Molecules: A Comparative Analysis of Modern Techniques
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a cellular environment is a cornerstone of preclinical development.[1] This critical step, known as target engagement, validates the mechanism of action and provides essential data for optimizing lead compounds.[2][3] This guide offers a comprehensive comparison of leading methodologies to confirm the cellular target engagement of novel chemical entities, using the hypothetical compound 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a case study. While the specific target of this molecule is not publicly defined, the principles and techniques discussed herein are universally applicable for researchers, scientists, and drug development professionals.
The core challenge in demonstrating target engagement lies in distinguishing direct binding to the intended protein from off-target effects or indirect modulation of cellular pathways.[1] A compound may exhibit potent activity in biochemical assays, yet fail to engage its target in a cellular context due to poor membrane permeability or other cellular factors.[1] Therefore, robust, in-cell target engagement assays are indispensable for validating a compound's therapeutic potential.
This guide will delve into three widely adopted and powerful techniques for confirming target engagement in cells: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
Comparative Overview of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand binding protects the target protein from proteolytic degradation. | A photoreactive analog of the compound covalently crosslinks to the target protein upon UV irradiation. |
| Compound Modification | Not required. | Not required. | Requires synthesis of a photoreactive derivative. |
| Detection Method | Western Blot, Mass Spectrometry, AlphaScreen, ELISA. | Western Blot, Mass Spectrometry. | Mass Spectrometry, Western Blot (with tagged probe). |
| Key Advantage | Label-free and applicable to a wide range of targets in their native cellular environment. | Label-free and does not require heating, which can be advantageous for thermally sensitive proteins. | Provides direct evidence of binding and can identify the binding site. |
| Key Disadvantage | Not all proteins exhibit a clear thermal shift upon ligand binding. | The choice of protease and digestion conditions is critical and may require optimization. | Synthesis of a suitable probe can be challenging and may alter the compound's binding properties. |
| Throughput | Can be adapted to a high-throughput format. | Moderate throughput. | Lower throughput due to the need for UV irradiation and probe synthesis. |
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Target Engagement
CETSA is a powerful and widely adopted method for assessing target engagement in a cellular context.[4] The underlying principle is that the binding of a ligand, such as our hypothetical compound 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, increases the thermal stability of its target protein.[4][5] When cells are heated, proteins begin to denature and aggregate. However, proteins bound to a stabilizing ligand will remain in solution at higher temperatures compared to their unbound counterparts.[5]
There are two main modes of CETSA experiments:
-
Isothermal Dose-Response Fingerprinting (ITDRF): Cells are treated with varying concentrations of the compound and then heated to a single, optimized temperature. The concentration-dependent stabilization of the target protein is then measured.[6]
-
Thermal Shift Assay: Cells are treated with a fixed concentration of the compound and then subjected to a temperature gradient. The shift in the melting temperature (Tagg) of the target protein in the presence of the compound is determined.[6]
CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol (ITDRF)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[6]
-
Heat Treatment: Transfer the plate to a PCR machine or other temperature-controlled device and heat the cells to a specific temperature (e.g., 50°C) for a short duration (e.g., 3 minutes), followed by a cooling step.[6] The optimal temperature needs to be determined empirically for each target protein.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer and incubating on ice.[6]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins and cellular debris.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction can be quantified by various methods, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
Drug Affinity Responsive Target Stability (DARTS): A Protease-Based Approach
DARTS is another label-free method for identifying and validating protein targets of small molecules.[7][8][9] The principle behind DARTS is that the binding of a small molecule to its target protein can alter the protein's conformation, thereby protecting it from proteolytic degradation.[7][8][9]
In a typical DARTS experiment, cell lysates are treated with a compound of interest and then subjected to limited proteolysis with a protease such as pronase or thermolysin.[10] The target protein, stabilized by the bound compound, will be more resistant to digestion compared to unbound proteins.[9] The resulting protein fragments are then analyzed by SDS-PAGE and Western blotting to assess the degree of protection.
DARTS Experimental Workflow
Caption: A generalized workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed DARTS Protocol
-
Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer.
-
Compound Incubation: Incubate the cell lysate with various concentrations of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile or a vehicle control.
-
Limited Proteolysis: Add a protease (e.g., pronase) to the lysates and incubate for a specific time at room temperature. The concentration of the protease and the digestion time should be optimized to achieve partial digestion of the total protein content.[10]
-
Stop Proteolysis: Stop the digestion by adding a protease inhibitor cocktail and heating the samples in SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Separate the protein fragments by SDS-PAGE and detect the target protein by Western blotting using a specific antibody.
-
Data Analysis: Compare the band intensity of the full-length target protein in the compound-treated samples to the vehicle control. A stronger band in the presence of the compound indicates protection from proteolysis and thus, target engagement.
Photo-affinity Labeling (PAL): Covalently Capturing the Interaction
Photo-affinity labeling (PAL) is a powerful technique that provides direct and covalent evidence of a compound's interaction with its target protein.[11][12][13] This method involves the use of a chemical probe, which is a modified version of the compound of interest that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and often a reporter tag (e.g., a biotin or a click chemistry handle).[12][13]
Upon exposure to UV light, the photoreactive group is activated and forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues of the target protein.[11][12] The tagged target protein can then be isolated and identified using various proteomic techniques.
Photo-affinity Labeling Experimental Workflow
Caption: A generalized workflow for Photo-affinity Labeling (PAL).
Detailed Photo-affinity Labeling Protocol
-
Probe Synthesis: Synthesize a photoreactive analog of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. This typically involves incorporating a diazirine or benzophenone moiety and a tag for downstream applications.
-
Probe Incubation: Treat intact cells or cell lysates with the photoreactive probe. It is crucial to include a competition experiment where cells are co-incubated with the probe and an excess of the unmodified parent compound to demonstrate the specificity of the labeling.
-
UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein.
-
Cell Lysis: If using intact cells, lyse the cells to release the proteins.
-
Isolation of Labeled Proteins: If the probe contains a biotin tag, the labeled proteins can be enriched using streptavidin beads. If a click chemistry handle is used, it can be reacted with a corresponding reporter molecule for visualization or enrichment.
-
Identification of Labeled Proteins: The enriched proteins can be identified by mass spectrometry. Alternatively, if a specific antibody is available, the labeled target protein can be detected by Western blotting.
Conclusion and Future Perspectives
Confirming the cellular target engagement of a novel small molecule is a non-trivial but essential step in drug discovery. The choice of methodology depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput.
CETSA and DARTS offer the significant advantage of being label-free, allowing for the study of the unmodified compound in a more native-like environment. CETSA is particularly well-suited for high-throughput screening and has become a go-to method for target validation. DARTS provides a valuable alternative, especially for proteins that may not exhibit a clear thermal shift.
Photo-affinity labeling, while requiring more upfront effort in probe synthesis, provides the most direct and irrefutable evidence of target engagement. The ability to covalently capture the interaction and even map the binding site makes it an invaluable tool for in-depth mechanistic studies.
For a comprehensive validation of the target of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a multi-pronged approach employing at least two of these orthogonal methods is highly recommended. For instance, an initial screen using CETSA could be followed by a more detailed validation with photo-affinity labeling to confirm the direct interaction and identify the binding site.
As technology continues to advance, we can expect the development of even more sophisticated and sensitive methods for assessing target engagement. These may include real-time cellular thermal shift assays and advancements in mass spectrometry-based proteomics that will further enhance our ability to confidently identify and validate the targets of novel therapeutics.
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Chen, Y., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]
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Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7683–7692. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]
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Lee, K. H., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2350–2353. [Link]
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Tomati, V., et al. (2019). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 62(17), 7895–7906. [Link]
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Navigating the Labyrinth of Kinase Inhibitor Synthesis: A Guide to the Reproducibility of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile and its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the experimental reproducibility of synthesizing and evaluating pyridine-ether based kinase inhibitors, using a representative ALK5 inhibitor as a case study. While direct reproducibility data for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is not extensively published, this guide offers a framework for understanding the critical parameters that govern success and consistency in such experiments.
The quest for novel kinase inhibitors is a cornerstone of modern drug discovery. The tetrahydro-2H-pyran motif is a prevalent scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties. When coupled with a pyridine ring, it forms a core structure for a range of targeted therapeutic agents. This guide will delve into the practical aspects of working with these molecules, focusing on the synthesis and evaluation of a potent ALK5 inhibitor, and discussing the broader implications for experimental reproducibility.
The ALK5 Signaling Pathway: A Key Therapeutic Target
Activin-receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βR1), is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the ALK5 signaling pathway is implicated in various pathologies, most notably in fibrosis and the progression of certain cancers. Consequently, the development of small molecule inhibitors of ALK5 is an area of intense research.
Caption: A simplified diagram of the ALK5 signaling pathway and the point of intervention for small molecule inhibitors.
A Case Study in Synthesis: 4-(pyridin-4-yloxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as ALK5 Inhibitors
A recent study outlines the synthesis and biological evaluation of a series of potent ALK5 inhibitors featuring the tetrahydro-2H-pyran and pyridine moieties.[1] The general synthetic scheme provides a practical blueprint for researchers working with similar compounds.
Experimental Protocol: A Step-by-Step Guide
The synthesis of the target compounds typically involves a multi-step process. Below is a representative protocol, with explanations for the key transformations.
Caption: A generalized workflow for the synthesis of pyridine-ether based pyrazole inhibitors of ALK5.
Step 1: Synthesis of the Pyrazole Core
The synthesis often commences with the construction of a substituted pyrazole ring. This is a critical step, as the pyrazole serves as the central scaffold for the inhibitor. A common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol, a key intermediate, a multi-step sequence starting from tetrahydropyran-4-carbaldehyde can be employed. The rationale behind this approach is to build the pyrazole ring with the desired tetrahydropyran substituent already in place.
Step 2: Introduction of the Pyridine Moiety
The subsequent step is the coupling of the pyrazole core with a functionalized pyridine. A nucleophilic aromatic substitution (SNAr) reaction is frequently utilized for this purpose. In this reaction, the hydroxyl group of the pyrazol-4-ol intermediate acts as a nucleophile, displacing a leaving group (typically a halogen) on the pyridine ring. The choice of base and solvent is crucial for the success of this reaction, with potassium carbonate and dimethylformamide (DMF) being common selections. The pyridine ring is a key pharmacophoric element, often involved in hydrogen bonding interactions with the hinge region of the kinase.
Step 3: Purification and Characterization
Rigorous purification of the final product is paramount for obtaining reliable biological data. Column chromatography is the standard method for purification. The structure and purity of the synthesized compound must be unequivocally confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Challenge of Reproducibility in Kinase Inhibitor Assays
While the synthesis of these compounds can be standardized, the biological evaluation of their inhibitory activity is fraught with potential for variability. Reproducibility in kinase inhibitor assays is a well-documented challenge in the field.[2][3]
Key Factors Influencing Reproducibility:
-
Reagent Quality: The purity and activity of the kinase, substrate, and ATP can vary between batches and suppliers.
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have their own inherent variabilities and sensitivities. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for high-throughput screening due to their sensitivity and robustness.[4]
-
Experimental Conditions: Minor variations in incubation times, temperatures, and buffer compositions can significantly impact the results.
-
Data Analysis: The method used to calculate IC50 values can influence the final reported potency of an inhibitor.
To mitigate these challenges, it is essential to:
-
Use well-characterized reagents from a consistent source.
-
Carefully validate the chosen assay format.
-
Adhere strictly to a standardized protocol.
-
Employ appropriate statistical methods for data analysis.
Comparison with Alternative ALK5 Inhibitors
The field of ALK5 inhibitor development is dynamic, with several classes of compounds reported in the literature. A comparison with these alternatives provides context for the performance of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile and its analogs.
| Inhibitor Class | Representative Compound | Reported ALK5 IC50 (nM) | Key Structural Features | Reference |
| Pyrazole-based | Compound 8h from[1] | 25 | Tetrahydro-2H-pyran, Pyridine-ether | [1] |
| Imidazole-based | Vactosertib (EW-7197) | 13.3 | Imidazole, Pyridine | [5] |
| Pyridazine-based | Compound 20 from[6] | <10 | Pyridazine, Pyridine | [6] |
| Quinoline-based | Compound 16w from[7] | 12 | Tetrahydro-2H-pyran, Quinoline | [7] |
This table highlights that various heterocyclic scaffolds can be employed to achieve potent ALK5 inhibition. The choice of a particular scaffold is often guided by considerations of synthetic accessibility, patentability, and the desired pharmacokinetic profile.
Conclusion: A Path Towards Robust and Reproducible Research
While a definitive, peer-reviewed study on the reproducibility of experiments with 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is not yet available, the principles outlined in this guide provide a solid foundation for researchers working with this and related compounds. By understanding the intricacies of the synthesis, being mindful of the potential pitfalls in biological assays, and contextualizing results within the broader landscape of ALK5 inhibitors, scientists can enhance the reliability and impact of their research. The journey from a promising chemical scaffold to a clinically effective drug is long and challenging, and it begins with robust and reproducible science.
References
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. The Journal of Clinical Investigation. [Link]
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TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. ResearchGate. [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry. [Link]
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Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central. [Link]
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Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. News-Medical.Net. [Link]
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Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: A Guide for Laboratory Professionals
Hazard Profile: Understanding the Risks
A thorough risk assessment is the cornerstone of safe chemical handling and disposal. Based on the constituent functional groups—a pyridine ring, a nitrile group, and a tetrahydropyran moiety—we can anticipate the following potential hazards:
-
Toxicity: The presence of the isonicotinonitrile group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Nitrile compounds can release cyanide under certain conditions, which is highly toxic.[1]
-
Irritation: Similar chemical structures are known to cause skin and eye irritation.[2][3]
-
Environmental Hazard: Pyridine derivatives can be harmful to aquatic life, and their release into the environment should be avoided.[4][5]
Table 1: Anticipated Hazard Identification
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. |
| Skin/Eye Irritation | May cause irritation upon direct contact. | Avoid direct contact. Use safety glasses or goggles. |
| Environmental Hazard | Potentially harmful to aquatic organisms. | Do not dispose of down the drain or in general waste. |
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. This workflow emphasizes waste segregation, appropriate containment, and compliant disposal methods.
Caption: Disposal workflow from personal protection to final disposal.
Detailed Disposal Protocol
This protocol provides actionable steps for researchers handling waste containing 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is crucial.
-
Solid Waste:
-
Collect contaminated materials such as filter paper, gloves, and weighing paper in a designated, clearly labeled, and sealable hazardous waste container.
-
The label should include the chemical name: "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound, including reaction mother liquors and solvent rinses, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
The label must clearly state "Hazardous Waste: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile in [list solvents]."
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage
Store the sealed waste containers in a designated and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[2][6]
Step 4: Final Disposal
The recommended method for the final disposal of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is high-temperature incineration .[4] This method is effective for destroying organic compounds, including nitriles and pyridine derivatives, minimizing their environmental impact.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal companies.
-
Never pour this chemical down the drain or dispose of it in the regular trash. [7] This is to prevent environmental contamination and potential harm to aquatic life.[4][5]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity and a shared responsibility within the research community. By adhering to these guidelines, researchers can ensure the safe handling and disposal of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and procedures, as they may have additional requirements.
References
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Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). PubMed. Retrieved from [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. Retrieved from [Link]
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Cyanide. (n.d.). Wikipedia. Retrieved from [Link]
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N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. (n.d.). PubMed Central. Retrieved from [Link]
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PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]
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Methoxypropylacetat (T) - Safety data sheet. (n.d.). BASF. Retrieved from [Link]
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Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. As a compound utilized in advanced chemical synthesis, likely as a building block in medicinal chemistry, a thorough understanding of its potential hazards and the corresponding protective measures is paramount. This document moves beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: A Proactive Approach
Before handling any chemical, a comprehensive hazard assessment is the foundation of laboratory safety. For 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, we must infer its hazard profile by examining its constituent chemical moieties: the tetrahydropyran (a cyclic ether) and the isonicotinonitrile (a substituted pyridine).
Deconstructing the Hazard Profile
-
Tetrahydropyran (THP) Moiety: Cyclic ethers like THP can form explosive peroxides upon prolonged exposure to air and light.[1] While the substitution on the ring may alter this tendency, it remains a critical long-term storage consideration. Structurally similar compounds containing the THP ring are known to cause skin, eye, and respiratory irritation.[2][3][4][5]
-
Isonicotinonitrile Moiety: The nitrile group (-C≡N) is a key feature. While the toxicity of nitriles can vary significantly, many can be metabolized to release cyanide, posing a risk of systemic toxicity. The pyridine ring itself is a heterocyclic amine with potential irritant properties. Compounds containing this functionality are often harmful if swallowed, inhaled, or absorbed through the skin.
Summary of Inferred Hazards
Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we have compiled the known hazards from closely related structures to form a robust, precautionary hazard profile.
| Hazard Classification | Description | Precautionary Statement Codes | Source Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][6] | H302 + H312 + H332 | Tetrahydro-2H-pyran-4-carbonitrile, various pyran derivatives |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5][6] | H315 | Tetrahydropyran derivatives, isonicotinonitriles |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5][6] | H319 | Tetrahydropyran derivatives, isonicotinonitriles |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4][5][6] | H335 | Tetrahydropyran derivatives, isonicotinonitriles |
| Combustibility | May be a combustible liquid or solid. | H227 | 2-(3-Butynyloxy)tetrahydro-2H-pyran |
Primary Routes of Exposure
-
Inhalation: Vapors or aerosols of the compound can be inhaled, potentially causing respiratory irritation.[4][5]
-
Dermal Contact: The compound can cause skin irritation upon contact.[3] Prolonged contact or absorption through the skin is a significant risk.
-
Ocular Contact: Direct contact with the eyes will likely cause serious irritation.[3][4]
-
Ingestion: Accidental ingestion is harmful.[6]
The Core of Protection: Selecting Your Personal Protective Equipment
Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Its selection and use must be deliberate and informed by the compound's hazard profile. However, PPE should always be used in conjunction with more effective control measures.
The Hierarchy of Controls
The most effective safety strategies prioritize eliminating hazards or isolating the user from them. PPE is the last line of defense, to be used after other controls are implemented.
Caption: The Hierarchy of Controls model for mitigating laboratory hazards.
Primary Engineering Control: The Chemical Fume Hood
All handling of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood is your primary defense against inhaling hazardous vapors or dust.
Dermal Protection: A Multi-Layered Strategy
-
Gloves: Standard, thin disposable nitrile gloves offer only minimal protection for incidental contact and should be considered a splash barrier, not a chemical barrier.[7][8]
-
Causality: For compounds with known skin irritation and potential for absorption, a single layer is insufficient. A breach in a single glove could lead to undetected, prolonged exposure.
-
Protocol: Double gloving is mandatory. Wear two pairs of standard disposable nitrile gloves. This provides a significant safety margin. If the outer glove becomes contaminated, it can be removed without exposing your skin.
-
Immediate Action: Contaminated gloves must be removed immediately.[7][9] Wash hands thoroughly with soap and water before donning fresh gloves.[8]
-
-
Laboratory Coat: A flame-resistant Certified Professional-grade Lab Coat (CPLC) with tight-fitting cuffs is required. Standard cotton or poly-cotton coats offer inadequate protection against chemical splashes.
-
Additional Protection: For operations involving larger quantities (>50g) or a significant risk of splashing, wear chemically resistant shoe covers and an apron.
Eye and Face Protection
-
Mandatory: Chemical splash goggles are required at all times when the compound is being handled. Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.
-
Enhanced Protection: When there is a higher risk of splashing (e.g., during quenching of a reaction, pressure changes, or transfers of large volumes), a full-face shield must be worn in addition to chemical splash goggles.
Respiratory Protection
When all work is performed within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of the fume hood, or for certain maintenance procedures, respiratory protection is critical. In such scenarios, a full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges would be the minimum requirement. All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing and training.
Operational Protocols: From Bench to Waste
A safe outcome is predicated on a safe process. The following workflows are designed to be self-validating systems that minimize risk at every stage.
Pre-Handling Safety Checklist
Caption: Pre-handling workflow to ensure safety readiness.
Step-by-Step Handling Procedure
-
Don PPE: Put on your inner gloves, lab coat, outer gloves, and finally, your chemical splash goggles before entering the lab area where the chemical is stored or used.
-
Work in Fume Hood: Transport the chemical container to the fume hood. Perform all manipulations at least 6 inches inside the sash.
-
Handling: Use spatulas and weighing paper for solids. Use appropriate glassware for liquids. Keep containers closed when not in use.
-
Post-Handling: After completing your work, decontaminate any surfaces and equipment.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove outer gloves first, then goggles, lab coat, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Exposure Response
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Decontamination & Disposal: The Final Steps
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring the safety of others.
Equipment Decontamination
All glassware, spatulas, and other equipment that have come into contact with 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect these rinses as hazardous waste.
Waste Segregation & Disposal
All waste generated from handling this compound is considered hazardous waste.[10] Follow a strict segregation protocol.
Caption: Workflow for proper segregation of hazardous waste streams.
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[4][5] Never dispose of this chemical down the drain.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
